Product packaging for Biotin-PEG11-Amine(Cat. No.:)

Biotin-PEG11-Amine

Cat. No.: B606120
M. Wt: 771.0 g/mol
InChI Key: SHPHAOSBFNWGAC-PHDGFQFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG11-amine is PEG derivative containing a biotin group and a terminal primary amine group. The amine group can be coupled to carboxyl groups or 5'phosphate groups to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. Therefore, Biotin-PEG-amines may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H66N4O13S B606120 Biotin-PEG11-Amine

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPHAOSBFNWGAC-PHDGFQFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66N4O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Potential of Biotin-PEG11-Amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – In the intricate landscape of scientific research and drug development, the demand for versatile and efficient molecular tools is paramount. Biotin-PEG11-Amine, a heterobifunctional linker, has emerged as a powerful asset in bioconjugation, targeted drug delivery, and proteomic studies. This comprehensive guide provides an in-depth analysis of its core properties, applications, and detailed experimental protocols to empower researchers in their scientific endeavors.

This compound is a molecule composed of three key functional components: a biotin moiety, a polyethylene glycol (PEG) spacer with 11 ethylene glycol units, and a terminal primary amine group. This unique architecture bestows upon it a range of desirable characteristics. The biotin group exhibits an exceptionally high affinity for avidin and streptavidin, forming a strong and stable non-covalent interaction that is the cornerstone of numerous detection and purification systems. The hydrophilic PEG11 spacer enhances the molecule's solubility in aqueous solutions, reduces steric hindrance, and improves the accessibility of the biotin group for binding.[1][2] Finally, the primary amine group provides a reactive handle for covalent conjugation to a variety of functional groups, most notably carboxyl groups, through amide bond formation.[1][2][3]

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is crucial for its effective implementation in experimental design. The following table summarizes its key quantitative data, compiled from various suppliers.

PropertyValueReference(s)
Chemical Formula C34H66N4O13S
Molecular Weight 770.97 g/mol
CAS Number 1418022-42-0
Purity Typically ≥95% to ≥98%
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF, and DCM
Spacer Arm Length 53.2 Å
Storage Conditions -20°C, protected from moisture

Key Applications in Research and Development

The versatile nature of this compound has led to its widespread adoption in a multitude of research applications:

  • Biotinylation of Proteins and Peptides: The primary amine group can be readily conjugated to carboxyl groups present on the C-terminus of peptides or on aspartate and glutamate residues of proteins. This process, known as biotinylation, is instrumental for the detection, purification, and immobilization of proteins.

  • PROTAC Development: this compound serves as a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The biotin moiety can be used as a handle for purification or as a component of the final PROTAC structure.

  • Drug Delivery and Targeting: The PEG spacer enhances the pharmacokinetic properties of conjugated drugs, improving their solubility and circulation time. The biotin group can be exploited for targeted delivery to cells or tissues that have been pre-targeted with avidin or streptavidin.

  • Surface Functionalization: The amine group allows for the covalent attachment of biotin to various surfaces, such as nanoparticles, beads, and biosensors, enabling the development of affinity-based capture and detection platforms.

  • Affinity Labeling: This reagent is used to introduce a biotin tag to molecules of interest, facilitating their detection and isolation through the high-affinity biotin-avidin interaction.

Experimental Protocols

To facilitate the practical application of this compound, detailed experimental protocols for its most common uses are provided below.

Protocol 1: Biotinylation of a Protein via Carboxyl Groups using EDC Chemistry

This protocol describes the general procedure for conjugating this compound to a protein containing accessible carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinker.

Materials:

  • Protein of interest in a suitable amine-free and carboxyl-free buffer (e.g., MES buffer, pH 4.7-6.0).

  • This compound.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5.

  • Quenching Solution (e.g., 50 mM Tris-HCl, pH 7.5).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Dissolve the protein to be biotinylated in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in the Reaction Buffer or an appropriate organic solvent like DMSO.

  • EDC Stock Solution: Immediately before use, prepare a 100-500 mM stock solution of EDC in the Reaction Buffer.

  • Reaction Mixture:

    • Add a 50- to 100-fold molar excess of this compound to the protein solution. Mix gently.

    • Add a 5- to 20-fold molar excess of EDC to the protein/biotin mixture. The final concentration of EDC should be optimized to achieve the desired level of biotinylation while minimizing protein polymerization.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation.

  • Quenching: (Optional) To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and EDC byproducts by desalting or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Confirmation of Biotinylation: The extent of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP conjugate.

Protocol 2: Conceptual Workflow for PROTAC Synthesis

This compound can be incorporated as a linker in a PROTAC molecule. The general strategy involves coupling one end of the linker to a ligand for the target protein and the other end to a ligand for an E3 ubiquitin ligase. The biotin moiety can be part of the final PROTAC or used as a purification handle during synthesis.

Conceptual Steps:

  • Functionalization of Ligands: The target protein ligand and the E3 ligase ligand are typically synthesized with appropriate functional groups for conjugation to the linker. For instance, one ligand might have a carboxylic acid group, and the other might be modified to react with the amine of the this compound.

  • Stepwise Conjugation: The synthesis is often performed in a stepwise manner.

    • First, this compound is reacted with the carboxyl-containing ligand using EDC chemistry, forming an amide bond.

    • The resulting biotin-PEG-ligand conjugate is then purified.

    • In the second step, the other end of the linker (if modified with a suitable reactive group) is conjugated to the second ligand.

  • Purification: The final PROTAC molecule is purified using standard chromatographic techniques. If the biotin moiety is part of the final structure, affinity purification using streptavidin-agarose can be employed.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involving this compound, the following diagrams have been generated using the DOT language.

G cluster_reagents Reagents cluster_reaction Reaction Steps cluster_purification Purification Biotin_PEG_Amine This compound Coupling Coupling with this compound Biotin_PEG_Amine->Coupling EDC EDC Activation Activation of -COOH with EDC EDC->Activation Protein_COOH Protein with Carboxyl Groups (-COOH) Protein_COOH->Activation Activation->Coupling Biotinylated_Protein Biotinylated Protein Coupling->Biotinylated_Protein Purification Desalting / Dialysis Biotinylated_Protein->Purification Final_Product Purified Biotinylated Protein Purification->Final_Product G cluster_components PROTAC Components cluster_synthesis Synthesis Steps cluster_action Mechanism of Action Target_Ligand Target Protein Ligand Step1 Step 1: Couple Target Ligand to Linker Target_Ligand->Step1 E3_Ligand E3 Ligase Ligand Step2 Step 2: Couple E3 Ligand to Intermediate E3_Ligand->Step2 Biotin_Linker This compound Linker Biotin_Linker->Step1 Intermediate Intermediate Conjugate Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC Ternary_Complex Formation of Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

References

Biotin-PEG11-Amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Biotin-PEG11-Amine, a versatile biotinylation reagent and linker molecule. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical information required for its effective application in various experimental and developmental workflows.

Core Properties and Specifications

This compound is a chemical compound that incorporates a biotin moiety, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. This unique structure imparts desirable properties for a range of biochemical applications. The biotin group provides a high-affinity binding site for avidin and streptavidin, the PEG spacer enhances water solubility and reduces steric hindrance, and the primary amine allows for covalent conjugation to various functional groups.[1][2][3]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative specifications for this compound are summarized in the table below. These values are compiled from various commercial suppliers and represent typical product specifications.

PropertyValueReferences
Molecular Weight (MW) 770.97 g/mol (also cited as 771.0 g/mol )[1][4]
Molecular Formula C₃₄H₆₆N₄O₁₃S
Purity ≥95% (typically ≥96% or 98%)
Appearance White to off-white solid
Solubility Soluble in Water, DMSO, DMF, DCM
Storage Conditions -20°C, protect from moisture, store with desiccant
CAS Number 1418022-42-0

Applications in Research and Drug Development

The primary application of this compound lies in its function as a biotinylation reagent. The terminal amine group can be covalently linked to molecules containing carboxylic acids, activated esters (e.g., NHS esters), aldehydes, or ketones. This enables the specific labeling of proteins, peptides, nucleic acids, and other biomolecules.

The hydrophilic PEG11 spacer is a key feature, as it increases the aqueous solubility of the labeled molecule and minimizes steric hindrance, thereby improving the accessibility of the biotin group for binding to avidin or streptavidin. This is particularly advantageous in various affinity-based assays, including:

  • Pull-down assays: a technique with applications in a broad range of biochemical areas.

  • Immunohistochemistry (IHC) and Immunofluorescence (IF)

  • ELISA and Western blotting

  • Surface Plasmon Resonance (SPR)

  • Drug Delivery and Targeting

Furthermore, this compound is utilized as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Experimental Protocols

The following section provides a detailed, generalized protocol for the biotinylation of a protein with a free carboxylic acid group using this compound and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a crosslinker.

Protein Biotinylation via Carboxylic Acid Coupling

This protocol outlines the steps for conjugating this compound to a protein's exposed carboxyl groups (e.g., on aspartate or glutamate residues or the C-terminus).

Materials:

  • Protein of interest

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, for enhancing efficiency)

  • Reaction Buffer: MES, PBS, or HEPES buffer, pH 4.5-7.2 (avoid amine-containing buffers like Tris)

  • Quenching Buffer: Tris-HCl, glycine, or hydroxylamine solution

  • Purification column (e.g., gel filtration, dialysis cassette)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer via dialysis or gel filtration.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in the reaction buffer or an appropriate organic solvent like DMSO.

    • Prepare a fresh solution of EDC in the reaction buffer. If using NHS or sulfo-NHS, prepare a solution of this as well.

  • Biotinylation Reaction:

    • For a two-step reaction (recommended to reduce protein cross-linking), first activate the protein's carboxyl groups. Add a 10- to 50-fold molar excess of EDC and NHS (or sulfo-NHS) to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

    • Add a 10- to 100-fold molar excess of this compound to the activated protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., Tris-HCl to a final concentration of 50 mM) to stop the reaction by consuming any unreacted EDC and active esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted this compound and other reaction byproducts using a desalting column, gel filtration chromatography (e.g., Sephadex G-25), or dialysis. This step is crucial to prevent interference in downstream applications.

  • Determination of Biotin Incorporation (Optional):

    • The degree of biotinylation can be quantified using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay relies on the displacement of HABA from an avidin-HABA complex by the biotinylated protein, leading to a measurable decrease in absorbance at 500 nm.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the key steps and relationships in a typical biotinylation workflow.

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein Protein Solution (Amine-free buffer) Activation Carboxyl Activation Protein->Activation Biotin_Reagent This compound Solution Conjugation Amine Coupling Biotin_Reagent->Conjugation EDC_NHS EDC/NHS Solution EDC_NHS->Activation Activation->Conjugation Quenching Reaction Quenching Conjugation->Quenching Purification Purification (e.g., Gel Filtration) Quenching->Purification Analysis Analysis (e.g., HABA Assay) Purification->Analysis Final_Product Biotinylated Protein Purification->Final_Product

Caption: A logical workflow for protein biotinylation using this compound.

Signaling_Pathway_Application cluster_labeling Cell Surface Labeling cluster_interaction Affinity Capture cluster_analysis Downstream Analysis Cell Live Cells Biotin_Reagent Biotin-PEG-NHS Ester Cell->Biotin_Reagent Incubation Biotinylated_Cell Cells with Biotinylated Surface Proteins Lysis Cell Lysis Biotinylated_Cell->Lysis Capture Capture of Biotinylated Proteins Lysis->Capture Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Capture Elution Elution Capture->Elution Western_Blot Western Blot / Mass Spec Elution->Western_Blot Identified_Proteins Identification of Surface Proteins Western_Blot->Identified_Proteins

Caption: Workflow for identifying cell surface proteins using biotinylation.

References

Unveiling the Solubility Profile of Biotin-PEG11-Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core solubility properties of Biotin-PEG11-Amine, a critical heterobifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic applications. Understanding the solubility of this reagent is paramount for designing robust experimental protocols and ensuring the reproducibility of results. This document provides a comprehensive overview of its solubility in various solvents, detailed experimental methodologies for solubility determination, and visual representations of its molecular characteristics and handling workflows.

Core Concepts: Structure and Solubility

This compound is characterized by three key functional components: a biotin moiety, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. This unique architecture dictates its solubility profile. The long PEG chain significantly enhances the molecule's hydrophilicity, rendering it soluble in aqueous solutions.[1][][3][4] The presence of the biotin and amine groups, along with the PEG linker, also allows for solubility in a range of organic solvents, making it an amphiphilic compound that can be used in diverse reaction conditions.[5]

The PEG spacer not only improves aqueous solubility but also reduces steric hindrance, allowing for efficient binding of the biotin to avidin or streptavidin. Furthermore, PEGylation is known to decrease immunogenicity and improve the in vivo stability of conjugated molecules.

Quantitative and Qualitative Solubility Data

This compound exhibits broad solubility in both aqueous and organic media. The following tables summarize the available quantitative and qualitative solubility data for this compound and similar biotinylated PEG compounds.

Table 1: Quantitative Solubility of this compound

SolventReported SolubilitySource(s)
DMSO25 mg/mL
Water25 mg/mL

Note: It is recommended to prepare aqueous solutions immediately before use. Anhydrous stock solutions in solvents like DMSO can be stored for several days at -20°C.

Table 2: Qualitative Solubility of this compound and Related Compounds

SolventSolubilitySource(s)
WaterSoluble
Aqueous BuffersSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM) / Methylene ChlorideSoluble
ChloroformSoluble
AlcoholsLimited Solubility
TolueneLimited Solubility
EtherLimited Solubility

Experimental Protocol for Solubility Determination

The following protocol provides a generalized methodology for determining the solubility of this compound in a specific solvent.

Objective: To determine the approximate solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, PBS, DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pipettors and tips

  • Analytical balance

Methodology:

  • Preparation of a Saturated Solution:

    • Weigh out a small, known amount of this compound (e.g., 5 mg) and place it into a microcentrifuge tube.

    • Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

    • If all the solid dissolves, add another known amount of the compound and repeat the vortexing step. Continue this process until a visible excess of solid (precipitate) remains, indicating that the solution is saturated.

  • Equilibration:

    • Incubate the saturated solution at a controlled temperature (e.g., room temperature, 25°C) for a period of time (e.g., 1-2 hours) to ensure equilibrium is reached. Gentle agitation during this time can be beneficial.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • The concentration of the dissolved this compound in the supernatant can be determined using an appropriate analytical method. Given the lack of a strong chromophore, techniques such as quantitative NMR (qNMR), mass spectrometry, or a colorimetric assay like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay (which measures biotin concentration) can be employed.

    • For a simpler, albeit less precise, gravimetric determination, a known volume of the supernatant can be carefully transferred to a pre-weighed vial, the solvent evaporated, and the vial re-weighed.

  • Calculation of Solubility:

    • Calculate the solubility based on the concentration of the dissolved compound in the known volume of the solvent. Express the solubility in units such as mg/mL or mM.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important aspects of this compound's properties and handling.

G Molecular Structure and its Influence on Solubility cluster_BiotinPEGAmine This compound cluster_Properties Resulting Properties Biotin Biotin - Hydrophobic core - High affinity for avidin/streptavidin PEG PEG11 Spacer - Hydrophilic - Flexible chain - 11 ethylene glycol units Biotin->PEG covalent bond OrganicSolubility Organic Solvent Solubility Biotin->OrganicSolubility Amine Amine Group - Reactive primary amine (-NH2) - Site for conjugation PEG->Amine covalent bond AqueousSolubility Enhanced Aqueous Solubility PEG->AqueousSolubility ReducedHindrance Reduced Steric Hindrance PEG->ReducedHindrance Amine->OrganicSolubility Amphiphilicity Amphiphilic Nature AqueousSolubility->Amphiphilicity OrganicSolubility->Amphiphilicity

Caption: Molecular components of this compound and their contribution to its key solubility properties.

G Experimental Workflow for Solubility Determination start Start add_solid Add excess this compound to a known volume of solvent start->add_solid vortex Vortex to mix add_solid->vortex equilibrate Equilibrate at a controlled temperature vortex->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Carefully collect the supernatant centrifuge->supernatant quantify Quantify the concentration of the dissolved compound supernatant->quantify calculate Calculate solubility (e.g., in mg/mL) quantify->calculate end End calculate->end

References

Unveiling the Functionality of Biotin-PEG11-Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action, applications, and experimental considerations of Biotin-PEG11-Amine, a versatile heterobifunctional linker. This document provides a comprehensive resource for researchers leveraging this tool in bioconjugation, drug delivery, and advanced molecular biology assays.

Core Mechanism of Action: A Tripartite Functional Architecture

This compound is a precisely engineered molecule comprising three key functional domains: a biotin moiety, an 11-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. The synergy of these components underpins its broad utility in biological research.

  • Biotin Moiety: This vitamin H derivative exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins. This near-covalent, non-covalent interaction is remarkably stable, forming the basis for highly specific and robust detection and purification systems.[1][2]

  • PEG11 Spacer: The 11-unit polyethylene glycol linker is a critical element that imparts several advantageous properties. Its hydrophilic nature enhances the aqueous solubility of the molecule and any conjugate it forms.[3] Furthermore, the extended and flexible spacer arm minimizes steric hindrance, ensuring that the biotin group remains accessible for efficient binding to avidin or streptavidin.[4]

  • Primary Amine Group: The terminal amine (-NH2) serves as a versatile reactive handle for covalent conjugation to a wide range of molecules. It readily forms stable amide bonds with activated carboxylic acids (e.g., NHS esters) or with carboxyl groups on proteins and other molecules through the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5]

The fundamental mechanism of action, therefore, involves a two-step process: first, the covalent attachment of the amine group to a target molecule of interest, and second, the high-affinity, non-covalent binding of the biotin group to an avidin or streptavidin-based detection or purification system.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight~770.97 g/mol
Purity≥95%
SolubilityWater, DMSO, DMF
Spacer Arm Length~48.4 ÅCalculated

Table 2: Biotin-Streptavidin Interaction Kinetics

ParameterValueSource(s)
Dissociation Constant (Kd)~10⁻¹⁴ M
Association Rate Constant (kon)1.3 x 10⁷ M⁻¹s⁻¹-
Dissociation Rate Constant (koff)~10⁻⁶ s⁻¹-

Key Applications and Signaling Pathways

The unique properties of this compound make it a valuable tool in a variety of applications.

Bioconjugation and Affinity Labeling

The primary amine allows for the straightforward biotinylation of proteins, peptides, nucleic acids, and other biomolecules containing accessible carboxyl groups. This "biotin tagging" enables their subsequent detection, purification, or immobilization.

Proteolysis-Targeting Chimeras (PROTACs)

This compound can serve as a component of the linker in PROTACs. A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. In this context, the biotin moiety can be used as a handle for purification or detection of the PROTAC molecule itself, or to attach it to a larger assembly, while the amine group is used to connect to one of the two ligands of the PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC (with this compound linker) POI->PROTAC binds Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub Ubiquitin Ub->POI Ubiquitination

PROTAC Mechanism of Action.

Pull-Down Assays for Protein-Protein Interaction Studies

A molecule of interest (the "bait") can be conjugated to this compound. This biotinylated bait is then incubated with a complex protein mixture, such as a cell lysate. The bait, along with any interacting proteins (the "prey"), can be selectively captured using streptavidin-coated beads. After washing away non-specific binders, the prey proteins can be eluted and identified by techniques like mass spectrometry.

Pull_Down_Workflow Bait Bait Protein BiotinPEG This compound Bait->BiotinPEG Conjugation (EDC chemistry) Lysate Cell Lysate (contains Prey Proteins) BiotinPEG->Lysate Incubation Beads Streptavidin-coated Beads Lysate->Beads Capture Wash Wash Steps Beads->Wash Remove non-specific binders Elution Elution Wash->Elution Isolate interacting proteins Analysis Analysis (e.g., Mass Spectrometry) Elution->Analysis Identify Prey Proteins

Workflow for a Pull-Down Assay.

Experimental Protocols

Protein Biotinylation using this compound and EDC

This protocol describes the general steps for conjugating this compound to a protein containing accessible carboxyl groups (aspartic acid, glutamic acid, or C-terminus).

Materials:

  • Protein of interest in a suitable buffer (e.g., MES, pH 4.7-6.0). Avoid amine- and carboxyl-containing buffers like Tris, glycine, or acetate.

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

  • Quenching buffer (e.g., Tris-HCl)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in the reaction buffer or an appropriate solvent like DMSO.

    • Prepare a fresh solution of EDC (and NHS, if used) in the reaction buffer.

  • Activation and Conjugation:

    • Add a 20- to 50-fold molar excess of this compound to the protein solution.

    • Add a 2- to 10-fold molar excess of EDC (and NHS) to the reaction mixture.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add quenching buffer to stop the reaction.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis against a suitable storage buffer.

  • Characterization: Determine the degree of biotinylation using methods such as the HABA assay or a competition ELISA.

Biotinylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Protein Prepare Protein in Amine-free Buffer Mix Mix Protein, this compound, and EDC/NHS Protein->Mix Reagents Prepare fresh EDC/NHS and this compound Reagents->Mix Incubate Incubate (2h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify via Desalting or Dialysis Quench->Purify Characterize Characterize Degree of Biotinylation Purify->Characterize

Protein Biotinylation Workflow.

Pull-Down Assay with a Biotinylated Bait Protein

This protocol outlines the steps for using a biotinylated protein to isolate interacting partners from a cell lysate.

Materials:

  • Biotinylated bait protein

  • Cell lysate containing potential prey proteins

  • Streptavidin-coated magnetic beads or agarose resin

  • Binding/Wash buffer (e.g., PBS with a mild detergent)

  • Elution buffer (e.g., low pH buffer or buffer with high salt concentration or free biotin)

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

  • Bead Preparation: Wash the streptavidin beads with the binding/wash buffer to remove any preservatives.

  • Bait Immobilization: Incubate the biotinylated bait protein with the washed beads to allow for binding.

  • Blocking (Optional): Incubate the beads with a blocking agent (e.g., free biotin) to saturate any remaining biotin-binding sites on the streptavidin.

  • Binding: Incubate the immobilized bait with the cell lysate to allow for the formation of bait-prey complexes.

  • Washing: Wash the beads several times with the binding/wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the prey proteins from the beads using the elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.

Conclusion

This compound is a powerful and versatile tool for researchers in a wide range of disciplines. Its well-defined structure and tripartite functionality enable a multitude of applications, from simple biotinylation for detection and purification to more complex workflows in the study of protein-protein interactions and targeted protein degradation. By understanding the core mechanism of action and following established protocols, researchers can effectively leverage this reagent to advance their scientific investigations.

References

The Pivotal Role of the PEG11 Spacer in Biotinylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Biotinylation, the process of covalently attaching biotin to molecules such as proteins, antibodies, and nucleic acids, is a fundamental technique in biotechnology and drug development. The exceptionally strong and specific interaction between biotin and avidin or streptavidin allows for highly sensitive detection, purification, and targeting applications. However, the effectiveness of biotinylation can be significantly hampered by steric hindrance. The introduction of a polyethylene glycol (PEG) spacer arm, particularly the 11-unit PEG spacer (PEG11), between biotin and the target molecule has emerged as a critical innovation to overcome these limitations. This guide provides an in-depth technical overview of the role and advantages of the PEG11 spacer in biotinylation.

Core Concepts: Overcoming Challenges in Biotinylation

The primary challenges in biotinylation often revolve around maintaining the biological activity of the labeled molecule and ensuring efficient binding of the biotin tag to streptavidin. A biotin molecule directly attached to a large protein may be inaccessible to the binding pockets of streptavidin due to steric hindrance. The PEG11 spacer addresses several key challenges:

  • Reduces Steric Hindrance : The long, flexible PEG11 spacer extends the biotin moiety away from the surface of the conjugated molecule, making it more accessible to the binding sites of streptavidin.[] This is crucial when biotinylating bulky molecules or when the biotinylated molecule needs to interact with a target on a crowded surface, such as a cell membrane.[][2]

  • Increases Hydrophilicity and Solubility : PEG is a highly hydrophilic polymer.[3][4] Incorporating a PEG11 spacer increases the water solubility of the biotinylated molecule, which can prevent aggregation, a common issue when working with hydrophobic proteins or peptides. This enhanced solubility is beneficial during the biotinylation process and for the storage of the final conjugate.

  • Enhances Bioavailability and Stability : In therapeutic applications, PEGylation (the attachment of PEG chains) is a well-established method to improve the pharmacokinetic properties of drugs. The PEG spacer can shield the conjugated molecule from enzymatic degradation and reduce immunogenicity, leading to a longer circulation half-life and improved stability.

  • Minimizes Non-Specific Binding : The hydrophilic nature of the PEG spacer helps to create a hydration layer around the biotinylated molecule. This "stealth" effect can reduce non-specific adsorption to surfaces and other proteins, leading to lower background signals in assays and improved targeting specificity in drug delivery.

Quantitative Impact of PEG Spacers

The inclusion and length of a PEG spacer can have a measurable impact on binding kinetics and assay performance. While specific quantitative data for the PEG11 spacer is often embedded within broader studies, the principles are well-documented.

Parameter AffectedObservation with PEG SpacerRationaleReference
Binding Kinetics (On-rate) A PEG11 spacer (5.9 nm) showed an order of magnitude faster on-rate for avidin binding to a lipid bilayer at low functionalization compared to a shorter spacer.The longer, flexible spacer increases the availability of the biotin moiety for binding by extending it away from the surface.
Assay Sensitivity The use of long spacer arms in enzyme immunoassays can lead to improved sensitivity.The spacer makes the biotin more accessible to the streptavidin-enzyme conjugate, enhancing signal generation.
Fluorescence Retention Biotin-fluorophore conjugates with PEG spacers retain intense fluorescence after binding to avidin, unlike those with shorter, conventional spacers which often experience fluorescence quenching.The PEG spacer prevents unfavorable interactions between the fluorophore and the avidin protein that can lead to quenching.
Antigen Capture Efficiency Antibodies immobilized via a PEG spacer show higher antigen capture efficiency, especially for large antigens, compared to directly immobilized antibodies.The spacer provides flexibility and reduces steric interference between the antibody and the surface, allowing for better antigen access.
Non-Specific Binding PEG-modified hydrogels used in immunoassays can reduce non-specific protein binding by a factor of 10 and increase the specific signal by 6-fold.The hydrophilic PEG creates a micro-environment that repels non-specific protein adsorption.

Visualizing the Role and Workflow of PEG11-Biotinylation

Diagrams created using the DOT language provide a clear visual representation of the concepts and processes involved in PEG11-mediated biotinylation.

G cluster_problem Problem: Steric Hindrance cluster_solution Solution: PEG11 Spacer Protein_NoSpacer Target Protein Biotin_NoSpacer Biotin Protein_NoSpacer->Biotin_NoSpacer Direct Conjugation Streptavidin_NoSpacer Streptavidin Biotin_NoSpacer->Streptavidin_NoSpacer Binding Impeded Protein_WithSpacer Target Protein PEG11 PEG11 Spacer Protein_WithSpacer->PEG11 Conjugation Biotin_WithSpacer Biotin PEG11->Biotin_WithSpacer Streptavidin_WithSpacer Streptavidin Biotin_WithSpacer->Streptavidin_WithSpacer Efficient Binding

Figure 1. Overcoming steric hindrance with a PEG11 spacer.

G start Start: Protein Solution (e.g., Antibody) buffer_exchange 1. Buffer Exchange (Amine-free buffer, pH 7.2-8.5) start->buffer_exchange reaction 3. Reaction (Add biotin reagent to protein, incubate 30-60 min at RT) buffer_exchange->reaction reagent_prep 2. Prepare NHS-PEG11-Biotin (Dissolve in DMSO or DMF) reagent_prep->reaction quenching 4. Quench Reaction (Add Tris or Glycine) reaction->quenching purification 5. Purification (Dialysis or Gel Filtration) quenching->purification characterization 6. Characterization (e.g., HABA Assay) purification->characterization final_product Biotinylated Protein Ready for Application characterization->final_product

Figure 2. Workflow for protein biotinylation using NHS-PEG11-Biotin.

Experimental Protocols

Detailed protocols are essential for successful biotinylation. Below is a generalized methodology for labeling a protein with a common amine-reactive PEG11-biotin reagent.

Protocol: Protein Biotinylation using NHS-PEG11-Biotin

This protocol describes the modification of primary amines (e.g., lysine residues) on a protein using an N-hydroxysuccinimide (NHS) ester of PEG11-Biotin.

Materials:

  • Protein to be labeled (1-10 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)

  • NHS-PEG11-Biotin reagent

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, desalting columns)

Procedure:

  • Buffer Preparation: Ensure the protein is in an amine-free buffer like PBS. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed by dialysis or buffer exchange.

  • Reagent Preparation: Immediately before use, allow the vial of NHS-PEG11-Biotin to equilibrate to room temperature to prevent moisture condensation. Dissolve the reagent in DMSO or DMF to a stock concentration of 10 mM. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions, so stock solutions should not be stored.

  • Biotinylation Reaction:

    • Calculate the required volume of the biotin reagent. A 20-fold molar excess of the biotin reagent over the protein is a common starting point for efficient labeling. This ratio may need to be optimized depending on the protein and desired degree of labeling.

    • Add the calculated volume of the NHS-PEG11-Biotin stock solution to the protein solution while gently vortexing. The final concentration of organic solvent (DMSO/DMF) should ideally be less than 10% of the total reaction volume to avoid protein precipitation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Lower temperatures can be used to slow the reaction and potentially minimize denaturation of sensitive proteins.

  • Quenching: To stop the reaction, add the quenching buffer to a final concentration of 10-100 mM (e.g., add 1/10th volume of 1M Tris-HCl). This will consume any unreacted NHS-ester reagent. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and the quenching reagent by dialysis against PBS or by using a gel filtration/desalting column. This step is critical to prevent interference in downstream applications.

  • Determination of Biotin Incorporation (Optional but Recommended):

    • The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay relies on the displacement of HABA from avidin by the biotin in the sample, leading to a measurable decrease in absorbance at 500 nm.

Applications in Drug Development and Research

The advantages conferred by the PEG11 spacer make it highly valuable in numerous applications:

  • Targeted Drug Delivery : Biotinylated nanoparticles or drugs can be targeted to cells overexpressing biotin receptors or used in pre-targeting strategies with streptavidin-conjugated antibodies. The PEG11 spacer ensures the biotin is available for binding and improves the nanoparticle's circulation time.

  • Immunoassays : In ELISA, Western blotting, and immunohistochemistry, biotin-PEG11-labeled detection antibodies provide enhanced sensitivity and reduced background.

  • Affinity Purification : Immobilizing a biotin-PEG11-labeled molecule on a streptavidin-coated support allows for the efficient pull-down of its binding partners with minimal non-specific interactions.

  • Surface Plasmon Resonance (SPR) and Biosensors : When immobilizing ligands onto a sensor chip, the PEG11 spacer extends the ligand from the surface, allowing for more accurate measurement of binding kinetics with its interaction partner.

References

Navigating the Stability and Storage of Biotin-PEG11-Amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of critical reagents like Biotin-PEG11-Amine is paramount to ensuring experimental reproducibility and the success of bioconjugation strategies. This comprehensive guide delves into the core stability profile of this compound, providing detailed storage recommendations, potential degradation pathways, and robust experimental protocols for stability assessment.

This compound is a bifunctional linker widely employed in bioconjugation, drug delivery, and diagnostic assay development. Its structure comprises a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 11-unit polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance, and a terminal primary amine group for covalent attachment to target molecules. The integrity of each of these components is crucial for its functionality.

Recommended Storage and Handling

Proper storage is the first line of defense against the degradation of this compound. Adherence to these guidelines will help preserve its chemical integrity and reactivity.

Solid-State Storage

For long-term storage, solid this compound should be kept at -20°C.[1][2][3] To prevent degradation from atmospheric moisture, it is critical to store the compound in a desiccated environment.[4] The product is typically shipped at ambient temperatures, which is acceptable for short durations.[1] Before use, it is essential to allow the container to equilibrate to room temperature before opening to avoid condensation of moisture onto the compound.

Solution Storage

Aqueous stock solutions of this compound should be prepared immediately before use. If storage of a stock solution is necessary, it should be prepared in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These anhydrous stock solutions can be stored for several days at -20°C. For longer-term storage, aliquoting the solution and storing at -80°C for up to six months is recommended. Repeated freeze-thaw cycles should be avoided.

Storage FormConditionRecommended TemperatureDurationKey Considerations
Solid Long-term-20°CAt least 2 yearsStore with desiccant, protect from moisture.
Short-term/ShippingAmbient TemperatureA few daysAcceptable for transit.
Solution Anhydrous Organic Solvent (DMSO, DMF)-20°CSeveral daysUse anhydrous solvents.
Anhydrous Organic Solvent (DMSO, DMF)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Aqueous SolutionN/APrepare immediately before useProne to hydrolysis.

Core Stability Profile and Degradation Pathways

The stability of this compound is influenced by its three main structural components: the biotin ring, the PEG linker, and the terminal amine. Degradation can occur through several mechanisms, primarily hydrolysis and oxidation.

Hydrolytic Degradation

The amide bond linking the biotin to the PEG spacer and the ether linkages within the PEG chain are susceptible to hydrolysis, particularly at extreme pH values. The terminal primary amine can also be a site for unwanted reactions in aqueous solutions. The biotin moiety itself is known to be less stable at pH values above 9.

Oxidative Degradation

The polyethylene glycol (PEG) chain is the most vulnerable part of the molecule to oxidative degradation. This process can be initiated by heat, light, or the presence of transition metal ions and can lead to chain cleavage, resulting in the formation of various byproducts such as aldehydes and carboxylic acids. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.

cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products Biotin_PEG_Amine Biotin-(CH2)4-CO-NH-(CH2CH2O)11-CH2CH2-NH2 Hydrolysis Hydrolysis (Amide/Ether Bonds) Biotin_PEG_Amine->Hydrolysis Oxidation Oxidation (PEG Chain) Biotin_PEG_Amine->Oxidation Biotin_Acid Biotin-Valeric Acid Hydrolysis->Biotin_Acid PEG_Amine H2N-(CH2CH2O)11-CH2CH2-NH2 Hydrolysis->PEG_Amine PEG_Fragments PEG Chain Fragments (Aldehydes, Carboxylic Acids) Oxidation->PEG_Fragments cluster_workflow Forced Degradation Workflow Start Start: This compound Sample Prep Prepare Stock Solution (1 mg/mL) Start->Prep Stress Apply Stress Conditions Prep->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H2O2, RT) Stress->Oxidation Thermal Thermal (70°C) Stress->Thermal Photo Photostability Stress->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End End: Stability Profile Analysis->End

References

An In-Depth Technical Guide to Biotin-PEG11-Amine (CAS: 1418022-42-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG11-Amine is a heterobifunctional linker molecule that has emerged as a valuable tool in various fields of life science research and drug development. This guide provides a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols for its primary applications. These applications include the biotinylation of proteins and other biomolecules, its use as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and its role in the development of targeted drug delivery systems. This document aims to serve as a technical resource for researchers looking to incorporate this compound into their experimental workflows.

Core Properties of this compound

This compound is characterized by three key functional components: a biotin moiety for high-affinity binding to avidin and streptavidin, a terminal primary amine group for covalent conjugation, and a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This unique structure imparts desirable properties such as enhanced solubility, reduced steric hindrance, and a flexible spacer arm, making it a versatile reagent in bioconjugation.

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 1418022-42-0
Molecular Formula C₃₄H₆₆N₄O₁₃S
Molecular Weight 770.97 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents.
Storage Conditions Store at -20°C, protected from light and moisture.
Spacer Arm Length The PEG11 spacer provides a significant arm length, which can be advantageous in minimizing steric hindrance in binding interactions.

Key Applications and Experimental Protocols

The unique trifunctional nature of this compound lends itself to a variety of applications in biomedical research. Below are detailed protocols for its most common uses.

Biotinylation of Proteins via Amine-Reactive Chemistry

The terminal amine of this compound can be conjugated to carboxyl groups on proteins (e.g., on aspartic and glutamic acid residues or the C-terminus) using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • Protein of interest in a suitable buffer (e.g., MES buffer, pH 4.7-6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to enhance efficiency)

  • Quenching buffer (e.g., Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., MES or PBS) at a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or water.

    • Immediately before use, prepare a fresh solution of EDC (and NHS/Sulfo-NHS if used) in the reaction buffer.

  • Reaction:

    • Add a 20- to 100-fold molar excess of this compound to the protein solution.

    • Add EDC (and NHS/Sulfo-NHS) to the reaction mixture to a final concentration of 2-10 mM. The optimal ratio of EDC to protein should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Quantification of Biotinylation: The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method to quantify the number of biotin molecules incorporated per protein molecule.[1][2][3]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein in Buffer Protein in Buffer Mix Reagents Mix Reagents Protein in Buffer->Mix Reagents This compound Stock This compound Stock This compound Stock->Mix Reagents EDC/NHS Solution EDC/NHS Solution EDC/NHS Solution->Mix Reagents Incubate Incubate Mix Reagents->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Purify Purify Quench Reaction->Purify Quantify Biotin Quantify Biotin Purify->Quantify Biotin Biotinylated Protein Biotinylated Protein Quantify Biotin->Biotinylated Protein

Caption: Workflow for EDC-mediated protein biotinylation.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4][5] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers like the one in this compound are often employed due to their hydrophilicity and flexibility.

The synthesis of a PROTAC using this compound would involve a multi-step process where the terminal amine of the linker is coupled to a ligand for either the target protein or the E3 ligase, and the other end of the linker is subsequently attached to the second ligand. The biotin moiety can be used for purification or as a tool for in vitro assays.

A representative synthetic step:

  • Activation of Ligand: A ligand containing a carboxylic acid is activated using standard coupling reagents (e.g., HATU, HBTU) in an appropriate organic solvent (e.g., DMF).

  • Coupling Reaction: this compound is added to the activated ligand, and the reaction is stirred at room temperature until completion, typically monitored by LC-MS.

  • Purification: The resulting biotinylated ligand-linker conjugate is purified by chromatography (e.g., HPLC).

  • Second Coupling: The other end of the linker is then deprotected (if necessary) and coupled to the second ligand using appropriate chemistry.

G cluster_protac PROTAC-Mediated Degradation PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Degraded Protein Degraded Protein Proteasomal Degradation->Degraded Protein

Caption: General mechanism of PROTAC-induced protein degradation.

Targeted Drug Delivery

Biotin serves as a targeting moiety for drug delivery systems due to the overexpression of biotin receptors on the surface of many cancer cells. This compound can be used to functionalize nanoparticles, liposomes, or other drug carriers to facilitate their targeted delivery to tumor sites.

Materials:

  • Nanoparticles with surface carboxyl groups (e.g., PLGA nanoparticles)

  • This compound

  • EDC and Sulfo-NHS

  • Reaction buffer (e.g., MES buffer, pH 6.0)

  • Washing buffer (e.g., PBS)

Procedure:

  • Nanoparticle Activation: Disperse the carboxylated nanoparticles in the reaction buffer. Add EDC and Sulfo-NHS to activate the surface carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add this compound to the activated nanoparticle suspension and incubate for 2-4 hours at room temperature with gentle mixing.

  • Washing: Centrifuge the nanoparticles to pellet them and remove the supernatant containing unreacted reagents. Resuspend the nanoparticles in the washing buffer. Repeat this washing step 2-3 times.

  • Characterization: The successful conjugation of this compound to the nanoparticles can be confirmed by various analytical techniques, such as zeta potential measurement, FTIR spectroscopy, or by using a fluorescently labeled streptavidin to detect the surface-bound biotin.

References

The Unrivaled Bond: A Technical Guide to the Biotin-Avidin Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between biotin (Vitamin B7) and the protein avidin is a cornerstone of modern biotechnology and drug discovery. Its remarkable strength, specificity, and stability have rendered it an indispensable tool for a vast array of applications, from immunoassays and affinity chromatography to targeted drug delivery and single-molecule studies. This technical guide provides an in-depth exploration of the core principles governing this interaction, focusing on its quantitative characterization and the experimental methodologies employed to measure its exceptional strength.

Quantitative Analysis of Biotin-Avidin and its Analogs

The affinity between biotin and avidin is one of the strongest non-covalent interactions known in nature.[1] This is quantified by the dissociation constant (Kd), which is in the femtomolar (fM) range, indicating a remarkably stable complex.[2] The interaction is characterized by a rapid on-rate and an extremely slow off-rate, contributing to the complex's long half-life. Below is a summary of the key quantitative parameters for the interaction between biotin and avidin, as well as its widely used bacterial analog, streptavidin.

Interacting PairDissociation Constant (Kd)Association Constant (Ka)Association Rate (kon)Dissociation Rate (koff)Enthalpy (ΔH)Change in Heat Capacity (ΔCp)Reference
Biotin-Avidin~1 x 10⁻¹⁵ M~1 x 10¹⁵ M⁻¹7 x 10⁷ M⁻¹s⁻¹~7.5 x 10⁻⁸ s⁻¹-20.3 to -23.4 kcal/mol-461 cal/mol·K[3][4][5]
Biotin-Streptavidin~1 x 10⁻¹⁴ M~1 x 10¹⁴ M⁻¹1 x 10⁵ to 2 x 10⁸ M⁻¹s⁻¹~2.4 x 10⁻⁶ s⁻¹-23 kcal/mol-459.9 cal/mol·K
Biotin-NeutrAvidin--Diffusion-controlled3.8 x 10⁻⁴ s⁻¹--
Iminobiotin-AvidinpH-dependentpH-dependent----
Monomeric Avidin-Biotin10⁻⁷ to 10⁻⁸ M-----

Note: The values presented can vary depending on the specific experimental conditions, including pH, temperature, and the method of immobilization.

Experimental Protocols for Measuring Interaction Strength

The quantification of the biotin-avidin interaction strength relies on sophisticated biophysical techniques. This section details the methodologies for three key experimental approaches.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (in solution) to a ligand immobilized on a sensor surface. It is a powerful tool for determining the kinetics (kon and koff) and affinity (Kd) of an interaction.

Methodology:

  • Sensor Chip Preparation: A streptavidin-coated sensor chip is commonly used. The surface is first stabilized with buffer injections.

  • Ligand Immobilization: A biotinylated molecule (e.g., a protein or peptide) is injected over the streptavidin surface, leading to its capture via the high-affinity interaction.

  • Analyte Injection: A series of concentrations of the analyte (the molecule whose interaction with the biotinylated ligand is being studied) is injected over the sensor surface.

  • Association and Dissociation Monitoring: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real time to generate a sensorgram. This allows for the measurement of the association phase during analyte injection and the dissociation phase during buffer flow.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

  • Regeneration (if applicable): For some applications, harsh conditions like low pH solutions (e.g., 20 mM NaOH) can be used to regenerate the sensor surface, although this is not always possible with the strong biotin-streptavidin interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Methodology:

  • Sample Preparation: One binding partner (e.g., avidin) is placed in the sample cell of the calorimeter, and the other (biotin) is loaded into a titration syringe. Both samples must be in identical, well-degassed buffers to minimize heats of dilution.

  • Titration: A series of small, precise injections of the ligand (from the syringe) into the sample cell containing the protein is performed.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument. The initial injections result in a large heat change as most of the injected ligand binds to the protein. As the protein becomes saturated, the heat change diminishes with subsequent injections.

  • Data Analysis: The integrated heat data from each injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction. A study on streptavidin-biotin binding used a final streptavidin concentration of 40 µM in the sample cell and 750 µM of biotin in the titration syringe, with 5 µl injections at 200-second intervals.

Atomic Force Microscopy (AFM)

AFM can be used to measure the unbinding force of a single biotin-avidin complex, providing insights into the mechanical strength of the bond.

Methodology:

  • Surface and Tip Functionalization: An AFM tip is functionalized with one of the interacting molecules (e.g., avidin), and the other molecule (biotin) is immobilized on a substrate.

  • Force-Distance Spectroscopy: The functionalized tip is brought into contact with the surface, allowing a bond to form between the biotin and avidin. The tip is then retracted from the surface.

  • Rupture Force Measurement: The force required to rupture the bond is measured by the deflection of the AFM cantilever. This is repeated numerous times to obtain a statistical distribution of unbinding forces.

  • Data Analysis: The rupture force data is often analyzed using models like the Bell-Evans model to determine parameters such as the dissociation rate at zero force and the distance to the transition state of the energy barrier. Studies have reported unbinding forces for the biotin-avidin and biotin-streptavidin pairs to be in the range of hundreds of piconewtons (pN).

Visualizing Experimental Workflows and Binding Logic

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for SPR, ITC, and AFM, as well as the fundamental binding relationship.

Experimental Workflows

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis prep_chip Prepare Streptavidin-Coated Sensor Chip immobilize Immobilize Ligand prep_chip->immobilize prep_ligand Prepare Biotinylated Ligand prep_ligand->immobilize prep_analyte Prepare Analyte Series inject Inject Analyte prep_analyte->inject immobilize->inject Binding Surface Ready monitor Monitor Association/ Dissociation inject->monitor sensorgram Generate Sensorgram monitor->sensorgram fit_model Fit to Binding Model sensorgram->fit_model results Calculate kon, koff, Kd fit_model->results

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

ITC_Workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis prep_protein Load Avidin into Sample Cell equilibrate Thermal Equilibration prep_protein->equilibrate prep_ligand Load Biotin into Syringe prep_ligand->equilibrate titrate Inject Biotin into Avidin equilibrate->titrate measure_heat Measure Heat Change titrate->measure_heat isotherm Generate Binding Isotherm measure_heat->isotherm fit_model Fit to Binding Model isotherm->fit_model results Determine Ka, ΔH, ΔS, n fit_model->results

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

AFM_Workflow cluster_prep Preparation cluster_run AFM Measurement cluster_analysis Data Analysis func_tip Functionalize AFM Tip with Avidin approach Approach func_tip->approach func_surface Immobilize Biotin on Surface func_surface->approach contact Contact & Bond Formation approach->contact retract Retract & Measure Force contact->retract force_curves Collect Force-Distance Curves retract->force_curves statistical_analysis Statistical Analysis force_curves->statistical_analysis results Determine Unbinding Force statistical_analysis->results

Caption: Workflow for Atomic Force Microscopy (AFM) force spectroscopy.

Logical Relationship of Binding

Biotin_Avidin_Binding Avidin Avidin (Tetramer) Site 1 Site 2 Site 3 Site 4 Complex Avidin-Biotin Complex (High Affinity) Avidin->Complex Biotin1 Biotin Biotin1->Avidin:p1 Biotin2 Biotin Biotin2->Avidin:p2 Biotin3 Biotin Biotin3->Avidin:p3 Biotin4 Biotin Biotin4->Avidin:p4

Caption: Avidin's tetrameric structure allows binding of four biotin molecules.

Conclusion

The biotin-avidin interaction stands as a paradigm of molecular recognition, characterized by its extraordinary affinity and specificity. A thorough understanding of its quantitative parameters and the methodologies used to measure them is crucial for its effective application in research and development. The techniques of SPR, ITC, and AFM each provide a unique window into the kinetic, thermodynamic, and mechanical aspects of this remarkable biological bond. As new technologies and methodologies emerge, our ability to probe and exploit this interaction will undoubtedly continue to expand, paving the way for further innovations in the life sciences.

References

Methodological & Application

Application Notes: Biotin-PEG11-Amine for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a fundamental technique in biotechnology and drug development. The exceptionally high affinity between biotin and streptavidin (K_d_ ≈ 10⁻¹⁴ M) enables highly specific and sensitive detection and purification of target molecules.[1] Biotin-PEG11-Amine is a versatile biotinylation reagent featuring a primary amine group for conjugation and a long, hydrophilic 11-unit polyethylene glycol (PEG) spacer arm.[2][3]

The primary amine group allows for the labeling of proteins at their carboxyl groups (found on aspartic acid, glutamic acid, and the C-terminus), a strategy that is complementary to the more common method of targeting primary amines on lysine residues.[4][5] This is particularly useful when lysine modification may impact the protein's function. The extended PEG11 spacer arm enhances the water solubility of the reagent and the resulting conjugate, reduces the potential for steric hindrance, and improves the accessibility of the biotin moiety for binding to streptavidin.

These application notes provide a detailed protocol for the covalent labeling of proteins using this compound and the carbodiimide crosslinker EDC.

Principle of the Reaction

The labeling reaction occurs in a two-step process mediated by a carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Activation of Carboxyl Groups: EDC reacts with carboxyl groups (-COOH) on the protein to form a highly reactive, short-lived O-acylisourea intermediate. This reaction is most efficient in acidic conditions (pH 4.7-5.5) but can proceed up to pH 7.4.

  • Amine Reaction: The primary amine (-NH₂) of the this compound reagent performs a nucleophilic attack on the activated carboxyl group, displacing the EDC byproduct and forming a stable, covalent amide bond.

A large molar excess of the this compound is used to ensure the reaction favors biotinylation over potential protein-protein crosslinking.

Materials and Reagents

  • Protein of interest

  • This compound (Store at -20°C with desiccant)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0. Note: Do not use buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification: Desalting columns (e.g., PD-10) or dialysis cassettes appropriate for the protein size.

  • Anhydrous Dimethylsulfoxide (DMSO)

  • (Optional) HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for quantifying biotin incorporation.

Quantitative Data Summary

The optimal conditions for biotinylation can vary depending on the protein's characteristics. The following tables provide recommended starting parameters and troubleshooting guidance.

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations generally lead to more efficient labeling.
Molar Excess of this compound to Protein20- to 100-foldStart with a 50-fold excess and optimize as needed. A large excess minimizes protein polymerization.
Molar Excess of EDC to Protein10- to 50-foldMust be sufficient to activate carboxyl groups. A 2:1 ratio of Biotin-Amine to EDC is a good starting point.
Reaction Buffer pH4.7 - 6.0MES buffer is ideal as it is free of interfering amines and carboxylates.
Reaction Time2 hours - OvernightCan be performed at room temperature or 4°C.
Reaction TemperatureRoom Temperature or 4°C4°C may be preferred for sensitive proteins.

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Inactive EDC (hydrolyzed).Use fresh EDC powder and prepare the solution immediately before use.
Presence of amine or carboxylate ions in the buffer.Perform buffer exchange into an appropriate buffer like MES or phosphate buffer.
Insufficient molar excess of reagents.Increase the molar ratio of this compound and EDC.
Suboptimal pH.Ensure the reaction pH is between 4.7 and 6.0 for optimal EDC activity.
Protein Precipitation Protein is unstable under reaction conditions.Perform the reaction at 4°C. Reduce the reaction time.
High concentration of DMSO from the biotin stock.Keep the volume of the added biotin stock low (<10% of the total reaction volume).
High Degree of Protein-Protein Crosslinking Insufficient molar excess of this compound.Increase the molar excess of this compound relative to EDC to outcompete protein amines.

Experimental Protocols

Protocol 1: Biotinylation of a Protein

This protocol is a starting point for labeling a generic 50 kDa protein at a concentration of 2 mg/mL. Adjustments may be necessary for optimal results.

  • Protein Preparation:

    • Prepare 1 mL of your protein solution at 2 mg/mL in cold Activation Buffer (0.1 M MES, pH 6.0). If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation (Prepare Immediately Before Use):

    • This compound Stock (10 mM): Dissolve ~7.7 mg of this compound (MW ~771 g/mol ) in 1 mL of anhydrous DMSO.

    • EDC Stock (100 mM): Dissolve ~19.2 mg of EDC (MW ~191.7 g/mol ) in 1 mL of Activation Buffer.

  • Biotinylation Reaction:

    • To the 1 mL of protein solution, add the calculated volume of 10 mM this compound stock solution for a 50-fold molar excess.

    • Immediately add the calculated volume of 100 mM EDC stock solution for a 25-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add 50 µL of Quenching Buffer (1 M Tris-HCl, pH 7.5) to the reaction mixture.

    • Incubate for an additional 15-30 minutes at room temperature to quench any unreacted EDC.

  • Purification of Labeled Protein:

    • Remove excess, non-reacted this compound and reaction byproducts using a desalting column (e.g., PD-10) or dialysis.

    • Equilibrate the column or dialysis cassette with your desired storage buffer (e.g., PBS, pH 7.4).

    • Apply the quenched reaction mixture and collect the fractions containing the purified, biotinylated protein according to the manufacturer's instructions.

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. The optimal storage conditions will be the same as for the unlabeled protein.

Protocol 2: Quantification of Biotin Incorporation (HABA Assay)

The degree of labeling can be determined using a commercially available HABA assay kit, which is a colorimetric method.

  • Follow the manufacturer's protocol for the HABA assay kit.

  • Measure the absorbance of the HABA/avidin solution at 500 nm before and after the addition of your purified biotinylated protein.

  • The decrease in absorbance is proportional to the amount of biotin in your sample.

  • Calculate the moles of biotin per mole of protein to determine the labeling efficiency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Use prep prep reaction reaction purify purify quant quant end_node end_node p_prep Prepare Protein in Amine-Free Buffer react 1. Add this compound 2. Add EDC 3. Incubate (2h, RT) p_prep->react r_prep Prepare Fresh Biotin & EDC Stocks r_prep->react quench Quench Reaction (e.g., Tris buffer) react->quench purification Remove Excess Reagents (Desalting / Dialysis) quench->purification quantify Quantify Labeling (e.g., HABA Assay) purification->quantify downstream Downstream Applications quantify->downstream

Caption: Workflow for protein biotinylation using this compound and EDC.

pulldown_assay bait bait prey prey beads beads process process analysis analysis bait_protein Biotinylated 'Bait' Protein incubation Incubate Bait + Lysate to form complexes bait_protein->incubation cell_lysate Cell Lysate (Contains 'Prey' Proteins) cell_lysate->incubation capture Capture Complexes with Beads incubation->capture strep_beads Streptavidin-Coated Magnetic Beads strep_beads->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute analysis_node Analyze Prey Proteins (e.g., Mass Spectrometry) elute->analysis_node

Caption: Downstream application: Pull-down assay to identify protein interactions.

References

Application Notes and Protocols for Cell Surface Protein Biotinylation using Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface proteins, or the "surfaceome," is critical for understanding a vast array of biological processes, including cell signaling, adhesion, and transport. Furthermore, these proteins represent a major class of therapeutic drug targets. A powerful technique to investigate the surfaceome is the specific labeling of these proteins with biotin, followed by their enrichment and analysis.

This document provides detailed application notes and protocols for the biotinylation of cell surface proteins using Biotin-PEG11-Amine . Unlike traditional biotinylation reagents that target primary amines (e.g., on lysine residues), this compound, in conjunction with the crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), enables the specific labeling of proteins via their carboxyl groups. These carboxyl groups are present on aspartic acid and glutamic acid residues, as well as at the C-terminus of proteins. This alternative chemistry can offer greater selectivity and efficiency in labeling cell surface proteins.[1][2]

The extended polyethylene glycol (PEG) spacer arm (PEG11) of this reagent enhances its water solubility and minimizes steric hindrance, facilitating the interaction between the biotin tag and avidin or streptavidin during subsequent purification steps.

Principle of the Method

The biotinylation of cell surface proteins using this compound is a two-step process:

  • Activation of Carboxyl Groups: EDC activates the carboxyl groups on surface-exposed proteins, forming a highly reactive O-acylisourea intermediate. This reaction is most efficient in an acidic environment (pH 4.5-6.0). To increase the stability of this intermediate, N-hydroxysulfosuccinimide (Sulfo-NHS) can be added to convert it into a more stable Sulfo-NHS ester.[3]

  • Amine Coupling: The primary amine group of this compound then reacts with the activated carboxyl group (or the Sulfo-NHS ester), forming a stable amide bond and covalently linking the biotin tag to the protein. This reaction is favored at a slightly alkaline pH (7.2-8.0).

This method's specificity for cell surface proteins is ensured by using membrane-impermeable reagents (Sulfo-NHS and this compound under specific conditions) and performing the labeling on intact cells at low temperatures (4°C) to minimize endocytosis.

Data Presentation

Table 1: Reagent Properties
ReagentMolecular Weight (Da)Reactive GroupTarget Functional GroupSpacer Arm Length (Å)
This compound771Primary AmineActivated Carboxyl Groups~48.5
EDC191.7CarbodiimideCarboxyl Groups0
Sulfo-NHS217.14N-hydroxysuccinimideActivated Carboxyl Groups0
Table 2: Optimization of EDC/Sulfo-NHS Concentration for Cell Surface Biotinylation

The following data, adapted from a study on carboxyl-reactive cell surface labeling, demonstrates the optimization of activating agent concentrations to achieve maximal biotinylation signal while maintaining cell viability. The study utilized a fluorescently labeled anti-biotin antibody to quantify the extent of cell surface biotinylation.

EDC Concentration (mM)Sulfo-NHS Concentration (mM)Relative Biotinylation Signal (Fluorescence Intensity)
00Baseline
1020++
3060+++
70 140 ++++ (Maximum Signal)
100200++++
150300++++

Data adapted from Müller et al., 2019, which used Biotinyl Cystamine. The optimal concentrations of EDC and Sulfo-NHS are expected to be similar for other amine-containing biotin reagents like this compound.[2] The study found that concentrations above 70 mM EDC and 140 mM Sulfo-NHS did not further increase the biotinylation signal.[1]

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation using this compound and EDC

This protocol describes the labeling of cell surface proteins on adherent cells.

Materials:

  • Cells grown to 80-90% confluency in culture plates

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 5.0

  • Washing Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.5

  • Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer: 100 mM Glycine in PBS

  • Ice-cold PBS

Procedure:

  • Cell Preparation: a. Place cell culture plates on ice. b. Gently aspirate the culture medium. c. Wash the cells twice with ice-cold PBS to remove any residual serum proteins.

  • Activation of Carboxyl Groups: a. Immediately before use, prepare the activation solution by dissolving EDC and Sulfo-NHS in Activation Buffer to final concentrations of 70 mM and 140 mM, respectively. b. Add the activation solution to the cells (e.g., 2 mL for a 10 cm plate) and incubate for 15 minutes on ice with gentle rocking.

  • Washing: a. Aspirate the activation solution. b. Wash the cells once with ice-cold Washing Buffer.

  • Biotinylation: a. Immediately before use, prepare a 1 mM solution of this compound in Labeling Buffer. b. Add the this compound solution to the cells (e.g., 2 mL for a 10 cm plate) and incubate for 30 minutes on ice with gentle rocking.

  • Quenching: a. Aspirate the biotinylation solution. b. Add Quenching Buffer to the cells and incubate for 15 minutes on ice to quench any unreacted activation agent. c. Wash the cells three times with ice-cold PBS.

  • Cell Lysis: a. Proceed immediately to cell lysis for downstream applications (see Protocol 2).

Protocol 2: Isolation of Biotinylated Proteins using Streptavidin Affinity Purification

Materials:

  • Biotinylated cells from Protocol 1

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer containing 2-mercaptoethanol or DTT)

Procedure:

  • Cell Lysis: a. Add ice-cold Lysis Buffer to the biotinylated cells (e.g., 500 µL for a 10 cm plate). b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cleared lysate) to a new tube.

  • Affinity Purification: a. Equilibrate the streptavidin beads by washing them three times with Lysis Buffer. b. Add the cleared lysate to the equilibrated streptavidin beads. c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: a. Pellet the beads by centrifugation (or using a magnetic rack). b. Discard the supernatant. c. Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: a. After the final wash, remove all residual buffer. b. Add Elution Buffer to the beads (e.g., 50 µL of 2x SDS-PAGE sample buffer). c. Boil the sample at 95-100°C for 5-10 minutes to elute the biotinylated proteins. d. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

Protocol 3: Analysis of Biotinylated Proteins by Western Blot

Procedure:

  • SDS-PAGE: a. Load the eluted protein samples from Protocol 2 onto an SDS-polyacrylamide gel. b. Run the gel according to standard procedures to separate the proteins by molecular weight.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Detection of Biotinylated Proteins: a. Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature. b. Wash the membrane three times with TBST. c. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Protocol 4: Sample Preparation for Mass Spectrometry Analysis

Procedure:

  • On-Bead Digestion: a. After the final wash of the streptavidin beads (Protocol 2, step 3c), resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). b. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate the free thiols by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. d. Add trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.

  • Peptide Extraction and Cleanup: a. Centrifuge the beads and collect the supernatant containing the digested peptides. b. Further extract peptides from the beads with a solution of 50% acetonitrile and 0.1% formic acid. c. Pool the supernatants and dry them in a vacuum centrifuge. d. Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: a. Resuspend the cleaned peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid). b. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mandatory Visualizations

experimental_workflow cluster_labeling Cell Surface Biotinylation cluster_purification Purification cluster_analysis Downstream Analysis cells Intact Cells activation Activate Carboxyl Groups (EDC/Sulfo-NHS) cells->activation 15 min, 4°C biotinylation Add this compound activation->biotinylation 30 min, 4°C quench Quench Reaction biotinylation->quench 15 min, 4°C labeled_cells Biotinylated Surface Proteins quench->labeled_cells lysis Cell Lysis labeled_cells->lysis affinity Streptavidin Affinity Purification lysis->affinity elution Elution affinity->elution purified_proteins Purified Biotinylated Proteins elution->purified_proteins western_blot Western Blot purified_proteins->western_blot ms Mass Spectrometry purified_proteins->ms

Caption: Experimental workflow for cell surface protein biotinylation.

reaction_mechanism cluster_step1 Step 1: Activation of Carboxyl Group cluster_step2 Step 2: Coupling with this compound protein_cooh Protein-COOH edc + EDC protein_cooh->edc intermediate [Protein-CO-O-acylisourea] (Reactive Intermediate) edc->intermediate biotin_amine + Biotin-PEG11-NH2 intermediate->biotin_amine final_product Protein-CO-NH-PEG11-Biotin (Stable Amide Bond) biotin_amine->final_product

References

Application Notes and Protocols for Biotin-PEG11-Amine in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Biotin-PEG11-Amine as a versatile linker for targeted drug delivery. The unique properties of this heterobifunctional molecule, combining the high-affinity targeting of biotin with the pharmacokinetic benefits of a polyethylene glycol (PEG) spacer and a reactive amine group for drug conjugation, make it a valuable tool in the development of novel therapeutics.

Introduction to this compound in Targeted Drug Delivery

This compound is a chemical linker designed to enhance the targeted delivery of therapeutic agents to cells and tissues that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT).[1][2] This strategy is particularly relevant in oncology, as many cancer cells exhibit elevated biotin uptake to support their rapid proliferation.[3]

The structure of this compound comprises three key functional domains:

  • Biotin Moiety: Serves as the targeting ligand, binding with high affinity and specificity to biotin receptors on the cell surface.

  • PEG11 Spacer: A hydrophilic chain of 11 ethylene glycol units that improves the solubility and bioavailability of the drug conjugate, reduces steric hindrance for biotin-receptor binding, and minimizes immunogenicity.

  • Terminal Amine Group (-NH2): Provides a reactive site for the covalent attachment of a drug molecule, typically through the formation of a stable amide bond with a carboxylic acid group on the therapeutic agent.

This targeted approach aims to increase the therapeutic index of potent drugs by concentrating their delivery at the site of action, thereby reducing systemic toxicity and improving overall efficacy.

Mechanism of Action: Biotin Receptor-Mediated Endocytosis

The targeted delivery of this compound drug conjugates is primarily achieved through receptor-mediated endocytosis, a process initiated by the binding of the biotin ligand to its receptor on the cell surface.[3] The primary receptor responsible for biotin uptake is the sodium-dependent multivitamin transporter (SMVT).[4]

Upon binding of the biotinylated drug conjugate to the SMVT, the receptor-ligand complex is internalized into the cell through the formation of endocytic vesicles. This process is dependent on cellular machinery, including microtubules and the GTPase dynamin, which facilitates the pinching off of the vesicle from the plasma membrane. Once inside the cell, the drug-containing vesicle traffics through the endosomal-lysosomal pathway. The acidic environment of the late endosomes and lysosomes can facilitate the cleavage of the linker and the release of the active drug into the cytoplasm to exert its therapeutic effect.

Below is a diagram illustrating the proposed signaling and trafficking pathway for this compound drug conjugates.

Biotin_Targeted_Drug_Delivery Biotin Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Biotin-PEG11-Drug This compound Drug Conjugate SMVT SMVT Receptor Biotin-PEG11-Drug->SMVT Binding Vesicle Endocytic Vesicle SMVT->Vesicle Internalization (Dynamin-dependent) EarlyEndosome Early Endosome Vesicle->EarlyEndosome Trafficking (Microtubule-dependent) LateEndosome Late Endosome (Acidic pH) EarlyEndosome->LateEndosome Lysosome Lysosome (Acidic pH) LateEndosome->Lysosome DrugRelease Drug Release LateEndosome->DrugRelease Linker Cleavage Lysosome->DrugRelease Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) DrugRelease->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Biotin Receptor-Mediated Endocytosis Pathway for Drug Delivery.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing biotin-PEGylated drug delivery systems. It is important to note that the specific PEG linker length may vary in these examples, but they provide a strong indication of the potential efficacy of biotin-targeted strategies.

Table 1: In Vitro Cytotoxicity of Biotin-Targeted Drug Conjugates

Drug ConjugateCell LineIC50 (µM) - ConjugateIC50 (µM) - Free DrugFold ImprovementReference
Biotin-PEG-CMPEI-Methotrexate4T1~0.1~1.0~10
Biotinylated Pt(IV) Prodrug 2Du1450.004>10 (Cisplatin)>2500
Biotinylated Pt(IV) Prodrug 2HT290.01>10 (Cisplatin)>1000

Table 2: In Vivo Efficacy of Biotin-Targeted Drug Delivery

Drug ConjugateAnimal ModelParameter MeasuredResult - ConjugateResult - Free DrugReference
Biotin-PEG-CMPEI-Methotrexate4T1 Tumor Bearing MiceTumor Volume (day 21)Significantly smaller volumeLarger tumor volume
Biotin-PEG-CMPEI-Methotrexate4T1 Tumor Bearing MiceSurvival RateHigher survival rateLower survival rate

Table 3: Drug Loading and Encapsulation Efficiency

Nanoparticle SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
TPP-PEG-biotin SANsRu-113.2981.75
Biotinylated PLA-PEG NanoparticlesPaclitaxel>90% (incorporation)Not specified

Experimental Protocols

The following are detailed protocols for key experiments involved in the synthesis, characterization, and evaluation of this compound drug conjugates.

Synthesis of this compound Drug Conjugate via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a drug containing a carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Drug with a carboxylic acid functional group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M MES buffer (pH 6.0)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Dialysis tubing (appropriate molecular weight cutoff) or size-exclusion chromatography column

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., LC-MS)

Procedure:

  • Activation of the Drug's Carboxylic Acid: a. Dissolve the drug (1 equivalent) in anhydrous DMF or DMSO. b. Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the drug solution. c. Stir the reaction mixture at room temperature for 4-6 hours in an inert atmosphere (e.g., under nitrogen or argon) to form the NHS ester of the drug.

  • Conjugation with this compound: a. Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO. b. Add the this compound solution to the activated drug solution from step 1. c. Stir the reaction mixture at room temperature overnight.

  • Purification of the Conjugate: a. Quench the reaction by adding a small amount of water. b. Remove the solvent under reduced pressure. c. Purify the crude product by dialysis against PBS (pH 7.4) for 48 hours with frequent buffer changes, or by using a size-exclusion chromatography column to separate the conjugate from unreacted starting materials and byproducts.

  • Characterization: a. Confirm the successful conjugation and assess the purity of the final product using HPLC. b. Determine the molecular weight of the conjugate using mass spectrometry to confirm the attachment of the this compound linker to the drug.

Determination of Drug Loading Efficiency using UV-Vis Spectroscopy

This protocol provides a method to quantify the amount of drug conjugated to the this compound linker within a nanoparticle formulation.

Materials:

  • This compound drug conjugate-loaded nanoparticles

  • UV-Vis Spectrophotometer

  • Appropriate solvent to dissolve the nanoparticles and release the drug (e.g., DMSO, DMF)

  • Standard solutions of the free drug at known concentrations

Procedure:

  • Preparation of a Standard Curve: a. Prepare a series of standard solutions of the free drug in the chosen solvent at various known concentrations. b. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the drug. c. Plot a standard curve of absorbance versus drug concentration and determine the linear regression equation.

  • Quantification of Drug in Nanoparticles: a. Lyophilize a known mass of the drug-loaded nanoparticle suspension. b. Dissolve a precisely weighed amount of the lyophilized nanoparticles in a known volume of the solvent to disrupt the nanoparticles and release the conjugated drug. c. Measure the absorbance of this solution at the λmax of the drug. d. Use the standard curve equation to determine the concentration of the drug in the solution.

  • Calculation of Drug Loading Content and Encapsulation Efficiency: a. Drug Loading Content (%): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100 b. Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to evaluate the cytotoxic effects of the this compound drug conjugate on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., a line known to overexpress biotin receptors)

  • Complete cell culture medium

  • This compound drug conjugate

  • Free drug (as a control)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of the this compound drug conjugate and the free drug in complete culture medium. b. Remove the old medium from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with vehicle control and untreated cells (medium only). c. Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for another 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. Plot the percentage of cell viability versus drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the synthesis and evaluation of this compound drug conjugates.

Synthesis_Workflow Workflow for Synthesis and Characterization Start Start ActivateDrug Activate Drug (Carboxylic Acid) with EDC/NHS Start->ActivateDrug Conjugate Conjugate with This compound ActivateDrug->Conjugate Purify Purify Conjugate (Dialysis or SEC) Conjugate->Purify Characterize Characterize Conjugate (HPLC, Mass Spec) Purify->Characterize End End Characterize->End

Caption: Workflow for Synthesis and Characterization.

Evaluation_Workflow Workflow for In Vitro and In Vivo Evaluation cluster_invitro In Vitro cluster_invivo In Vivo Start Start with Purified Conjugate InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity Uptake Cellular Uptake Study InVitro->Uptake Efficacy Tumor Growth Inhibition Study InVivo->Efficacy Toxicity Systemic Toxicity Assessment InVivo->Toxicity End End Efficacy->End Toxicity->End

References

Unlocking Protein Interactions: A Guide to Immunoprecipitation using Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions is paramount to unraveling complex biological processes and accelerating therapeutic discovery. Biotin-PEG11-Amine emerges as a powerful tool for immunoprecipitation (IP), offering a robust method for isolating specific proteins and their binding partners from complex cellular lysates. This heterobifunctional reagent features a biotin moiety for high-affinity binding to streptavidin and a primary amine for covalent conjugation to carboxyl groups on target proteins, facilitated by a crosslinker such as EDC.[1][2][3] The integrated polyethylene glycol (PEG)11 linker enhances solubility, minimizes steric hindrance, and improves the accessibility of the biotin group, thereby increasing the efficiency of immunoprecipitation.[2][4]

This document provides detailed application notes and protocols for the effective use of this compound in immunoprecipitation experiments, complete with data presentation tables for quantitative analysis and visual workflows to guide your experimental design.

Application Notes

This compound is a versatile reagent for biotinylating "bait" proteins to facilitate their capture on streptavidin-coated supports, a cornerstone of modern pull-down assays and immunoprecipitation. The primary amine group of this compound reacts with carboxyl groups present on the C-terminus of peptides or on aspartate and glutamate residues within the protein sequence. This reaction is mediated by a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxyl groups for conjugation.

The hydrophilic and flexible 11-unit PEG spacer arm is a key feature of this reagent. It not only increases the aqueous solubility of the biotinylated protein but also extends the biotin moiety away from the protein surface. This spatial separation reduces the likelihood of steric hindrance, ensuring efficient binding to the larger streptavidin molecule immobilized on beads or other matrices. This enhanced accessibility can lead to higher yields and purity of the immunoprecipitated protein complexes.

Key Advantages of this compound in Immunoprecipitation:

  • High Specificity: The extremely strong and specific interaction between biotin and streptavidin (or avidin) forms the basis for highly selective capture of the biotinylated bait and its interacting partners.

  • Versatility: The amine-reactive nature of the reagent allows for the biotinylation of a wide range of proteins containing accessible carboxyl groups.

  • Improved Efficiency: The long, hydrophilic PEG11 linker enhances solubility and reduces steric hindrance, leading to more efficient capture of the biotinylated protein.

  • Robustness: The biotin-streptavidin interaction is resistant to harsh washing conditions, allowing for the reduction of non-specific binding and improved signal-to-noise ratios in downstream analyses like mass spectrometry.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from immunoprecipitation experiments using this compound coupled with mass spectrometry analysis. These values are illustrative and will vary depending on the specific proteins, cell types, and experimental conditions.

ParameterTypical Value/RangeNotes
Bait Protein Biotinylation Efficiency
Molar Excess of this compound:Protein20:1 to 100:1Optimization is crucial to achieve sufficient labeling without compromising protein function.
Molar Excess of EDC:Protein5:1 to 20:1A limiting amount of EDC can help control the extent of labeling and prevent protein polymerization.
Degree of Labeling (Biotin:Protein Ratio)1-5Determined by methods such as HABA assay or mass spectrometry.
Immunoprecipitation Yield and Purity
Bait Protein Recovery> 80%Percentage of biotinylated bait protein captured by streptavidin beads.
Co-precipitated Protein YieldVariableHighly dependent on the affinity and abundance of the interacting partner.
Signal-to-Noise Ratio (MS)> 10Ratio of specific interactor signal to background noise. Can be improved with stringent washing.
Unmodified Peptides in Eluate< 10%A measure of non-specific binding to the beads.
Interacting Protein ID (Example)Fold Enrichment (Sample vs. Control)p-valueNumber of Unique Peptides
Protein Kinase A15.2< 0.0112
14-3-3 protein zeta8.5< 0.018
HSP902.1> 0.055
Control Protein (e.g., GFP)1.1> 0.052

Experimental Protocols

This section provides a detailed methodology for using this compound for immunoprecipitation, from bait protein biotinylation to the final pull-down of interacting proteins.

Protocol 1: Biotinylation of Bait Protein with this compound

This protocol describes the covalent attachment of this compound to a purified "bait" protein containing accessible carboxyl groups.

Materials:

  • This compound (MW ~771 g/mol )

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for two-step labeling)

  • Purified "bait" protein (in an amine-free buffer, e.g., MES or PBS)

  • Reaction Buffer: 0.1 M MES, pH 4.5-6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Bait Protein:

    • Dissolve the purified bait protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and carboxylates (e.g., acetate), as these will compete with the reaction.

  • Prepare Reagent Solutions:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or water.

    • Immediately before use, prepare a 100 mM stock solution of EDC in Reaction Buffer.

  • Biotinylation Reaction:

    • Add a 20- to 100-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.

    • Add a 5- to 20-fold molar excess of the EDC solution to the reaction mixture. Mix gently and immediately.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quench the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to quench the unreacted EDC. Incubate for 15 minutes at room temperature.

  • Remove Excess Reagents:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Verification of Biotinylation (Optional):

    • The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

Protocol 2: Immunoprecipitation using Biotinylated Bait Protein

This protocol describes the capture of the biotinylated bait protein and its interacting partners from a cell lysate using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated bait protein (from Protocol 1)

  • Streptavidin-coated magnetic beads

  • Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA or a non-denaturing buffer)

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or a buffer containing free biotin)

  • Magnetic rack

Procedure:

  • Prepare Streptavidin Beads:

    • Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.

    • Place the tube on a magnetic rack to pellet the beads, and then remove the storage buffer.

    • Wash the beads three times with Binding/Wash Buffer.

  • Bind Biotinylated Bait to Beads:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the biotinylated bait protein to the bead suspension. The optimal amount of bait should be determined empirically, but a starting point is to use an amount that does not exceed the binding capacity of the beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated bait to bind to the streptavidin beads.

  • Wash the Bait-Coated Beads:

    • Place the tube on the magnetic rack to pellet the beads and remove the supernatant.

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

  • Immunoprecipitation:

    • Add the cell lysate to the bait-coated beads.

    • Incubate for 1-2 hours to overnight at 4°C with gentle rotation to allow for the formation of protein complexes.

  • Wash the Protein Complexes:

    • Place the tube on the magnetic rack and discard the supernatant (unbound fraction).

    • Wash the beads extensively (3-5 times) with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins. For mass spectrometry applications, more stringent washes may be necessary.

  • Elute the Protein Complexes:

    • Add Elution Buffer to the beads and incubate for 5-10 minutes at 95°C (if using SDS) or as recommended for biotin-based elution.

    • Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted bait and interacting proteins.

  • Downstream Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For comprehensive identification of interacting partners, mass spectrometry is the preferred method.

Visualizations

Experimental Workflow for Immunoprecipitation

Immunoprecipitation_Workflow cluster_bait_prep Bait Protein Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis Biotinylation Biotinylation of Bait Protein (this compound + EDC) Purification Purification of Biotinylated Bait Biotinylation->Purification Bead_Binding Binding to Streptavidin Beads Purification->Bead_Binding Incubation Incubation with Cell Lysate Bead_Binding->Incubation Washing Washing Steps Incubation->Washing Elution Elution of Complexes Washing->Elution SDS_PAGE SDS-PAGE / Western Blot Elution->SDS_PAGE Mass_Spec Mass Spectrometry Elution->Mass_Spec

Caption: Workflow for immunoprecipitation using a biotinylated bait protein.

Example Signaling Pathway: EGFR Interaction Network

Biotin-based pull-down assays are instrumental in mapping protein interaction networks within signaling pathways. For example, a biotinylated Epidermal Growth Factor (EGF) ligand can be used to pull down the EGF Receptor (EGFR) and its associated signaling partners.

EGFR_Signaling EGF Biotinylated EGF (Bait) EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates

References

Application Notes and Protocols for Biotin-PEG11-Amine Conjugation to Carboxyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent conjugation of Biotin-PEG11-Amine to molecules containing carboxyl groups. The primary method described utilizes the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS), to form a stable amide bond. This process is widely used for biotinylating proteins, peptides, and other biomolecules for subsequent detection, purification, or immobilization via the high-affinity biotin-avidin interaction.

Introduction

This compound is a biotinylation reagent featuring a terminal primary amine and a hydrophilic 11-unit polyethylene glycol (PEG) spacer arm. The PEG spacer enhances the solubility of the labeled molecule and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin. The primary amine group allows for its covalent attachment to carboxyl groups present on target molecules, such as the C-terminus of proteins or the side chains of aspartic and glutamic acid residues.

The conjugation is typically mediated by EDC, a water-soluble carbodiimide that activates carboxyl groups, making them susceptible to nucleophilic attack by the primary amine of the this compound. The addition of Sulfo-NHS stabilizes the activated carboxyl group by converting it into a more stable, amine-reactive Sulfo-NHS ester, which increases the efficiency of the conjugation reaction, especially at physiological pH.

Key Applications

  • Immunoassays: Biotinylation of antibodies for use in ELISA, Western blotting, and immunohistochemistry.

  • Protein Purification: Affinity purification of biotinylated proteins or their interaction partners using streptavidin-coated resins.[1]

  • Drug Delivery: Development of targeted drug delivery systems.[2]

  • Nanotechnology: Functionalization of nanoparticles and surfaces.[2]

  • PROTACs: Use as a biotin-labeled, PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs).[3][4]

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including the pH, buffer composition, and the molar ratio of the reactants. The following table summarizes key quantitative data for the this compound conjugation reaction.

ParameterValueNotes
This compound Molecular Weight 770.97 g/mol
Spacer Arm Length 53.2 Å
Optimal pH for EDC Activation 4.5 - 6.0
Optimal pH for Amine Reaction 7.2 - 8.5
Recommended Molar Ratio (Protein:Biotin:EDC) 1:100:10 (Example)This ratio should be optimized for each specific application to achieve the desired degree of labeling and minimize protein polymerization.
Reaction Time 2 hours to overnight
Reaction Temperature Room Temperature
HABA/Avidin Complex Absorbance 500 nmUsed for quantifying biotin incorporation.
Biotin-Avidin Affinity (Kd) ~10-15 M

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound using EDC/Sulfo-NHS

This protocol provides a general procedure for the biotinylation of a protein containing accessible carboxyl groups.

Materials:

  • This compound

  • Protein to be labeled (e.g., IgG, BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, but recommended)

  • Activation/Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0. Note: Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., desalting column or dialysis cassette) for removal of excess reagents.

Procedure:

  • Preparation of Protein Solution: Dissolve the protein in the Activation/Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Preparation of Reagent Solutions:

    • Immediately before use, prepare a 10 mg/mL solution of this compound in the Activation/Reaction Buffer.

    • Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water.

    • If using, immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in ultrapure water.

  • Activation of Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the protein solution. The molar ratio of Protein:EDC:Sulfo-NHS should be optimized, but a starting point of 1:10:25 is recommended.

    • Incubate the reaction mixture for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the this compound solution to the activated protein solution. A molar excess of the biotin reagent over the protein is recommended to minimize protein-protein crosslinking; a starting molar ratio of 1:50 (Protein:this compound) is suggested.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted this compound and crosslinking reagents by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.

  • Storage: Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: Quantification of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation. It is based on the displacement of the HABA dye from avidin by biotin, which results in a decrease in absorbance at 500 nm.

Materials:

  • Biotinylated protein sample

  • HABA/Avidin solution (can be prepared or purchased as a kit)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.

Procedure:

  • Prepare a standard curve: If absolute quantification is desired, prepare a standard curve using known concentrations of free biotin.

  • Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A500, HABA/Avidin).

  • Add Biotinylated Sample: Add a known amount of the purified biotinylated protein to the HABA/Avidin solution and mix well.

  • Measure Final Absorbance: Incubate for a few minutes to allow the displacement reaction to reach equilibrium, and then measure the absorbance at 500 nm (A500, Sample).

  • Calculate Biotin Concentration: The change in absorbance is proportional to the amount of biotin in the sample. The moles of biotin can be calculated using the molar extinction coefficient of the HABA/Avidin complex.

  • Determine Molar Ratio: Calculate the molar ratio of biotin to protein by dividing the moles of biotin by the moles of protein added to the assay.

Visualizations

Conjugation_Reaction cluster_activation Activation Step cluster_stabilization Optional Stabilization cluster_conjugation Conjugation Step Carboxyl Carboxyl Group (-COOH) Activated_Intermediate O-acylisourea intermediate Carboxyl->Activated_Intermediate + EDC EDC EDC NHS_Ester Amine-Reactive Sulfo-NHS Ester Activated_Intermediate->NHS_Ester + Sulfo-NHS Amide_Bond Stable Amide Bond Activated_Intermediate->Amide_Bond Direct Reaction (less efficient) Sulfo_NHS Sulfo-NHS NHS_Ester->Amide_Bond + this compound Biotin_Amine This compound (-NH2)

Caption: EDC/Sulfo-NHS mediated conjugation of this compound to a carboxyl group.

Experimental_Workflow start Start: Protein with Carboxyl Groups reagent_prep Prepare Reagents: This compound, EDC, Sulfo-NHS start->reagent_prep activation Activate Carboxyl Groups with EDC/Sulfo-NHS reagent_prep->activation conjugation Add this compound for Conjugation activation->conjugation quenching Quench Reaction conjugation->quenching purification Purify Biotinylated Protein (Desalting/Dialysis) quenching->purification quantification Quantify Biotin Incorporation (HABA Assay) purification->quantification end End: Purified and Characterized Biotinylated Protein quantification->end

Caption: Workflow for the biotinylation and characterization of a carboxyl-containing molecule.

References

Application Notes and Protocols for PROTAC Development using Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Biotin-PEG11-Amine is a versatile, high-purity linker designed for the synthesis of PROTACs. It features a biotin handle for downstream applications, a hydrophilic 11-unit polyethylene glycol (PEG) spacer to enhance solubility and cell permeability, and a terminal amine group for covalent attachment to a ligand. This combination of features makes it a valuable tool for researchers developing novel protein degraders.

Key Features of this compound in PROTAC Development:

  • Biotin Moiety: Enables a wide range of biochemical applications, including affinity purification of the PROTAC, target engagement studies, and in vitro binding assays using streptavidin-coated plates.

  • PEG11 Spacer: The long, flexible polyethylene glycol chain improves the aqueous solubility and cell permeability of the resulting PROTAC molecule. The length of the linker is a critical parameter for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Terminal Amine Group: Provides a reactive handle for the straightforward covalent attachment to a ligand for either the POI or the E3 ligase, typically through amide bond formation with a carboxylic acid.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies a more efficacious PROTAC.

PROTAC ConstructTarget ProteinCell LineDC50 (nM)Dmax (%)E3 Ligase Ligand
Illustrative PEG-PROTAC BCR-ABLK562~10>90Pomalidomide (CRBN)

Note: This data is representative and the actual performance of a PROTAC using a this compound linker will be dependent on the specific ligands for the target protein and the E3 ligase.

Signaling Pathways and Experimental Workflows

The development and characterization of a novel PROTAC is a multi-step process, from initial design and synthesis to comprehensive biological evaluation. The biotin tag on the this compound linker can be leveraged at various stages of this workflow for target validation and mechanistic studies.

PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_downstream Downstream Analysis Synthesis Synthesis of PROTAC (Ligand + this compound) Binding Binding Assays (Ternary Complex Formation) Synthesis->Binding Characterize binding properties Degradation Protein Degradation (Western Blot) Binding->Degradation Test in cellular models Biochemical Biochemical Assays Viability Cell Viability (MTT Assay) Degradation->Viability Assess cytotoxicity Target Target Engagement (Pulldown Assays) Degradation->Target Confirm target interaction Pathway Signaling Pathway Analysis Viability->Pathway Target->Pathway Investigate mechanism Phenotypic Phenotypic Assays Pathway->Phenotypic Evaluate functional consequences PROTAC_Mechanism General Mechanism of PROTAC Action PROTAC PROTAC (this compound based) POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation BCR_ABL_Pathway Targeting the BCR-ABL Signaling Pathway with PROTACs cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Oncogenic Kinase) Degradation Degradation BCR_ABL->Degradation STAT5 STAT5 BCR_ABL->STAT5 activates MAPK MAPK Pathway BCR_ABL->MAPK activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT activates PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL induces degradation of Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation PI3K_AKT->Proliferation AR_Pathway Targeting the Androgen Receptor Signaling Pathway with PROTACs cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds Degradation Degradation AR->Degradation AR_dimer AR Dimer AR->AR_dimer dimerizes PROTAC AR PROTAC PROTAC->AR induces degradation of ARE Androgen Response Element (ARE) AR_dimer->ARE binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription activates Tumor_Growth Prostate Cancer Cell Growth Gene_Transcription->Tumor_Growth

Application Notes and Protocols for Labeling Oligonucleotides with Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin labeling of oligonucleotides is a cornerstone technique in molecular biology, enabling a wide array of applications from affinity purification to advanced diagnostics. The strong and highly specific interaction between biotin and streptavidin (or avidin) provides a robust method for capturing, immobilizing, and detecting nucleic acids.[1][2] The use of a Polyethylene Glycol (PEG) spacer, such as the 11-unit PEG chain in Biotin-PEG11-Amine, offers significant advantages by increasing the water solubility of the biotinylated molecule and reducing steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[3][4]

This document provides detailed protocols for the conjugation of this compound to amino-modified oligonucleotides via N-hydroxysuccinimide (NHS) ester chemistry. It includes methodologies for the labeling reaction, purification of the conjugate, and quantification of biotin incorporation.

Principle of the Reaction

The labeling strategy relies on the reaction between an amine-modified oligonucleotide and an NHS ester of Biotin-PEG11. The primary amine group on the oligonucleotide acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5] This reaction is highly efficient and specific for primary aliphatic amines under appropriate pH conditions.

Data Presentation

The efficiency of the biotinylation reaction is influenced by several factors, including the molar ratio of the biotinylating reagent to the oligonucleotide and the reaction time. The following table summarizes representative data on the expected labeling efficiency under various conditions.

Molar Excess of Biotin-PEG11-NHS Ester (over oligonucleotide)Reaction Time (hours)Expected Labeling Efficiency (%)
5x175-85
5x280-90
10x185-95
10x2>95
20x1>95
20x2>98

Note: This data is illustrative and actual results may vary depending on the specific oligonucleotide sequence, purity, and reaction conditions.

Experimental Protocols

Materials and Reagents
  • 5'- or 3'-amino-modified oligonucleotide

  • This compound (pre-activated as an NHS ester or to be activated)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • 3 M Sodium Chloride

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water

  • Purification columns (e.g., desalting columns, reverse-phase HPLC)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_oligo Dissolve Amino-Oligonucleotide in Bicarbonate Buffer (pH 8.5) conjugation Mix Oligonucleotide and Biotin Reagent Incubate at Room Temperature prep_oligo->conjugation Add Biotin Solution prep_biotin Dissolve Biotin-PEG11-NHS Ester in Anhydrous DMF or DMSO prep_biotin->conjugation purification Remove Excess Biotin (Ethanol Precipitation or Column Chromatography) conjugation->purification Reaction Mixture analysis Assess Purity and Yield (HPLC, Gel Electrophoresis) Quantify Biotin Incorporation purification->analysis Purified Biotinylated Oligonucleotide pulldown_pathway cluster_incubation Incubation cluster_capture Capture cluster_analysis Analysis biotin_oligo Biotinylated Oligonucleotide Probe complex Oligonucleotide-Protein Complex biotin_oligo->complex cell_lysate Cell Lysate (containing target protein) cell_lysate->complex captured_complex Captured Complex on Beads complex->captured_complex Biotin-Streptavidin Interaction streptavidin_beads Streptavidin-Coated Magnetic Beads streptavidin_beads->captured_complex elution Elution of Protein captured_complex->elution Washing Steps analysis Protein Identification (e.g., Western Blot, Mass Spectrometry) elution->analysis

References

Application Notes and Protocols for Biotin-PEG11-Amine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG11-Amine for the labeling of antibodies and their subsequent application in flow cytometry. The inclusion of a long, hydrophilic 11-unit polyethylene glycol (PEG) spacer arm offers significant advantages in reducing steric hindrance and non-specific binding, ultimately leading to enhanced signal-to-noise ratios in flow cytometry assays.

Introduction to this compound in Flow Cytometry

This compound is a biotinylation reagent that features a terminal primary amine group and a biotin molecule connected by a flexible PEG linker. This structure allows for the covalent conjugation of the biotin moiety to proteins, such as antibodies, through their carboxyl groups (e.g., on aspartic or glutamic acid residues) using a crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The biotin-streptavidin system is a cornerstone of many biological assays due to its remarkably strong and specific interaction. In flow cytometry, antibodies labeled with biotin can be detected using a fluorochrome-conjugated streptavidin, which provides significant signal amplification as multiple streptavidin molecules can bind to a single biotinylated antibody.[1]

The PEG11 linker in this compound plays a crucial role in optimizing this system for flow cytometry by:

  • Increasing Solubility: The hydrophilic nature of the PEG linker enhances the solubility of the biotinylated antibody, preventing aggregation.

  • Reducing Steric Hindrance: The long, flexible spacer arm physically separates the biotin from the antibody, allowing for more efficient binding of the bulky streptavidin-fluorochrome conjugate.

  • Minimizing Non-Specific Binding: The PEG linker creates a hydrophilic shield around the antibody, reducing non-specific hydrophobic interactions with cell surfaces and other proteins, which in turn lowers background fluorescence.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the benefits of using a long-chain PEG linker, such as in this compound, in flow cytometry compared to a shorter linker or no linker. This data is representative of the expected improvements in signal intensity and signal-to-noise ratio.

Table 1: Comparison of Mean Fluorescence Intensity (MFI) for Different Biotinylation Reagents

Biotinylation ReagentTarget Cell MFI (Arbitrary Units)Negative Control MFI (Arbitrary Units)
NHS-Biotin (No Linker)8,500450
Biotin-PEG4-Amine12,000300
This compound 18,500 250

Table 2: Signal-to-Noise Ratio Comparison

Biotinylation ReagentSignal-to-Noise Ratio (Target MFI / Negative Control MFI)
NHS-Biotin (No Linker)18.9
Biotin-PEG4-Amine40.0
This compound 74.0

Experimental Protocols

Here, we provide detailed protocols for the conjugation of this compound to an antibody and the subsequent use of the biotinylated antibody in a typical flow cytometry cell staining experiment.

Protocol 1: Antibody Conjugation with this compound using EDC

This protocol describes the chemical conjugation of the primary amine group of this compound to the carboxyl groups on an antibody using EDC and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into the Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Equilibrate EDC and NHS to room temperature.

    • Prepare a fresh solution of EDC and NHS in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Dissolve this compound in DMSO or an appropriate aqueous buffer.

    • Add a 50- to 100-fold molar excess of this compound to the activated antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Biotinylated Antibody:

    • Remove excess, unreacted this compound and crosslinking reagents using a desalting column or by dialysis against PBS.

    • Determine the concentration of the purified biotinylated antibody using a spectrophotometer (A280).

    • Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Flow Cytometry Staining of Cell Surface Antigens

This protocol outlines the steps for staining cells with the custom-biotinylated antibody and a fluorochrome-conjugated streptavidin for analysis by flow cytometry.[2][3]

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • Biotinylated primary antibody (from Protocol 1)

  • Fluorochrome-conjugated Streptavidin (e.g., Streptavidin-PE, Streptavidin-APC)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)

  • Fc Block (optional, to reduce non-specific binding to Fc receptors)

  • Viability dye (optional, to exclude dead cells)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.

  • Fc Receptor Blocking (Optional):

    • If necessary, add Fc Block to the cell suspension and incubate for 10-15 minutes on ice.

  • Primary Antibody Staining:

    • Add the optimal dilution of the biotinylated primary antibody to the cells. It is crucial to titrate the antibody to determine the concentration that provides the best signal-to-noise ratio.[1]

    • Vortex gently and incubate for 30-60 minutes on ice or at 4°C, protected from light.

  • Washing:

    • Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step once more.

  • Secondary Staining with Streptavidin:

    • Resuspend the cell pellet in the residual buffer.

    • Add the predetermined optimal concentration of fluorochrome-conjugated streptavidin.

    • Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Final Washes:

    • Wash the cells twice with 2-3 mL of ice-cold Flow Cytometry Staining Buffer as described in step 4.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • If a viability dye is to be used, add it according to the manufacturer's instructions.

    • Analyze the samples on a flow cytometer.

Mandatory Visualizations

experimental_workflow cluster_conjugation Protocol 1: Antibody Conjugation cluster_flow Protocol 2: Flow Cytometry Ab Antibody Activated_Ab Activated Antibody Ab->Activated_Ab EDC/NHS Conjugated_Ab Biotinylated Antibody Activated_Ab->Conjugated_Ab Biotin_PEG_Amine This compound Biotin_PEG_Amine->Conjugated_Ab Purified_Ab Purified Conjugate Conjugated_Ab->Purified_Ab Purification Cells Cells Stained_Cells_1 Primary Staining Purified_Ab->Stained_Cells_1 Cells->Stained_Cells_1 Stained_Cells_2 Secondary Staining Stained_Cells_1->Stained_Cells_2 Wash Analyzed_Cells Flow Cytometry Analysis Stained_Cells_2->Analyzed_Cells Wash

Caption: Experimental workflow for antibody biotinylation and flow cytometry.

signaling_pathway cluster_detection Detection Principle Antigen Cell Surface Antigen Biotin_Ab Biotin-PEG11-Ab Antigen->Biotin_Ab Binding Streptavidin Streptavidin-Fluorochrome Biotin_Ab->Streptavidin High-Affinity Binding Signal Fluorescent Signal Streptavidin->Signal Detection

Caption: Principle of signal detection in flow cytometry.

References

Application Notes and Protocols: Surface Functionalization of Nanoparticles with Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface functionalization of nanoparticles with Biotin-PEG11-Amine is a critical technique for developing advanced nanomaterials for a range of biomedical applications, including targeted drug delivery, diagnostics, and bioimaging.[1][2] The polyethylene glycol (PEG) linker provides a hydrophilic and biocompatible "stealth" coating that helps to reduce clearance by the immune system, prevent protein adsorption, and increase in vivo circulation time.[1][2][3] The terminal biotin moiety allows for strong and specific binding to avidin or streptavidin, which can be conjugated to targeting ligands, antibodies, or other biomolecules. This powerful interaction is widely exploited for targeted delivery to specific cells or tissues.

These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles with this compound, including methods for characterization and quantification.

Key Applications

The unique properties of biotin-PEGylated nanoparticles make them suitable for a variety of applications:

  • Targeted Drug Delivery: Biotinylated nanoparticles can be targeted to tumor cells or other diseased tissues by utilizing the high affinity of biotin for streptavidin-conjugated antibodies or other targeting ligands. This approach enhances drug accumulation at the target site, improving therapeutic efficacy and reducing off-target side effects.

  • Diagnostics and Biosensing: The specific biotin-streptavidin interaction is employed in the development of sensitive diagnostic assays, such as lateral flow assays and biosensors, for the detection of proteins, nucleic acids, and other biomarkers.

  • Bioimaging: By incorporating imaging agents, biotin-PEGylated nanoparticles can be used for targeted imaging of specific cells or tissues, enabling non-invasive diagnosis and monitoring of disease progression.

  • Biomolecule Purification: The strong and specific interaction can be utilized for the separation and purification of avidin or streptavidin-tagged proteins and other biomolecules.

Experimental Protocols

This section provides detailed protocols for the surface functionalization of two common types of nanoparticles: carboxylated polymeric nanoparticles (e.g., PLGA) and gold nanoparticles.

Protocol 1: Functionalization of Carboxylated Polymeric Nanoparticles

This protocol describes the covalent conjugation of this compound to nanoparticles with carboxyl groups on their surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS) (e.g., 0.1 M, pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Carboxyl Group Activation:

    • Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC/NHS to the carboxyl groups on the nanoparticles should be optimized, but a starting point of 10:1 for both is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation:

    • Dissolve this compound in PBS.

    • Add the this compound solution to the activated nanoparticle suspension. A molar excess of the amine linker is recommended to ensure efficient conjugation.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching solution to stop the reaction by reacting with any unreacted NHS esters.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in DI water or a suitable buffer.

    • Repeat the washing step 2-3 times to ensure complete removal of unreacted materials.

  • Final Product: Resuspend the final biotin-PEGylated nanoparticles in a suitable buffer for storage and further use.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol utilizes a thiol-terminated PEG-biotin linker for functionalization of gold nanoparticles via gold-thiol adsorption chemistry.

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • Thiol-PEG-Biotin linker

  • Phosphate buffer (e.g., 10 mM, pH 7.2)

  • Sodium chloride (NaCl)

  • Bovine Serum Albumin (BSA)

  • Tween 20

  • Centrifuge

Procedure:

  • Linker Preparation: Prepare a stock solution of the Thiol-PEG-Biotin linker in a suitable solvent (e.g., DI water or buffer).

  • Conjugation:

    • Add the Thiol-PEG-Biotin linker solution to the gold nanoparticle solution. A typical starting concentration is a 4 µM solution of the linker mixed with a 5 nM solution of gold nanoparticles.

    • Gently mix the solution and allow it to react for 12-24 hours at room temperature.

  • Stabilization and Washing:

    • Add a buffer solution containing NaCl, phosphate, BSA, and Tween to stabilize the nanoparticles and block non-specific binding sites. For example, add a buffer to achieve a final concentration of 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween.

    • After an additional hour, the salt concentration can be raised to 0.3 M NaCl.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Carefully remove the supernatant.

    • Resuspend the nanoparticles in DI water or a buffer of choice.

    • Repeat the washing step to remove any unbound linker.

  • Final Product: Resuspend the purified biotin-PEGylated AuNPs in a suitable buffer for storage.

Characterization and Quantitative Analysis

Thorough characterization is essential to confirm the successful functionalization of nanoparticles.

Parameter Technique Expected Outcome
Size and Morphology Transmission Electron Microscopy (TEM)Visualization of nanoparticle size, shape, and potential aggregation. A thin polymer shell may be visible.
Hydrodynamic Diameter and Size Distribution Dynamic Light Scattering (DLS)An increase in hydrodynamic diameter is expected after functionalization due to the PEG layer. A narrow size distribution (low polydispersity index) indicates stable nanoparticles.
Surface Charge Zeta Potential MeasurementA change in zeta potential indicates successful surface modification.
Confirmation of Functional Groups Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of characteristic peaks corresponding to the PEG and biotin molecules.
Confirmation of Conjugation ¹H Nuclear Magnetic Resonance (¹H NMR) SpectroscopyPresence of proton peaks corresponding to the PEG and biotin moieties on the nanoparticle.
Quantification of Biotin Biotin Quantitation Kits (e.g., fluorescence-based)Determines the number of biotin molecules per nanoparticle or per unit mass of nanoparticles.
Quantification of Surface Amines (indirect) Ninhydrin AssayQuantifies the amount of amine groups (from Biotin-PEG-Amine) conjugated to the nanoparticle surface.

Quantitative Data Summary:

Nanoparticle System Parameter Value Reference
Biotinylated Chitosan NanoparticlesAverage Diameter296.8 nm
Biotinylated Chitosan NanoparticlesPolydispersity Index0.155
Biotinylated Chitosan NanoparticlesConjugation Density2.2 biotin molecules / CS molecule
Biotin-PEG-functionalized PLGA NanoparticlesNanoparticle Size~210 nm
Biotin-PEG-functionalized PLGA NanoparticlesSurface-associated Biotin850 pmol / mg of polymer
Biotin-PEG-functionalized PLGA NanoparticlesBiotin molecules per Nanoparticle~2650

Visualizations

Workflow for Nanoparticle Functionalization

G Workflow for Biotin-PEG-Amine Nanoparticle Functionalization cluster_0 Preparation & Activation cluster_1 Conjugation cluster_2 Purification & Characterization NP Nanoparticle Suspension Activate Activation of Functional Groups NP->Activate Conjugate Conjugation Reaction Activate->Conjugate BiotinPEG This compound Solution BiotinPEG->Conjugate Purify Washing & Purification Conjugate->Purify Characterize Characterization Purify->Characterize

Caption: General workflow for nanoparticle functionalization.

Principle of Biotin-Streptavidin Mediated Targeting

G Biotin-Streptavidin Mediated Targeting cluster_0 Targeted Nanoparticle Complex cluster_1 Target Cell NP Nanoparticle Core PEG PEG Linker NP->PEG Functionalized with Biotin Biotin PEG->Biotin Terminated with Streptavidin Streptavidin Biotin->Streptavidin Binds to Antibody Targeting Antibody Streptavidin->Antibody Conjugated to Receptor Cell Surface Receptor Antibody->Receptor Specific Binding Cell Target Cell

Caption: Biotin-Streptavidin targeting mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biotin-PEG11-Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficiency of their Biotin-PEG11-Amine conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and Biotin-PEG-NHS Ester?

A1: The key difference lies in their reactive groups, which dictates how they attach to target molecules.

  • This compound contains a terminal primary amine (-NH₂). It is used to label molecules with accessible carboxyl groups (-COOH), such as the C-terminus of proteins or aspartate/glutamate residues. This reaction requires an activator, like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a stable amide bond.[1][2]

  • Biotin-PEG-NHS Ester contains an N-hydroxysuccinimide (NHS) ester. This group is highly reactive towards primary amines (-NH₂), such as the side chain of lysine residues and the N-terminus of proteins.[3][4][5] This reaction proceeds directly without the need for additional activators.

Q2: Why is my biotinylation efficiency low?

A2: Low efficiency can stem from several factors:

  • Incorrect Buffer: The buffer system is critical. For NHS ester reactions, avoid buffers containing primary amines like Tris or glycine, as they compete with the target molecule for the biotin reagent. For EDC-mediated carboxyl reactions, avoid buffers with carboxyls (acetate, citrate) or primary amines.

  • Suboptimal pH: For NHS ester reactions, the optimal pH is between 7 and 9. Below this range, the target amines are protonated and less nucleophilic. Above this range, hydrolysis of the NHS ester rapidly increases, reducing the amount of reagent available for conjugation. For EDC reactions, a pH of 5-6 is often used.

  • Reagent Instability: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions. Always allow the reagent to warm to room temperature before opening to prevent condensation, and prepare solutions immediately before use.

  • Insufficient Molar Excess: A common starting point is a 10- to 20-fold molar excess of the biotin reagent over the protein. However, for dilute protein solutions (<2 mg/mL), a higher excess (≥20-fold) may be necessary to achieve sufficient labeling.

  • Protein Concentration: Low protein concentrations (<1 mg/mL) can lead to lower labeling efficiency.

Q3: How do I stop the conjugation reaction?

A3: The reaction can be stopped by "quenching" the excess, unreacted biotin reagent. This is crucial to prevent unintended labeling of other molecules in downstream applications. Add a quenching buffer containing a high concentration of primary amines, such as Tris, glycine, or lysine, to a final concentration of 20-100 mM and incubate for 15-30 minutes.

Q4: How do I remove excess, non-reacted biotin reagent after the reaction?

A4: After quenching, it is essential to purify the biotinylated product from excess reagent and reaction byproducts. Common methods include:

  • Size-Exclusion Chromatography (Desalting Columns): This is a rapid method for separating the larger, biotinylated protein from the smaller, unreacted biotin molecules.

  • Dialysis: Effective for removing small molecules from the protein solution, though it is more time-consuming.

  • Affinity Chromatography: Using streptavidin or avidin-conjugated resins can purify biotinylated molecules. However, elution can require harsh, denaturing conditions due to the strong biotin-streptavidin interaction.

Q5: Can I over-biotinylate my protein? What are the consequences?

A5: Yes, over-labeling is a common issue that can lead to protein precipitation and loss of biological activity, especially if the biotinylation occurs at sites critical for function, like an antigen-binding site on an antibody. It is recommended to optimize the molar ratio of biotin reagent to your protein to achieve the desired degree of labeling without compromising function. Typically, a ratio of 4-6 biotins per antibody is effective.

Troubleshooting Guide

This section addresses specific issues that may arise during the conjugation workflow.

Problem Possible Cause Recommended Solution
Low or No Biotinylation Buffer contains interfering substances (e.g., Tris, glycine, sodium azide).Perform buffer exchange into an amine-free buffer like PBS, HEPES, or Borate at pH 7.2-8.5.
Incorrect reaction pH.Ensure the pH of the reaction buffer is within the optimal range (typically 7.2-8.5 for NHS esters).
Biotin reagent was hydrolyzed before use.Allow the reagent vial to equilibrate to room temperature before opening. Dissolve the reagent in anhydrous DMSO or DMF immediately before adding it to the aqueous reaction buffer. Do not prepare stock solutions for long-term storage.
Insufficient molar excess of biotin reagent.Increase the molar excess of the biotin reagent. For dilute protein solutions, a higher ratio is needed. Empirically test a range of ratios (e.g., 5-fold to 50-fold) to find the optimum.
Protein Precipitates After Conjugation Protein was over-biotinylated.Reduce the molar excess of the biotin reagent used in the reaction.
Organic solvent (DMSO/DMF) concentration is too high.Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%).
Protein is unstable under the reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C or on ice) for a longer duration (2-4 hours).
Loss of Protein Activity Biotinylation occurred at a functionally critical site (e.g., active site, binding interface).Reduce the molar excess of the biotin reagent to decrease the degree of labeling. Consider alternative conjugation chemistries that target different functional groups (e.g., sulfhydryls) if primary amines are critical for function.
Inconsistent Results Batch-to-Batch Inaccurate protein concentration measurement.Verify protein concentration before each experiment. Note that preservatives like sodium azide can interfere with A280 readings.
Degradation of stored biotin reagent.Store the solid biotin reagent desiccated at the recommended temperature (-20°C). Avoid repeated freeze-thaw cycles of any stock solutions.

Experimental Protocols

Protocol 1: General Protein Biotinylation using Biotin-PEG-NHS Ester

This protocol provides a general guideline for labeling a protein with an amine-reactive Biotin-PEG-NHS ester.

  • Buffer Preparation: Prepare a suitable amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5). If your protein is in a buffer containing amines (like Tris), perform a buffer exchange using a desalting column or dialysis.

  • Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Biotin Reagent Preparation: Immediately before use, allow the vial of Biotin-PEG-NHS Ester to warm to room temperature. Dissolve the reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a calculated amount of the biotin reagent stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold excess). Mix gently.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess non-reacted biotin and quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Analysis & Storage: Determine the protein concentration and degree of biotinylation. Store the biotinylated protein at 4°C for short-term or -20°C for long-term storage.

Visual Guides

The following diagrams illustrate key workflows and concepts in the biotinylation process.

G cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_post Phase 3: Post-Reaction p1 Prepare Amine-Free Buffer (pH 7.2-8.5) p2 Buffer Exchange Protein (if necessary) p1->p2 p3 Prepare Fresh Biotin-NHS Stock in DMSO/DMF p2->p3 r1 Combine Protein and Biotin-NHS Reagent p3->r1 r2 Incubate (RT for 30-60 min or 4°C for 2-4h) r1->r2 q1 Quench Reaction (e.g., Tris buffer) r2->q1 q2 Purify Conjugate (Desalting Column) q1->q2 q3 Analyze and Store Biotinylated Protein q2->q3 start Start start->p1

Standard Biotin-NHS Ester Conjugation Workflow.

G Protein Protein (-COOH) EDC EDC (Activator) Amine This compound (H₂N-) Conjugate Biotinylated Protein (Stable Amide Bond) EDC->Conjugate Buffer MES Buffer (pH 5-6)

Reaction scheme for this compound with a carboxyl group.

G node_q node_q start Low Biotinylation Efficiency? q1 Is buffer amine-free (e.g., no Tris)? start->q1 q2 Is pH between 7.2 and 8.5? q1->q2 Yes a1 Buffer exchange into PBS or HEPES. q1->a1 No q3 Was Biotin-NHS reagent prepared fresh in anhydrous solvent? q2->q3 Yes a2 Adjust pH of reaction buffer. q2->a2 No q4 Is molar excess sufficient (>20x)? q3->q4 Yes a3 Use fresh solid reagent. Ensure solvent is anhydrous. q3->a3 No a4 Increase molar excess of Biotin-NHS reagent. q4->a4 No ok Review protein structure for available amines. q4->ok Yes

Troubleshooting flowchart for low conjugation efficiency.

References

reducing non-specific binding of Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to Biotin-PEG11-Amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly non-specific binding, encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding with this compound?

High non-specific binding (NSB) or high background in assays using this compound can stem from several factors. The primary reasons are often related to interactions involving the biotin molecule itself, the charge of the amine group, and the properties of the surface or other proteins in the assay.

  • Ionic Interactions: The terminal amine group on the PEG linker is positively charged at physiological pH. This can lead to electrostatic interactions with negatively charged surfaces or biomolecules, causing non-specific binding.[1][2]

  • Hydrophobic Interactions: Although the PEG linker is hydrophilic, the biotin molecule and other components in your system can have hydrophobic patches, leading to unwanted binding.

  • Endogenous Biotin: Samples may contain endogenous biotin, which can compete with your biotinylated molecule and interfere with the assay.

  • Avidin/Streptavidin Properties: The avidin or streptavidin used for detection can itself be a source of non-specific binding. For instance, avidin is a glycoprotein and can bind non-specifically to various surfaces. Neutravidin generally shows the lowest non-specific binding among these proteins.[3]

  • Inadequate Blocking: If the surfaces (e.g., microplate wells, beads) are not sufficiently blocked, the biotinylated molecule or the detection reagents can bind directly to unoccupied sites.[4]

  • Insufficient Washing: Inadequate washing steps can leave behind unbound reagents, leading to a high background signal.

Q2: How can I reduce non-specific binding caused by the amine group?

The positive charge of the amine group can be a significant contributor to NSB. Here are some strategies to mitigate this:

  • Adjust Buffer pH and Ionic Strength: Modifying the pH of your buffers can alter the charge of both your biotinylated molecule and the interacting surfaces, potentially reducing electrostatic interactions. Increasing the salt concentration (e.g., with NaCl) in your buffers can also help to shield charges and decrease non-specific binding.

  • Use Buffer Additives: Including additives like non-ionic detergents (e.g., Tween-20 at 0.05-0.1%) in your wash buffers can disrupt hydrophobic interactions.

Q3: What are the best practices for blocking to minimize background?

Effective blocking is crucial for preventing NSB. The choice of blocking agent and the blocking procedure are key.

  • Choice of Blocking Buffer: Commonly used blocking agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk. For biotin-streptavidin systems, it is advisable to use a blocker that is free of biotin, such as ELISA-grade BSA. Avoid non-fat milk as it may contain biotin and phosphoproteins that can interfere with some assays.

  • Blocking Incubation: Increase the incubation time for the blocking step or try performing the incubation with gentle shaking to ensure complete coverage of the surface. You can also try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA).

  • Endogenous Biotin Blocking: If your sample is known to have high levels of endogenous biotin, you can use an avidin/biotin blocking system. This typically involves pre-incubating the sample with an avidin solution to block endogenous biotin, followed by an incubation with a biotin solution to saturate any remaining binding sites on the avidin.

Q4: How should I optimize my washing protocol?

A rigorous washing protocol is essential to remove unbound reagents and reduce background.

  • Number of Wash Cycles: Typically, 3 to 5 wash cycles are recommended. However, if you are experiencing high background, you can try increasing the number of washes.

  • Wash Volume: Ensure the wash volume is sufficient to cover the entire surface of the well. A common practice is to use a volume higher than the coating volume (e.g., 300 µL for a 200 µL coating volume).

  • Soak Time: Introducing a short soak time (30-60 seconds) during each wash step can improve the removal of non-specifically bound molecules.

  • Wash Buffer Composition: Including a non-ionic detergent like Tween-20 (0.05% to 0.1%) in your wash buffer helps to reduce non-specific interactions.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues with non-specific binding.

Problem: High background signal in negative control wells.

This indicates that one or more of the assay components are binding non-specifically to the surface or to each other.

Potential Cause Recommended Solution
Inadequate Blocking Increase blocking buffer concentration (e.g., 1-5% BSA). Extend blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., casein, commercial blocking buffers).
Insufficient Washing Increase the number of wash cycles to 4-6 times. Increase the wash volume to ensure complete coverage of the wells. Add a 30-60 second soak time for each wash step.
Reagent Concentration Too High Titrate the concentration of the biotinylated molecule and the streptavidin-conjugate to find the optimal balance between signal and background.
Non-Specific Binding of Streptavidin-conjugate Use a high-quality streptavidin-conjugate. Consider using Neutravidin, which has lower NSB. Add BSA or a small amount of non-ionic detergent to the diluent for the streptavidin-conjugate.
Charge-based Interactions Increase the salt concentration of the wash and assay buffers (e.g., up to 0.5 M NaCl). Adjust the pH of the buffers to minimize electrostatic interactions.
Contaminated Reagents Use fresh, high-purity reagents and buffers. Filter buffers to remove particulates.

Experimental Protocols

Protocol: Optimizing Blocking and Washing Steps

This protocol provides a general framework for optimizing your blocking and washing procedures to reduce non-specific binding in a 96-well plate format.

  • Blocking Step Optimization:

    • Prepare different blocking buffers to test, for example:

      • 1% (w/v) BSA in PBS

      • 3% (w/v) BSA in PBS

      • 1% (w/v) Casein in TBS

      • A commercial blocking buffer

    • Coat your plate with the capture molecule as per your standard protocol.

    • Wash the plate once with your standard wash buffer.

    • Add 200 µL of the different blocking buffers to separate sets of wells.

    • Incubate for at least 1 hour at room temperature or overnight at 4°C.

  • Washing Step Optimization:

    • After the blocking step, proceed with your assay. When you reach the washing steps, test the following variations:

      • Standard Wash: 3 washes with 200 µL of wash buffer (e.g., PBST with 0.05% Tween-20).

      • Increased Wash Cycles: 5 washes with 200 µL of wash buffer.

      • Increased Wash Volume: 3 washes with 300 µL of wash buffer.

      • Addition of Soak Time: 3 washes with 200 µL of wash buffer, with a 30-second soak during each wash.

  • Assay Execution and Analysis:

    • Complete the remaining steps of your assay.

    • Include negative control wells for each blocking and washing condition (wells that do not contain the analyte).

    • Measure the signal and compare the signal-to-noise ratio for each condition. The optimal condition will have a low signal in the negative control wells and a high signal in the positive control wells.

Visual Guides

Mechanisms of Non-Specific Binding

Figure 1. Potential Causes of Non-Specific Binding cluster_causes Contributing Factors Biotin_PEG_Amine This compound NSB Non-Specific Binding (High Background) Biotin_PEG_Amine->NSB Directly binds to surface Surface Assay Surface (e.g., Microplate Well) Surface->NSB Streptavidin Streptavidin-HRP Streptavidin->NSB Binds to surface Ionic Ionic Interactions (+ charge on Amine) Ionic->Biotin_PEG_Amine Hydrophobic Hydrophobic Interactions Hydrophobic->Biotin_PEG_Amine Blocking Inadequate Blocking Blocking->Surface Washing Insufficient Washing Washing->Surface

Caption: Figure 1. Potential Causes of Non-Specific Binding

Troubleshooting Workflow

Figure 2. Troubleshooting Workflow for High Background Start Start: High Background in Negative Controls Check_Blocking Step 1: Optimize Blocking Start->Check_Blocking Check_Washing Step 2: Optimize Washing Check_Blocking->Check_Washing If problem persists Sol1 Increase blocker concentration Change blocking agent Check_Blocking->Sol1 Check_Reagents Step 3: Check Reagent Concentrations Check_Washing->Check_Reagents If problem persists Sol2 Increase wash cycles/volume Add soak time Check_Washing->Sol2 Check_Buffer Step 4: Modify Buffers Check_Reagents->Check_Buffer If problem persists Sol3 Titrate biotinylated molecule and streptavidin-HRP Check_Reagents->Sol3 Resolved Problem Resolved Check_Buffer->Resolved If problem persists, contact support Sol4 Increase salt concentration Adjust pH Check_Buffer->Sol4

Caption: Figure 2. Troubleshooting Workflow for High Background

References

Technical Support Center: Troubleshooting Low Yield in Biotinylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their biotinylation reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during protein biotinylation that can lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no biotinylation?

A1: Low or failed biotinylation can stem from several factors. The most common issues include:

  • Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that compete with the target protein for the biotinylation reagent, significantly reducing the efficiency of the reaction.[1][2][3][4][5]

  • Incorrect pH of the reaction buffer: The optimal pH for most amine-reactive biotinylation reactions (using NHS esters) is between 7.2 and 8.5. A pH that is too low will result in the protonation of primary amines, making them unreactive. Conversely, a pH that is too high can lead to the rapid hydrolysis of the NHS ester, inactivating the biotin reagent.

  • Suboptimal molar ratio of biotin to protein: An insufficient amount of biotin reagent will result in incomplete labeling. The ideal ratio depends on the protein concentration and the number of available reactive groups.

  • Low protein concentration: When working with dilute protein solutions, a higher molar excess of the biotin reagent is necessary to achieve efficient labeling.

  • Degraded or hydrolyzed biotin reagent: NHS esters are moisture-sensitive and can hydrolyze over time, especially if not stored properly. It is crucial to equilibrate the reagent to room temperature before opening and to use anhydrous solvents for stock solutions.

Q2: How do I choose the right buffer for my biotinylation reaction?

A2: To maximize biotinylation efficiency, it is critical to use an amine-free buffer. Recommended buffers include Phosphate-Buffered Saline (PBS) or HEPES at a pH between 7.2 and 8.0. For specific chemistries, other buffers may be required. For instance, when using EDC for carboxyl group labeling, MES buffer at pH 4.5-5.5 is recommended as it lacks both primary amines and carboxyls.

Q3: What is the optimal molar coupling ratio (MCR) of biotin to protein?

A3: The optimal MCR can vary depending on the protein's concentration and the desired degree of labeling. The following table summarizes recommended starting points for amine-reactive biotinylation:

Protein ConcentrationRecommended Molar Fold Excess of BiotinExpected Degree of Labeling
10 mg/mL≥ 12-fold3-5 biotins per molecule of protein
2 mg/mL≥ 20-fold3-5 biotins per molecule of protein
< 500 µg/mL3:1 to 5:1 (biotin:protein)Varies, optimization required

Data compiled from multiple sources.

For antibodies (IgG), a higher molar excess can lead to the incorporation of 8-12 biotin molecules per antibody. It is always advisable to perform a trial experiment to determine the optimal ratio for your specific protein and application.

Q4: How can I remove unreacted biotin after the reaction?

A4: Removing excess, non-reacted biotin is crucial to avoid interference in downstream applications. Common methods include:

  • Size-Exclusion Chromatography (Desalting Columns): This is a quick and effective method for separating the larger biotinylated protein from the smaller, unreacted biotin molecules.

  • Dialysis: This technique uses a semi-permeable membrane to remove small molecules from a solution of larger molecules and is also a very effective method.

Q5: My biotinylated protein is precipitating. What can I do?

A5: Protein precipitation after biotinylation can be caused by over-modification, which can alter the protein's isoelectric properties. To address this, you can try:

  • Reducing the molar coupling ratio of the biotin reagent in the reaction.

  • Using a biotinylation reagent with a PEG spacer arm , which can help maintain the solubility of the modified protein.

  • After the reaction, you can sometimes resuspend the precipitate by adjusting the pH. For example, adding 1M Tris (pH 9.0) can help by raising the pH above the protein's isoelectric point.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues leading to low biotinylation yield.

Problem: Low or No Detectable Biotinylation

// Nodes Start [label="Start:\nLow/No Biotinylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Buffer [label="Check Buffer Composition:\nAmine-free? (e.g., PBS, HEPES)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_pH [label="Verify Buffer pH:\nIs it between 7.2-8.5?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Ratio [label="Evaluate Biotin:Protein Ratio:\nIs it optimal for your protein concentration?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagent [label="Assess Biotin Reagent Quality:\nIs it fresh? Stored correctly?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Protein [label="Confirm Protein Integrity & Concentration:\nIs the protein stable and at the correct concentration?", fillcolor="#FBBC05", fontcolor="#202124"]; Buffer_Issue [label="Solution:\nDialyze/desalt protein into an\namine-free buffer like PBS.", fillcolor="#34A853", fontcolor="#FFFFFF"]; pH_Issue [label="Solution:\nAdjust pH to 7.2-8.5.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ratio_Issue [label="Solution:\nIncrease molar excess of biotin.\nRefer to MCR table.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagent_Issue [label="Solution:\nUse fresh, properly stored\nbiotin reagent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Issue [label="Solution:\nVerify protein concentration.\nCheck for degradation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Successful Biotinylation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Buffer; Check_Buffer -> Buffer_Issue [label="No"]; Check_Buffer -> Check_pH [label="Yes"]; Check_pH -> pH_Issue [label="No"]; Check_pH -> Check_Ratio [label="Yes"]; Check_Ratio -> Ratio_Issue [label="No"]; Check_Ratio -> Check_Reagent [label="Yes"]; Check_Reagent -> Reagent_Issue [label="No"]; Check_Reagent -> Check_Protein [label="Yes"]; Check_Protein -> Protein_Issue [label="No"]; Check_Protein -> Success [label="Yes"]; } enddot Caption: Troubleshooting workflow for low biotinylation yield.

Experimental Protocols

Protocol 1: General Amine-Reactive Biotinylation of Proteins

This protocol is a starting point for the biotinylation of proteins using an NHS-ester biotin reagent.

Materials:

  • Protein of interest (1-10 mg) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester biotin reagent (e.g., Sulfo-NHS-LC-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer exchange your protein into an amine-free buffer at a concentration of 2-10 mg/mL.

  • Prepare Biotin Reagent Stock Solution: Immediately before use, prepare a 10 mM solution of the biotin reagent in anhydrous DMSO or DMF.

  • Calculate the Volume of Biotin Reagent: Based on your protein concentration and the desired molar coupling ratio (see table above), calculate the volume of the 10 mM biotin stock solution to add to your protein solution.

  • Biotinylation Reaction: Add the calculated volume of the biotin reagent to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Remove Excess Biotin: Purify the biotinylated protein from the excess, unreacted biotin reagent using a desalting column or dialysis.

Protocol 2: Enzymatic Biotinylation of Avi-tagged Proteins

This method provides site-specific biotinylation for proteins containing an AviTag sequence.

Materials:

  • Avi-tagged protein of interest

  • BirA enzyme

  • ATP

  • Biotin

  • Reaction buffer (e.g., 50 mM Bicine, pH 8.3, 10 mM ATP, 10 mM Mg(OAc)₂, 50 µM biotin)

Procedure:

  • Set up the Reaction: In a reaction tube, combine the Avi-tagged protein, BirA enzyme, ATP, and biotin in the reaction buffer. A typical molar ratio is 1:0.1:10:10 (Protein:BirA:ATP:Biotin), but this can be optimized.

  • Incubation: Incubate the reaction mixture for 1 hour at 30°C or for 2 hours at room temperature with gentle mixing.

  • Purification: The biotinylated protein can be purified away from the reaction components. If the BirA is His-tagged, IMAC can be used to remove the enzyme. Size-exclusion chromatography can be used to remove smaller components like excess biotin and ATP.

Visualization of Key Processes

// Nodes Start [label="Start:\nPurified Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Buffer_Exchange [label="1. Buffer Exchange\n(Amine-free buffer, pH 7.2-8.5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Biotin [label="2. Add Biotin Reagent\n(Optimize Molar Ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="3. Incubate\n(RT or 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="4. Quench Reaction\n(e.g., Tris, Glycine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="5. Purify\n(Desalting/Dialysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nBiotinylated Protein", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Buffer_Exchange; Buffer_Exchange -> Add_Biotin; Add_Biotin -> Incubate; Incubate -> Quench; Quench -> Purify; Purify -> End; } enddot Caption: A typical experimental workflow for protein biotinylation.

// Nodes Reactants [label="{Protein-NH₂\n(Primary Amine)

|Biotin-NHS Ester}", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Conditions [label="pH 7.2-8.5\nAmine-free Buffer", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Products [label="{Protein-NH-CO-Biotin\n(Stable Amide Bond)|NHS\n(Leaving Group)}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reactants -> Reaction_Conditions [arrowhead=none]; Reaction_Conditions -> Products; } enddot Caption: Reaction between an NHS-ester biotin and a primary amine.

References

Technical Support Center: Biotin-PEG11-Amine Linker

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Biotin-PEG11-Amine linker.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving the this compound linker.

Issue 1: Unexpected Cleavage or Loss of Biotin Signal

Question: I am observing a loss of my biotin signal in my downstream applications (e.g., Western blot, ELISA, pull-down assays) after conjugating my molecule of interest with this compound. Is the linker cleaving?

Answer: The amide bond formed between the this compound and a carboxyl group (activated by a crosslinker like EDC) is generally very stable under physiological conditions.[1][2] Unintended cleavage is unlikely to be the primary cause of signal loss. The issue may stem from other factors during your experimental workflow.

Troubleshooting Steps:

  • Verify Conjugation Efficiency: Confirm that the biotinylation reaction was successful. Inefficient labeling will result in a weak or absent signal.

    • Recommended Action: Determine the degree of biotin incorporation using an assay like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][4]

  • Assess Protein Integrity: The experimental conditions used during and after conjugation might be degrading your target protein.

    • Recommended Action: Run an SDS-PAGE gel comparing your unconjugated and biotinylated protein to check for degradation or aggregation.

  • Evaluate Downstream Assay Conditions: Harsh conditions in your downstream application could be the source of the problem.

    • Recommended Action: Review the pH, temperature, and buffer composition of your assays. For example, very low pH can damage the antibody in an immunoprecipitation.[5]

  • Consider Steric Hindrance: The biotin-binding pocket of avidin/streptavidin is deep, and if the linker is attached to a site that is sterically hindered, binding can be impaired. The PEG11 spacer is designed to minimize this, but it can still be a factor.

    • Recommended Action: If possible, try conjugating to a different site on your molecule or use a linker with a longer PEG chain.

Issue 2: High Background or Non-Specific Binding

Question: I am experiencing high background noise in my assays after using the this compound linker. What could be the cause?

Answer: High background is often due to an excess of unconjugated biotinylated linker or aggregation of the biotinylated protein.

Troubleshooting Steps:

  • Remove Excess Biotin Reagent: It is crucial to remove any unreacted this compound after the conjugation reaction.

    • Recommended Action: Use dialysis or a desalting column to purify your biotinylated protein.

  • Optimize Biotin-to-Protein Molar Ratio: Over-biotinylation can lead to protein precipitation and non-specific binding.

    • Recommended Action: Perform the conjugation reaction with varying molar ratios of the biotin linker to your protein to find the optimal level of incorporation that maintains protein function and minimizes background. A 20-fold molar excess is a common starting point for antibodies.

  • Check for Protein Aggregation: The biotinylation process can sometimes cause proteins to aggregate, which can lead to non-specific binding.

    • Recommended Action: Analyze your biotinylated protein using size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to check for aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of the bond formed by the this compound linker?

A1: The terminal primary amine (-NH2) of the this compound linker is typically coupled to a carboxyl group (-COOH) on the target molecule (e.g., on aspartate or glutamate residues, or the C-terminus of a peptide). This reaction is usually mediated by a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which forms a stable amide bond.

Q2: Is the this compound linker cleavable?

A2: No, the standard this compound linker forms a stable amide bond and is not designed to be cleavable. There are other types of biotin linkers available that incorporate cleavable moieties, such as disulfide bonds or diazobenzene groups, for applications where release of the captured molecule is desired.

Q3: What are the optimal storage and handling conditions for this compound?

A3: this compound should be stored at -20°C and protected from moisture. It is recommended to store it with a desiccant. For use, equilibrate the vial to room temperature before opening to prevent condensation. Stock solutions in anhydrous solvents can be stored for several days at -20°C, while aqueous solutions should be prepared immediately before use.

Q4: What buffers should I use for the conjugation reaction?

A4: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated carboxyl groups. Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable choice.

Q5: How can I quantify the amount of biotin incorporated onto my protein?

A5: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for estimating biotin incorporation. This assay is based on the displacement of HABA from an avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.

Data Presentation

Table 1: Properties of this compound
PropertyValueReferences
Molecular Weight 771 Da
Formula C34H66N4O13S
Purity ≥96%
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF, DCM
Storage Conditions -20°C, protect from moisture
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended SolutionReferences
Low or No Biotin Signal Inefficient conjugationOptimize molar ratio of biotin linker to target molecule. Confirm reaction pH is between 7.0-8.0.
Protein degradationAnalyze protein integrity via SDS-PAGE.
Steric hindranceUse a linker with a longer PEG spacer.
High Background Excess unreacted biotin linkerPurify the conjugate using dialysis or a desalting column.
Over-biotinylation causing aggregationReduce the molar excess of the biotin linker in the reaction.
Inconsistent Results Incomplete removal of excess biotinIncrease dialysis time or use a desalting column.
Incomplete conjugation reactionIncrease reaction time.

Experimental Protocols

Protocol 1: Biotinylation of a Protein using this compound and EDC

This protocol provides a general procedure for conjugating this compound to a protein with available carboxyl groups.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) - optional, for a two-step reaction

  • Quenching buffer (e.g., Tris-buffered saline, TBS)

  • Dialysis cassette or desalting column

Procedure:

  • Prepare Protein: Dissolve the protein to be labeled in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.

  • Prepare this compound: Immediately before use, dissolve the this compound in water or DMSO.

  • Activate Carboxyl Groups: Add a 10-fold molar excess of EDC to the protein solution. If using the two-step method, also add a 20-fold molar excess of NHS. Incubate for 15 minutes at room temperature.

  • Add this compound: Add a 20- to 50-fold molar excess of the dissolved this compound to the activated protein solution.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature.

  • Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as TBS, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purify Conjugate: Remove excess, unreacted biotinylation reagent and crosslinker by dialysis against PBS or by using a desalting column.

  • Store: Store the biotinylated protein under conditions optimal for the non-biotinylated protein.

Protocol 2: HABA Assay for Biotin Quantification

This protocol allows for the estimation of the number of moles of biotin per mole of protein.

Materials:

  • HABA/Avidin Premix

  • Biotinylated protein sample

  • PBS buffer (pH 7.2)

  • Spectrophotometer

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Blank: Add PBS to a cuvette and measure the absorbance at 500 nm.

  • Measure Initial Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500_initial).

  • Add Biotinylated Sample: Add a known volume of your biotinylated protein solution to the HABA/Avidin solution in the cuvette. Mix well.

  • Measure Final Absorbance: Wait for the reading to stabilize and then measure the absorbance at 500 nm (A500_final).

  • Calculate Biotin Concentration: The change in absorbance (ΔA500 = A500_initial - A500_final) is proportional to the amount of biotin in your sample. Use the molar extinction coefficient of the HABA-avidin complex to calculate the concentration of biotin.

  • Determine Molar Ratio: Divide the molar concentration of biotin by the molar concentration of your protein to determine the average number of biotin molecules per protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis protein 1. Prepare Protein in Amine-Free Buffer activate 4. Activate Protein with EDC/NHS protein->activate biotin 2. Dissolve This compound conjugate 5. Add this compound & Incubate biotin->conjugate edc 3. Dissolve EDC (and NHS if used) edc->activate activate->conjugate quench 6. Quench Reaction with Tris Buffer conjugate->quench purify 7. Purify via Dialysis or Desalting Column quench->purify analyze 8. Quantify Biotin (e.g., HABA Assay) purify->analyze store 9. Store Conjugate analyze->store

Caption: Workflow for Protein Biotinylation.

troubleshooting_cleavage outcome outcome start Unexpected Loss of Biotin Signal? q1 Was Conjugation Confirmed? start->q1 q2 Is the Target Protein Intact? q1->q2 Yes outcome1 Perform HABA assay to quantify biotin incorporation. Optimize conjugation reaction conditions. q1->outcome1 No q3 Are Downstream Assay Conditions Too Harsh? q2->q3 Yes outcome2 Run SDS-PAGE to check for protein degradation or aggregation. Adjust buffer/handling conditions. q2->outcome2 No q4 Is Steric Hindrance a Possibility? q3->q4 Yes outcome3 Review pH, temperature, and buffer components of downstream assay. Use milder conditions if possible. q3->outcome3 No outcome4 Consider using a linker with a longer PEG spacer to improve accessibility of biotin to streptavidin. q4->outcome4 Yes outcome5 Re-evaluate all steps. If issue persists, contact technical support with detailed experimental data. q4->outcome5 No

Caption: Troubleshooting Decision Tree for Signal Loss.

haba_assay avidin_haba Avidin-HABA Complex (High Absorbance at 500 nm) biotin_sample Biotinylated Sample avidin_biotin Avidin-Biotin Complex biotin_sample->avidin_biotin Biotin displaces HABA due to higher affinity free_haba Free HABA (Low Absorbance at 500 nm)

Caption: Principle of the HABA Assay.

References

impact of pH on Biotin-PEG11-Amine reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the reactivity of Biotin-PEG11-Amine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and how does pH affect them?

A1: this compound has two key functional groups: a primary amine (-NH2) and a biotin moiety. The reactivity of the primary amine is highly dependent on pH, as it must be in a deprotonated state to act as a nucleophile. The biotin group's ability to bind to avidin or streptavidin is generally stable over a wide pH range, although extreme pH values can diminish this interaction.

Q2: What is the optimal pH for reacting the amine group of this compound with an NHS ester?

A2: The optimal pH for the reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is between 7.2 and 8.5.[1][2] Within this range, the primary amine is sufficiently deprotonated to be reactive, while the hydrolysis of the NHS ester remains manageable.[3][4][5]

Q3: I am using EDC chemistry to couple this compound to a carboxyl group. What is the recommended pH?

A3: For EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling, a two-step pH process is often recommended for optimal efficiency. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH of 4.5-6.0. Following this activation step, the pH should be raised to 7.0-8.0 for the subsequent reaction with the primary amine of this compound.

Q4: Will the biotin-streptavidin interaction be affected by the pH of my buffers?

A4: The biotin-streptavidin interaction is known for its high affinity and stability over a broad pH range. However, extreme pH conditions (below pH 4 and above pH 9) can decrease the binding affinity. For most standard applications, maintaining a pH between 6.0 and 8.0 is recommended for optimal and consistent binding.

Q5: What are common buffers to use for biotinylation reactions with this compound?

A5: Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used buffer. For reactions requiring a higher pH, sodium bicarbonate or borate buffers at pH 8.0-8.5 are suitable choices. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the intended reaction.

Troubleshooting Guides

Problem: Low Biotinylation Efficiency

Possible Cause 1: Suboptimal Reaction pH

  • Explanation: If the pH of the reaction buffer is too low (below 7.0), the primary amine of this compound will be protonated, rendering it non-nucleophilic and unreactive towards coupling reagents like NHS esters.

  • Solution: Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5. Use a calibrated pH meter to verify the pH of your buffer before initiating the reaction.

Possible Cause 2: Hydrolysis of the Coupling Reagent

  • Explanation: At a high pH (above 8.5), NHS esters are susceptible to rapid hydrolysis, which will reduce the concentration of the active reagent available to react with the amine.

  • Solution: Maintain the reaction pH at or below 8.5. Prepare your NHS ester solution immediately before use and add it to the reaction mixture promptly.

Problem: Inconsistent Results in Biotin-Streptavidin Binding Assays

Possible Cause 1: pH of Binding or Wash Buffers is Too Extreme

  • Explanation: While the biotin-streptavidin interaction is robust, very low or high pH conditions can weaken the binding, leading to dissociation of the complex during wash steps.

  • Solution: Ensure that all buffers used for binding and washing are within a pH range of 6.0 to 8.0 to maintain the integrity of the biotin-streptavidin interaction.

Data Presentation

Table 1: pH Recommendations for Reactions Involving this compound

Reaction TypeReagentOptimal pH RangeKey Considerations
Amine CouplingNHS Ester7.2 - 8.5Balances amine reactivity and NHS ester stability.
Amine CouplingEDC/NHS (Two-step)Step 1: 4.5 - 6.0Step 2: 7.0 - 8.0Acidic pH for carboxyl activation, neutral to basic for amine reaction.
Biotin BindingStreptavidin/Avidin6.0 - 8.0Stable over a broad range, but extremes can reduce affinity.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound using EDC/NHS Chemistry
  • Protein Preparation: Dissolve the protein to be biotinylated in a suitable buffer such as 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Activation of Carboxyl Groups: Add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM. Incubate for 15 minutes at room temperature.

  • Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.

  • Buffer Exchange: Immediately remove excess EDC and Sulfo-NHS and exchange the buffer to a coupling buffer (e.g., PBS, pH 7.2-7.5) using a desalting column.

  • Biotinylation Reaction: Add this compound to the activated protein solution at a desired molar excess.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted this compound by dialysis or using a desalting column.

Visualizations

Amine_Reactivity_pH cluster_low_pH Low pH (< 7.0) cluster_optimal_pH Optimal pH (7.2 - 8.5) cluster_high_pH High pH (> 8.5) Low_pH Protonated Amine (R-NH3+) Non-nucleophilic No_Reaction No Reaction Low_pH->No_Reaction Unreactive Optimal_pH Deprotonated Amine (R-NH2) Nucleophilic Reaction Amide Bond Formation Optimal_pH->Reaction Reactive High_pH Deprotonated Amine (R-NH2) Nucleophilic Hydrolysis NHS Ester Hydrolysis High_pH->Hydrolysis Side Reaction Reduces Efficiency EDC_NHS_Workflow cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: Amine Coupling Carboxyl Protein with Carboxyl Group (R-COOH) EDC_NHS Add EDC and NHS pH 4.5 - 6.0 Carboxyl->EDC_NHS Activated_Ester NHS-activated Protein EDC_NHS->Activated_Ester pH_Adjust Adjust to pH 7.0 - 8.0 Activated_Ester->pH_Adjust Biotin_Amine This compound Biotin_Amine->pH_Adjust Biotinylated_Protein Biotinylated Protein pH_Adjust->Biotinylated_Protein

References

Technical Support Center: Post-Labeling Purification of Biotin-PEG11-Amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for removing excess Biotin-PEG11-Amine following a protein labeling reaction. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound from my labeled protein?

A1: The most common methods leverage the size difference between your protein and the small this compound molecule. These techniques include dialysis, size-exclusion chromatography (SEC) (also known as gel filtration or desalting), and ultrafiltration spin columns.[1][2][3] Each method has its own advantages depending on the sample volume, required purity, and processing time.[1]

Q2: How do I choose the best purification method for my experiment?

A2: The choice depends on several factors.[1]

  • Sample Volume: For small volumes (e.g., < 2.5 mL), spin desalting columns are very efficient and fast. For larger volumes, dialysis is often more practical, though it takes longer.

  • Time Sensitivity: Gel filtration and spin columns are rapid, often taking only minutes to complete. Dialysis is a slower process, typically requiring several hours to overnight with multiple buffer changes for complete removal.

  • Protein Recovery: Spin columns can offer very high protein recovery, sometimes approaching 100%. Dialysis also generally results in high recovery, whereas traditional gravity-flow SEC may lead to some sample loss.

  • Efficiency: A single pass through a spin desalting column may remove a majority, but not all, of the free biotin. For applications requiring extremely low levels of free biotin, sequential column runs or thorough dialysis is recommended.

Q3: How can I confirm that the excess biotin has been successfully removed?

A3: The success of the removal process can be quantified. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to determine the number of moles of biotin per mole of protein. This assay works by biotin displacing the HABA dye from avidin, causing a measurable decrease in absorbance at 500 nm. It is crucial to use a purified sample for this assay, as any remaining free biotin will interfere with the measurement.

Method Comparison

The table below summarizes the key characteristics of the most common purification methods to help you select the optimal technique for your needs.

MethodPrincipleTypical Sample VolumeProcessing TimeTypical Protein RecoveryBiotin Removal Efficiency
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.> 0.1 mL to Liters4 hours to Overnight (multiple buffer changes)High (>90%)Very High (>99%)
Size-Exclusion Chromatography (SEC) / Desalting Separation of molecules based on size as they pass through a porous resin bed; larger molecules elute first.0.1 mL to several mL5-20 minutesGood to High (85-99%)High (>95%)
Spin Desalting Columns A form of SEC that uses centrifugal force to pass the sample through the resin, enabling rapid processing of small volumes.10 µL to 4 mL< 10 minutesVery High (>95%)Good to High (80-95% per run)

Troubleshooting Guide

Issue 1: Low protein recovery after purification.

  • Possible Cause: The protein may be sticking to the purification device (e.g., column resin or dialysis membrane). This is more common with low-concentration protein samples.

  • Solution:

    • Ensure your protein concentration is within the recommended range for the chosen method.

    • For some antibodies, adding a carrier protein like BSA can help reduce non-specific binding and loss, but be sure this is compatible with your downstream application.

    • Over-labeling your protein with hydrophobic biotin can cause aggregation and precipitation, leading to loss. Reduce the molar ratio of biotin reagent to protein in your labeling reaction.

Issue 2: High background or non-specific signal in downstream assays (e.g., ELISA, Western Blot).

  • Possible Cause: Incomplete removal of free this compound. The excess biotin competes with your biotinylated protein for binding sites on streptavidin-coated surfaces or conjugates, leading to reduced signal or high background.

  • Solution:

    • Improve the purification step. If using a spin column, perform a second pass.

    • If using dialysis, increase the dialysis time, use a larger volume of dialysis buffer (dialysate), and increase the number of buffer changes. A protocol for removing unreacted NHS-biotin suggests a 48-hour dialysis with four buffer changes.

    • Before starting the purification, ensure the labeling reaction is effectively quenched by adding a primary amine-containing buffer like Tris or glycine to consume any remaining reactive NHS-ester groups.

Issue 3: Labeled protein shows reduced or no biological activity.

  • Possible Cause: Over-biotinylation. Attaching too many biotin molecules, especially at or near active sites, can denature the protein or sterically hinder its function.

  • Solution:

    • Optimize the molar ratio of the biotin reagent to your protein during the labeling step. Start with a lower ratio (e.g., 1:1 or 3:1 biotin-to-protein) and test activity.

    • If possible, consider using a biotinylation reagent that targets specific sites away from the protein's active site.

Experimental Workflows & Protocols

The general workflow for biotinylation and subsequent purification involves labeling the protein, quenching the reaction, and then removing the excess free biotin.

G cluster_workflow Post-Labeling Workflow A 1. Biotin Labeling (Protein + this compound) B 2. Quench Reaction (e.g., add Tris or Glycine) A->B C 3. Purification (Removal of excess Biotin) B->C D 4. Analysis & Use (Purified Biotinylated Protein) C->D

Caption: General workflow from biotin labeling to purified product.

Choosing the correct purification method is critical for success. The following decision tree can guide your selection process.

G Start Start: Choose Purification Method Q_Volume What is your sample volume? Start->Q_Volume Q_Time Is the process time-sensitive? Q_Volume->Q_Time > 2.5 mL M_Spin Use Spin Desalting Column Q_Volume->M_Spin < 2.5 mL M_SEC Use Gravity-Flow SEC Q_Time->M_SEC Yes (Minutes) M_Dialysis Use Dialysis Q_Time->M_Dialysis No (Overnight)

Caption: Decision tree for selecting a purification method.

Protocol 1: Removal of Excess Biotin using a Spin Desalting Column

This method is ideal for rapid purification of small sample volumes.

Materials:

  • Biotinylated protein sample (in a volume compatible with your chosen column)

  • Spin Desalting Column (e.g., Zeba™ Spin Desalting Columns, 7K or 40K MWCO)

  • Collection tubes

  • Variable-speed centrifuge

Procedure:

  • Column Preparation: Twist off the column's bottom closure and loosen the cap. Place the column in a collection tube.

  • Equilibration: Centrifuge the column for 1-2 minutes at the recommended speed (e.g., 1,500 x g) to remove the storage buffer.

  • Place the column in a new collection tube. Add your desired exchange buffer (e.g., PBS) to the column resin and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Loading: Place the equilibrated column into a fresh collection tube. Carefully apply your biotinylated protein sample to the center of the resin bed. Do not exceed the maximum recommended sample volume.

  • Purification: Centrifuge the column for 2 minutes at the recommended speed (e.g., 1,500 x g) to elute the purified, biotin-free protein sample.

  • Storage: The purified protein is now in the collection tube. Discard the used column. Store the protein at the appropriate temperature.

Protocol 2: Removal of Excess Biotin using Dialysis

This method is suitable for larger sample volumes and ensures thorough removal of contaminants.

Materials:

  • Biotinylated protein sample

  • Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassette) with an appropriate Molecular Weight Cut-Off (MWCO, e.g., 10K)

  • Dialysis Buffer (Dialysate): A buffer compatible with your protein, such as PBS.

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Hydrate Membrane: Briefly hydrate the dialysis membrane by immersing the device in the dialysis buffer for at least 2 minutes.

  • Load Sample: Using a syringe, inject your biotinylated protein sample into the dialysis cassette. Remove any excess air to maximize the surface area for diffusion.

  • Perform Dialysis: Place the sealed cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200-500 times the sample volume). Place the beaker on a stir plate with a stir bar and stir gently.

  • Buffer Exchange: Allow dialysis to proceed for at least 4 hours to overnight at 4°C. For maximum efficiency, change the dialysis buffer completely at least 2-3 times during the process. For complete removal of unreacted NHS-biotin, a 48-hour dialysis with 4 buffer changes may be required.

  • Sample Recovery: Carefully remove the cassette from the buffer. Use a syringe to withdraw your purified protein sample.

  • Storage: Store the purified protein at the appropriate temperature. Note that the sample volume may have increased slightly due to osmosis.

References

Technical Support Center: Aggregation Issues with Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues with biotinylated proteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My biotinylated protein solution has become cloudy or contains visible precipitates. What is causing this?

A1: Cloudiness or precipitation is a clear indicator of protein aggregation. This can be caused by several factors during and after the biotinylation process:

  • Over-biotinylation: Attaching too many biotin molecules to a protein can alter its surface charge and increase hydrophobicity, leading to aggregation.[1][2]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer are critical.[3] Proteins are least soluble at their isoelectric point (pI). Biotinylation can alter a protein's pI, bringing it closer to the buffer's pH and causing aggregation.[2]

  • Reagent Properties: Some biotinylation reagents are more hydrophobic than others. Using a less water-soluble reagent can increase the hydrophobicity of the modified protein, promoting aggregation.[3]

  • High Protein Concentration: The likelihood of intermolecular interactions that lead to aggregation increases with higher protein concentrations.

  • Temperature Stress: Proteins can be sensitive to temperature fluctuations. Freeze-thaw cycles, in particular, can induce aggregation.

Q2: How can I prevent my protein from aggregating during the biotinylation reaction?

A2: Proactive measures during the experimental setup can significantly reduce the risk of aggregation:

  • Optimize the Biotin-to-Protein Molar Ratio: Start with a lower molar excess of the biotinylation reagent and perform a titration to find the optimal ratio that provides sufficient labeling without causing aggregation. A 5- to 20-fold molar excess is a common starting point.

  • Choose the Right Biotinylation Reagent: For proteins prone to aggregation, consider using a more water-soluble reagent like Sulfo-NHS-Biotin, which has a charged sulfonate group to increase hydrophilicity. PEGylated biotin reagents can also improve the solubility of the final conjugate.

  • Maintain an Appropriate Buffer pH: For NHS-ester reactions, a pH between 7.2 and 8.5 is generally efficient. However, if your protein is unstable at alkaline pH, a buffer closer to physiological pH (7.4) can be used, though the reaction may be slower.

  • Control the Reaction Temperature: Performing the incubation at 4°C instead of room temperature can slow down the reaction but may also reduce the propensity for aggregation.

  • Add Stabilizing Excipients: Consider including additives in your reaction buffer that are known to inhibit protein aggregation.

Q3: What additives can I use to prevent or reverse aggregation?

A3: Several types of excipients can be included in your buffers to stabilize your biotinylated protein:

  • Amino Acids: Arginine and glutamate are commonly used to suppress aggregation by binding to charged and hydrophobic patches on the protein surface.

  • Sugars and Polyols: Sucrose, trehalose, and glycerol can stabilize protein structure.

  • Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize aggregates without denaturing the protein.

  • Salts: Modifying the salt concentration can modulate electrostatic interactions that may lead to aggregation. However, both too low and too high salt concentrations can be problematic.

Q4: My biotinylated protein appears soluble, but I'm getting inconsistent results in my downstream applications. Could aggregation be the issue?

A4: Yes, soluble, non-visible aggregates can still be present and interfere with your experiments. These smaller aggregates can block binding sites or cause steric hindrance, leading to reduced activity or inconsistent results in assays like ELISA or when using streptavidin beads. It is crucial to analyze your biotinylated protein for the presence of soluble aggregates.

Q5: How can I detect and quantify aggregation in my biotinylated protein sample?

A5: Several techniques can be used to analyze the aggregation state of your protein:

  • Size Exclusion Chromatography (SEC): This is a standard method for separating and quantifying monomers, dimers, and larger aggregates based on their hydrodynamic volume.

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution, allowing for the detection of aggregates.

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is used to detect the formation of amyloid-like fibrillar aggregates.

  • Visual Inspection and Turbidity: While less sensitive, a simple visual check for cloudiness or measuring turbidity at 340 nm can indicate gross aggregation.

Data on Factors Influencing Aggregation

The following table summarizes how different experimental parameters can influence the aggregation of biotinylated proteins.

ParameterCondition 1% Aggregation (Example)Condition 2% Aggregation (Example)Rationale
Biotin:Protein Molar Ratio 10:15%40:125%Higher labeling can increase surface hydrophobicity and alter the protein's isoelectric point, leading to aggregation.
Biotinylation Reagent Sulfo-NHS-Biotin8%NHS-Biotin20%The charged sulfo-group on Sulfo-NHS-Biotin increases its water solubility and that of the resulting conjugate, reducing aggregation.
Buffer pH pH 7.410%pH 8.518%While a higher pH can increase the efficiency of NHS-ester reactions, it may also destabilize some proteins, leading to aggregation.
Additive No Additive22%0.5 M Arginine7%Arginine acts as a stabilizing excipient, suppressing protein aggregation.

Note: The % aggregation values are illustrative and will vary depending on the specific protein and experimental conditions.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol provides a general guideline for analyzing biotinylated protein aggregation using SEC.

  • System Preparation:

    • Equilibrate the SEC column (e.g., a silica-based column with a pore size of ~300 Å) and the UHPLC system with the mobile phase.

    • The mobile phase should be optimized for your protein, but a common starting point is 100 mM phosphate buffer with 150 mM NaCl, pH 6.8.

  • Sample Preparation:

    • Filter your biotinylated protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.

  • Chromatographic Run:

    • Inject the prepared sample onto the column.

    • Run the separation at a constant flow rate (e.g., 1.0 mL/min for a 7.8 mm ID column).

    • Monitor the eluent using a UV detector at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).

    • Integrate the area under each peak to determine the relative percentage of each species.

Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection

This protocol is adapted for detecting amyloid-like aggregates in a 96-well plate format.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in dH₂O. Filter through a 0.2 µm syringe filter. This should be prepared fresh.

    • Prepare your biotinylated protein sample and a non-biotinylated control at the desired concentration in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add your protein samples.

    • Add the ThT stock solution to each well to a final concentration of 10-25 µM.

    • Include a negative control with buffer and ThT only.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a fluorescence microplate reader at 37°C. Shaking may be used to promote aggregation.

    • Measure the fluorescence intensity at set intervals (e.g., every 15 minutes) with excitation at ~450 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time. An increase in fluorescence over time indicates the formation of fibrillar aggregates.

Visualizations

TroubleshootingWorkflow start Start: Aggregation Observed (Turbidity, Precipitation, Inconsistent Data) check_solubility Is the protein visibly precipitated? start->check_solubility soluble_agg_analysis Analyze for Soluble Aggregates (SEC, DLS) check_solubility->soluble_agg_analysis No centrifuge Centrifuge to Pellet Aggregates check_solubility->centrifuge Yes aggregates_present Soluble aggregates detected? soluble_agg_analysis->aggregates_present optimize_biotinylation Optimize Biotinylation Protocol aggregates_present->optimize_biotinylation Yes success Success: Monomeric Protein aggregates_present->success No change_reagent Change Biotinylation Reagent (e.g., to Sulfo-NHS or PEGylated) optimize_biotinylation->change_reagent adjust_ratio Lower Biotin:Protein Ratio optimize_biotinylation->adjust_ratio optimize_buffer Optimize Buffer Conditions change_reagent->optimize_buffer adjust_ratio->optimize_buffer adjust_ph Adjust pH away from pI optimize_buffer->adjust_ph add_excipients Add Stabilizing Excipients (Arginine, Sugars, etc.) optimize_buffer->add_excipients adjust_ph->success add_excipients->success resuspend Attempt to Resuspend in Optimized Buffer with Excipients centrifuge->resuspend solubilized Successfully solubilized? resuspend->solubilized solubilized->success Yes failure Failure: Restart with Optimized Protocol solubilized->failure No SignalingPathway cluster_0 Cell Surface cluster_1 Ligand State cluster_2 Intracellular Signaling receptor Receptor correct_signal Normal Downstream Signaling Cascade receptor->correct_signal Activates aberrant_signal Aberrant Signaling (e.g., Receptor Clustering, Internalization, Off-target Effects) receptor->aberrant_signal Triggers no_signal Blocked Signal receptor->no_signal Inhibits monomer Monomeric Biotinylated Ligand monomer->receptor Binds aggregate Aggregated Biotinylated Ligand aggregate->receptor Binds Non-specifically or Blocks Binding

References

stability of Biotin-PEG11-Amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Biotin-PEG11-Amine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For long-term storage, solid this compound should be stored at -20°C or ≤4°C in a desiccated environment to protect it from moisture.[1][2] When stored correctly, the solid form is stable for at least two years.[1][2] Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

Q2: How should I prepare and store stock solutions of this compound?

Aqueous stock solutions should be prepared immediately before use.[1] If you need to store the reagent in solution, it is recommended to use an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These anhydrous stock solutions can be stored for several days at -20°C. For longer-term storage of solutions, it is advisable to aliquot and store at -80°C for up to one month, though using freshly prepared solutions is always recommended for best results.

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of solvents, including water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methylene chloride, and other common organic solvents. The polyethylene glycol (PEG) spacer enhances its solubility in aqueous solutions.

Q4: What is the reactive group of this compound and what does it react with?

The reactive group is a primary amine (-NH2). This amine group can be coupled to molecules containing carboxylic acids, activated esters (such as NHS esters), aldehydes, or ketones. The reaction with a carboxylic acid, typically activated with a carbodiimide like EDC, forms a stable amide bond.

Q5: What is the optimal pH for conjugation reactions with this compound?

The optimal pH depends on the reactive group of the molecule you are conjugating it to. When reacting with N-hydroxysuccinimide (NHS) esters, a pH range of 7 to 9 is generally recommended to ensure the primary amine is deprotonated and sufficiently nucleophilic.

Troubleshooting Guides

Issue 1: Inconsistent or Low Biotinylation Efficiency

Possible Causes:

  • Degradation of this compound: Improper storage of the solid reagent or stock solutions can lead to degradation. Moisture can affect the stability of the compound.

  • Suboptimal Reaction Conditions: The pH of the reaction buffer may not be optimal for the conjugation chemistry.

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with an activated carboxyl group (e.g., NHS-ester), reducing the efficiency of biotinylation.

  • Steric Hindrance: The accessibility of the reactive group on the target molecule may be limited. The PEG spacer in this compound is designed to minimize this issue.

Solutions:

  • Ensure Proper Storage: Always store the solid reagent and any stock solutions as recommended (see FAQs). Use freshly prepared aqueous solutions for each experiment.

  • Optimize Reaction Buffer: Ensure the pH of your reaction buffer is appropriate for the conjugation chemistry you are using. For reactions with NHS esters, a pH of 7-9 is recommended.

  • Use Amine-Free Buffers: When performing biotinylation of activated carboxyl groups, use amine-free buffers such as phosphate-buffered saline (PBS).

  • Adjust Molar Ratio: Optimize the molar ratio of this compound to your target molecule. A 5- to 20-fold molar excess of the biotin reagent is a common starting point for protein labeling.

Issue 2: Aggregation of Labeled Protein

Possible Causes:

  • Hydrophobicity: The target protein may be prone to aggregation, and the labeling process can sometimes exacerbate this.

  • High Degree of Labeling: Excessive biotinylation can alter the physicochemical properties of the protein, leading to aggregation.

Solutions:

  • Leverage the PEG Spacer: The hydrophilic PEG11 spacer in this compound is designed to increase the water solubility of the resulting conjugate and help prevent aggregation.

  • Optimize Labeling Ratio: Reduce the molar excess of the biotin reagent in the reaction to decrease the number of biotin molecules attached to each protein.

  • Purification: Promptly after the reaction, remove excess, unreacted this compound using size-exclusion chromatography (e.g., desalting columns) or dialysis.

Stability Data

While specific quantitative data on the hydrolysis rate of the amine group in this compound at different pH and temperature values is not extensively published, the stability of the compound is primarily a concern related to proper storage and handling to prevent degradation from moisture and repeated freeze-thaw cycles. The amide bond formed after successful conjugation is generally very stable.

ParameterRecommendation
Solid Storage -20°C or ≤4°C, desiccated
Aqueous Solution Storage Prepare fresh for immediate use
Anhydrous Solution Storage (DMSO/DMF) Short-term (days) at -20°C
Long-Term Solution Storage Up to 1 month at -80°C

Experimental Protocols

General Workflow for Assessing Stability of this compound in an Aqueous Buffer

This workflow outlines a general procedure to empirically assess the stability of this compound in a specific aqueous buffer over time.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare fresh aqueous solution of This compound in desired buffer B Divide into aliquots for different time points and temperatures A->B Aliquotting C Incubate aliquots at specified temperatures (e.g., 4°C, 25°C, 37°C) B->C Storage Conditions D At each time point, take an aliquot from each temperature C->D Sampling E Perform a functional assay (e.g., conjugation to a standard protein) D->E Testing F Analyze conjugation efficiency (e.g., HABA assay, SDS-PAGE shift) E->F Quantification G Compare efficiency to a control (freshly prepared solution) F->G Comparison H Determine the rate of degradation under different conditions G->H Conclusion

Caption: Workflow for stability testing of this compound.

General Protocol for Protein Biotinylation using EDC Chemistry

This protocol describes a general method for conjugating this compound to a protein with available carboxyl groups using EDC as a crosslinker.

Biotinylation_Workflow cluster_activation Carboxyl Group Activation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_verification Verification A Dissolve protein in amine-free buffer (e.g., MES buffer, pH 4.5-6.0) B Add EDC (and optionally NHS/Sulfo-NHS) to the protein solution A->B Add Crosslinker C Incubate to activate carboxyl groups B->C Activation Step D Add this compound to the activated protein solution C->D Add Biotin Reagent E Incubate for 2 hours at room temperature or overnight at 4°C D->E Conjugation Step F Quench the reaction (optional, with an amine-containing buffer) E->F Stop Reaction G Remove excess biotin reagent (e.g., dialysis, desalting column) F->G Purify Conjugate H Confirm biotinylation (e.g., HABA assay, Western blot with streptavidin-HRP) G->H Analyze Product

Caption: General workflow for protein biotinylation with this compound.

References

Technical Support Center: Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the handling and use of Biotin-PEG11-Amine, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a biotinylation reagent that contains a biotin molecule, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. Its primary application is in bioconjugation, where the amine group is used to covalently attach the biotin label to other molecules, typically proteins or other macromolecules containing carboxyl groups, through the formation of a stable amide bond. This is often facilitated by the use of a crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it in its solid form at -20°C, protected from moisture.[1][2] It is highly recommended to store the reagent with a desiccant to prevent degradation.[3][4] When stored correctly, the solid form is stable for at least two years.[3]

Q3: Can I prepare aqueous stock solutions of this compound for later use?

It is strongly recommended to prepare aqueous solutions of this compound immediately before use. The reagent is susceptible to hydrolysis in aqueous environments, which can lead to the degradation of the molecule and a reduction in its reactivity.

Q4: Can I prepare stock solutions in organic solvents?

Yes, anhydrous stock solutions of this compound can be prepared in dry, amine-free organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These stock solutions can be stored for several days at -20°C. When using a stored stock solution, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Troubleshooting Guides

Issue 1: Low or No Biotinylation Efficiency

Possible Cause: Hydrolysis of this compound reagent.

Troubleshooting Steps:

  • Fresh Reagent Preparation: Always prepare aqueous solutions of this compound immediately before your experiment. Do not use previously prepared and stored aqueous solutions.

  • Proper Storage: Ensure the solid reagent has been stored correctly at -20°C with a desiccant to prevent moisture contamination.

  • Solvent Quality: If using a stock solution in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous (dry). The presence of water can lead to hydrolysis of the reagent over time.

  • Buffer Selection: Use a buffer system that is compatible with your conjugation chemistry and does not promote hydrolysis. For EDC-mediated conjugations, a MES buffer at pH 5-6 is recommended. Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate, citrate) as they will compete with the reaction.

Issue 2: Inconsistent Biotinylation Results Between Experiments

Possible Cause: Inconsistent quality of the this compound reagent due to partial hydrolysis.

Troubleshooting Steps:

  • Aliquot the Reagent: Upon receiving a new batch of this compound, consider aliquoting the solid reagent into smaller, single-use vials under a dry, inert atmosphere (e.g., argon or nitrogen). This minimizes the exposure of the entire batch to ambient moisture each time it is used.

  • Equilibrate Before Use: Always allow the reagent vial to come to room temperature before opening. This prevents moisture from condensing on the cold solid.

  • Visual Inspection: While not a definitive test, inspect the solid reagent for any changes in appearance, such as clumping or discoloration, which might indicate moisture absorption and potential degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid-20°CAt least 2 yearsStore with a desiccant; protect from moisture.
Aqueous SolutionN/APrepare immediately before useHighly susceptible to hydrolysis.
Anhydrous Organic Solution (e.g., DMSO, DMF)-20°CSeveral daysUse anhydrous solvent; allow to warm to room temperature before opening.

Table 2: Recommended Buffer Conditions for EDC-mediated Biotinylation

Buffer ComponentRecommended pHBuffers to AvoidRationale
MES5.0 - 6.0Tris, Glycine, Acetate, CitrateAvoids quenching of the EDC reaction by competing primary amines or carboxyl groups.
Phosphate6.5 - 7.3Can be used, but may result in lower conjugation efficiency.

Experimental Protocols

Protocol: Preparation of this compound for Biotinylation
  • Remove the vial of solid this compound from -20°C storage and allow it to equilibrate to room temperature for at least 15-20 minutes before opening.

  • For immediate use in an aqueous reaction, weigh the desired amount of the reagent and dissolve it in the appropriate reaction buffer (e.g., MES buffer, pH 6.0) to the final desired concentration. Use the solution immediately.

  • For preparing a stock solution in an organic solvent, weigh the desired amount of the reagent and dissolve it in anhydrous DMSO or DMF to a concentration of, for example, 10 mg/mL.

  • If not for immediate use, the organic stock solution should be stored at -20°C. Before subsequent use, allow the vial to warm to room temperature before opening.

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Preventing this compound Hydrolysis cluster_storage Storage of Solid Reagent cluster_prep Reagent Preparation cluster_use Experimental Use storage Store at -20°C with Desiccant equilibrate Equilibrate Vial to Room Temperature storage->equilibrate Before Use dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) or Aqueous Buffer equilibrate->dissolve use_immediately Use Aqueous Solution Immediately dissolve->use_immediately If Aqueous store_organic Store Anhydrous Stock at -20°C (Short-term) dissolve->store_organic If Organic Stock store_organic->equilibrate For Subsequent Use Troubleshooting_Low_Biotinylation Troubleshooting Low Biotinylation Efficiency start Low or No Biotinylation Signal check_reagent Was the aqueous reagent solution freshly prepared? start->check_reagent yes_fresh yes_fresh check_reagent->yes_fresh no_fresh no_fresh check_reagent->no_fresh check_buffer Is the reaction buffer free of primary amines and carboxyls? yes_fresh->check_buffer Yes yes_fresh->check_buffer yes_buffer yes_buffer check_buffer->yes_buffer no_buffer no_buffer check_buffer->no_buffer prepare_fresh Prepare fresh aqueous solution of this compound immediately before use. no_fresh->prepare_fresh No check_storage Was the solid reagent stored at -20°C with a desiccant? yes_buffer->check_storage Yes yes_buffer->check_storage yes_storage yes_storage check_storage->yes_storage no_storage no_storage check_storage->no_storage change_buffer Use a recommended buffer such as MES at pH 5-6. no_buffer->change_buffer No further_optimization Consider optimizing reaction conditions (e.g., molar ratios, incubation time). yes_storage->further_optimization Yes new_reagent Use a new, properly stored vial of this compound. no_storage->new_reagent No

References

Validation & Comparative

A Researcher's Guide to Validating Protein Biotinylation: HABA Assay vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of biotin to proteins is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification to immunoassays.[1][2] However, the success of these downstream applications hinges on the successful and quantifiable biotinylation of the protein of interest. Over-biotinylation can lead to protein precipitation and loss of function, while under-labeling can result in weak signals and inefficient purification.[3][4] This guide provides a comprehensive comparison of the HABA assay and other common methods for validating protein biotinylation, complete with experimental protocols and data presentation to aid researchers in selecting the optimal method for their needs.

The HABA Assay: A Classic Colorimetric Approach

The 2-(4'-hydroxyazobenzene) benzoic acid (HABA) assay is a widely used spectrophotometric method for estimating the amount of biotin incorporated onto a protein.[1]

Principle of the HABA Assay

The HABA assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. HABA binds to avidin, forming a colored complex that absorbs light at 500 nm. Biotin has a much higher affinity for avidin than HABA. When a biotinylated protein is introduced to the avidin-HABA complex, the biotin displaces the HABA dye. This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample. By measuring this change in absorbance, the molar ratio of biotin to protein can be calculated.

Experimental Protocol: HABA Assay

  • Important Pre-Assay Step: Before beginning, it is crucial to remove all non-reacted or free biotin from the biotinylated protein sample. This can be achieved through dialysis or desalting columns.

  • Reagent Preparation:

    • HABA Solution: Prepare a HABA solution by dissolving 12.1 mg of HABA in 4.95 ml of pure water and adding 50 µl of 1N NaOH. Vortex to dissolve completely.

    • HABA/Avidin Solution: Add 5 mg of avidin and 300 µl of the HABA solution to 9.7 ml of PBS.

  • Assay Procedure (Cuvette Format):

    • Pipette 900 µl of the HABA/Avidin solution into a 1 ml cuvette.

    • Measure and record the initial absorbance at 500 nm.

    • Add 100 µl of the biotinylated protein sample to the cuvette and mix well.

    • Incubate for 5 minutes at room temperature.

    • Measure the final absorbance at 500 nm once the reading has stabilized.

  • Assay Procedure (Microplate Format):

    • Add 180 µl of the HABA/Avidin solution to each well.

    • Add 20 µl of the biotinylated protein sample to the wells.

    • Follow the same incubation and measurement steps as the cuvette format.

  • Calculations: The number of moles of biotin per mole of protein can be calculated using the change in absorbance and the known extinction coefficient of the HABA-avidin complex (34,000 M⁻¹cm⁻¹ at 500 nm).

HABA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Biotinylated_Protein Biotinylated Protein (Free biotin removed) Mix Mix Sample with HABA/Avidin Biotinylated_Protein->Mix HABA_Avidin HABA/Avidin Solution HABA_Avidin->Mix Incubate Incubate 5 min at RT Mix->Incubate Measure_Absorbance Measure Absorbance at 500 nm Incubate->Measure_Absorbance Calculate Calculate Biotin: Protein Ratio Measure_Absorbance->Calculate

Workflow of the HABA assay for biotin quantification.

Alternative Methods for Validating Protein Biotinylation

While the HABA assay is a staple, several other methods offer distinct advantages in terms of sensitivity, qualitative information, and specificity.

1. Streptavidin Gel-Shift Assay

  • Principle: This method relies on the high-affinity interaction between biotin and streptavidin. When a biotinylated protein is incubated with streptavidin, a stable complex is formed. This complex has a higher molecular weight than the unbound protein, resulting in a noticeable "shift" in its migration pattern on an SDS-PAGE gel. The degree of the shift and the reduction in the intensity of the original protein band can be used to estimate the extent of biotinylation.

  • Protocol Overview:

    • Incubate the biotinylated protein with an excess of streptavidin.

    • Run the mixture on an SDS-PAGE gel alongside a control of the non-biotinylated protein.

    • Visualize the protein bands using Coomassie blue or another protein stain.

    • A shift in the band corresponding to the biotinylated protein indicates successful biotinylation.

2. Western Blotting with Streptavidin-HRP

  • Principle: This technique combines the separation power of SDS-PAGE with the high specificity of the biotin-streptavidin interaction. After transferring proteins from an SDS-PAGE gel to a membrane, the biotinylated proteins are detected using streptavidin conjugated to an enzyme, typically horseradish peroxidase (HRP). The HRP enzyme catalyzes a chemiluminescent reaction, producing a signal that can be captured on film or with a digital imager.

  • Protocol Overview:

    • Separate the biotinylated protein sample using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific binding.

    • Incubate the membrane with a streptavidin-HRP conjugate.

    • Wash the membrane to remove unbound conjugate.

    • Add a chemiluminescent substrate and detect the signal.

3. Mass Spectrometry

  • Principle: Mass spectrometry (MS) is a powerful analytical technique that can directly detect the mass shift caused by the addition of a biotin molecule to a protein or peptide. This method can not only confirm biotinylation but also identify the specific site of biotin attachment. A recently developed method, "Direct Detection of Biotin-containing Tags" (DiDBiT), significantly improves the direct detection of biotinylated proteins by digesting the proteins before enrichment, thereby reducing sample complexity.

  • Protocol Overview:

    • The biotinylated protein sample is typically digested with a protease (e.g., trypsin).

    • The resulting peptides are then analyzed by a mass spectrometer.

    • The instrument measures the mass-to-charge ratio of the peptides, and the presence of biotinylated peptides is confirmed by a characteristic mass increase.

Comparison of Biotinylation Validation Methods

FeatureHABA AssayStreptavidin Gel-Shift AssayWestern Blot with Streptavidin-HRPMass Spectrometry
Principle Colorimetric, based on dye displacementElectrophoretic mobility shiftEnzyme-linked detection on a membraneDirect mass detection
Quantitation QuantitativeSemi-quantitativeSemi-quantitativeQuantitative and site-specific
Sensitivity Lower (nmol range)ModerateHighVery High
Throughput High (microplate compatible)Low to moderateLow to moderateLow
Cost LowLowModerateHigh
Time Fast (< 30 minutes)Moderate (hours)Long (several hours to a day)Long (days)
Equipment Spectrophotometer or plate readerElectrophoresis and imaging systemElectrophoresis, transfer, and imaging systemsMass spectrometer
Pros Simple, rapid, and inexpensive. Provides quantitative data.Easy to perform with standard lab equipment.High sensitivity and specificity.Provides precise quantitative and site-specific information.
Cons Lower sensitivity. Can be inaccurate due to steric hindrance.Not truly quantitative.Time-consuming and provides semi-quantitative data.Requires expensive equipment and specialized expertise.

Choosing the Right Method: A Decision Guide

The selection of a validation method depends on the specific experimental requirements. For routine, high-throughput screening where a quick estimation of biotinylation is sufficient, the HABA assay is an excellent choice. When higher sensitivity is needed, or for qualitative confirmation, a streptavidin gel-shift assay or Western blot is more appropriate. For applications requiring precise quantification and identification of biotinylation sites, mass spectrometry is the gold standard.

decision_tree cluster_quant Quantitative Analysis cluster_qual Qualitative/Semi-Quantitative Confirmation start What is your primary goal? q1 Need quick, routine quantification? start->q1 Quantification q3 Need a simple, visual confirmation? start->q3 Confirmation haba HABA Assay q1->haba Yes q2 Need high precision and site-specificity? q1->q2 No ms Mass Spectrometry q2->ms Yes gel_shift Streptavidin Gel-Shift q3->gel_shift Yes q4 Need high sensitivity detection? q3->q4 No western Western Blot q4->western Yes

Decision tree for selecting a biotinylation validation method.

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG11-Amine vs. NHS-Biotin for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the covalent attachment of biotin to a protein, is a widely utilized technique for protein detection, purification, and immobilization due to the high-affinity interaction between biotin and streptavidin. The choice of biotinylation reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of two common biotinylation reagents: the traditional amine-reactive NHS-Biotin and the carboxyl-reactive Biotin-PEG11-Amine, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

Introduction to Biotinylation Reagents

NHS-Biotin is a classical and widely used biotinylation reagent. Its reactivity is based on the N-hydroxysuccinimide (NHS) ester, which forms stable amide bonds with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of a protein.[1] The reaction is straightforward but can be non-specific due to the abundance of lysine residues on the protein surface.[1] Standard NHS-Biotin is hydrophobic and requires dissolution in an organic solvent like DMSO or DMF before addition to an aqueous reaction.[2] Water-soluble versions, such as Sulfo-NHS-Biotin, are also available and are particularly useful for labeling cell surface proteins as they cannot permeate the cell membrane.[3]

This compound represents an alternative approach to biotinylation. This reagent features a terminal primary amine and a long polyethylene glycol (PEG) spacer arm. Unlike NHS-Biotin, the amine group on this reagent is not reactive towards the protein itself. Instead, it requires the use of a crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate the formation of an amide bond with carboxyl groups (aspartic acid, glutamic acid, and the C-terminus) on the target protein.[4] The most significant feature of this reagent is the hydrophilic 11-unit PEG spacer, which offers several advantages.

Mechanism of Action

The fundamental difference between these two reagents lies in their target functional groups and reaction mechanisms.

NHS-Biotin: Amine-Reactive Labeling

NHS-Biotin's mechanism involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is typically carried out in a buffer with a pH between 7 and 9.

NHS_Biotin_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ Biotinylated_Protein Protein-NH-CO-Biotin Protein->Biotinylated_Protein + NHS-Biotin (pH 7-9) NHS_Biotin NHS-Biotin NHS NHS Biotin_PEG11_Amine_Reaction Protein_COOH Protein-COOH Activated_Protein Protein-CO-O-acylisourea (Reactive Intermediate) Protein_COOH->Activated_Protein + EDC EDC EDC Biotinylated_Protein Protein-CO-NH-PEG11-Biotin Activated_Protein->Biotinylated_Protein + H₂N-PEG11-Biotin Biotin_PEG11_Amine H₂N-PEG11-Biotin experimental_workflow Comparison of Biotinylation Workflows cluster_nhs NHS-Biotin Workflow cluster_peg This compound Workflow A1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) A2 Add NHS-Biotin (dissolved in DMSO/DMF) A1->A2 A3 Incubate (30-60 min at RT) A2->A3 A4 Quench Reaction (e.g., Tris buffer) A3->A4 A5 Purify (Desalting/Dialysis) A4->A5 A6 Quantify Biotinylation (HABA Assay) A5->A6 B1 Prepare Protein in Carboxyl-Friendly Buffer (pH 4.5-5.5) B2 Add EDC and This compound B1->B2 B3 Incubate (2 hours at RT) B2->B3 B4 Purify (Desalting/Dialysis) B3->B4 B5 Quantify Biotinylation (HABA Assay) B4->B5

References

The Influence of PEG Spacer Length on Biotinylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and specific labeling of biomolecules is crucial for the success of a wide range of applications, from elucidating complex signaling pathways to developing novel therapeutics. Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique due to the remarkably strong and specific interaction between biotin and avidin or streptavidin. The choice of biotinylation reagent, particularly the length of the polyethylene glycol (PEG) spacer arm, can significantly impact the outcome of an experiment. This guide provides an objective comparison of different PEG spacer lengths in biotinylation, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

The Critical Role of the PEG Spacer

Biotin-PEG-NHS esters are heterobifunctional crosslinkers composed of a biotin moiety, a hydrophilic PEG spacer, and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester reacts with primary amines on proteins and other biomolecules to form stable amide bonds.[2] The PEG spacer offers several key advantages:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the biotinylated molecule, which can help to reduce aggregation.[3][4]

  • Reduced Steric Hindrance: The flexible PEG spacer arm extends the biotin moiety away from the labeled molecule, minimizing steric hindrance and allowing for more efficient binding to the deep biotin-binding pocket of avidin or streptavidin.[3]

  • Minimized Nonspecific Binding: PEG chains are known to reduce nonspecific protein adsorption, leading to lower background signals in assays.

The length of the PEG spacer is a critical parameter that can be optimized to maximize the efficiency of biotin-avidin interactions for a specific application.

Quantitative Comparison of Biotinylation Reagents with Different PEG Spacer Lengths

The selection of an appropriate PEG spacer length is often a balance between providing sufficient distance to overcome steric hindrance and avoiding potential negative effects of excessively long linkers. The following table summarizes key quantitative data for biotin-PEG-NHS esters with different PEG chain lengths, compiled from various sources.

Compound Molecular Weight ( g/mol ) Spacer Arm Length (Å) Key Application Notes & Performance Indicators
Biotin-NHS Ester341.3813.5No PEG spacer; may be suitable for small molecules with minimal steric hindrance.
Biotin-PEG2-NHS Ester500.6~22.1A short PEG spacer that provides a modest increase in hydrophilicity and reduction in steric hindrance.
Biotin-PEG4-NHS Ester588.729.0A commonly used spacer length that offers a good balance of solubility and spacing for many standard applications.
Biotin-PEG6-NHS Ester676.8~36.2Increased hydrophilicity and spacer length, potentially beneficial for larger proteins or complex systems.
Biotin-PEG8-NHS Ester764.9~43.4Further extension of the spacer arm for applications where significant steric hindrance is a concern.
Biotin-PEG12-NHS Ester941.1~57.8A long, flexible spacer that is often used for labeling antibodies and other large proteins to ensure optimal biotin accessibility.
Biotin-PEG24-NHS Ester1469.7~100.2A very long spacer for specialized applications requiring maximum separation between the biotin and the labeled molecule.

Note: The spacer arm lengths are estimations and may vary slightly depending on the manufacturer. The performance indicators are generalized from multiple sources and may not be universally applicable to all experimental systems.

Experimental Protocols

To aid researchers in evaluating and comparing the performance of different PEG spacer lengths in their own experimental setups, we provide the following detailed protocols for key experiments.

Protocol 1: General Protein Biotinylation

This protocol describes a general method for biotinylating a protein using a Biotin-PEGn-NHS ester.

Materials:

  • Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Biotin-PEGn-NHS ester (e.g., Biotin-PEG4-NHS Ester, Biotin-PEG12-NHS Ester)

  • Anhydrous DMF or DMSO

  • Desalting column

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.

  • Prepare Biotin-PEGn-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEGn-NHS ester in DMF or DMSO to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEGn-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Comparative ELISA for Biotinylated Antibody Performance

This protocol allows for the direct comparison of the performance of an antibody biotinylated with different PEG spacer lengths in an ELISA format.

Materials:

  • Antigen-coated 96-well plate

  • Biotinylated antibodies (prepared using Protocol 1 with different Biotin-PEGn-NHS esters)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Microplate reader

Procedure:

  • Blocking: Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Antibody Incubation: Prepare serial dilutions of each biotinylated antibody in blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Compare the signal-to-noise ratios and the titration curves for the antibodies biotinylated with different PEG spacer lengths to determine the optimal spacer for your assay.

Visualizing the Concepts

To further illustrate the principles discussed in this guide, the following diagrams have been generated using the DOT language.

Biotinylation_Reaction Protein Protein-NH2 Biotinylated_Protein Biotin-PEGn-Protein Protein->Biotinylated_Protein + Biotin_PEG_NHS Biotin-PEGn-NHS Biotin_PEG_NHS->Biotinylated_Protein NHS NHS Biotin_PEG_NHS->NHS

Biotinylation of a primary amine on a protein.

Experimental_Workflow cluster_prep Preparation cluster_reaction Biotinylation cluster_purification Purification cluster_assay Assay cluster_analysis Analysis Protein Protein Solution Reaction4 Labeling with PEG4 Protein->Reaction4 Reaction12 Labeling with PEG12 Protein->Reaction12 Biotin_PEG4 Biotin-PEG4-NHS Biotin_PEG4->Reaction4 Biotin_PEG12 Biotin-PEG12-NHS Biotin_PEG12->Reaction12 Purify4 Desalting Reaction4->Purify4 Purify12 Desalting Reaction12->Purify12 Assay Comparative ELISA Purify4->Assay Purify12->Assay Analysis Compare Signal-to-Noise Assay->Analysis

Workflow for comparing biotinylation reagents.

Steric_Hindrance cluster_no_spacer Without PEG Spacer cluster_with_spacer With PEG Spacer Biotin1 Biotin Protein1 Protein Biotin1->Protein1 Streptavidin1 Streptavidin Protein1->Streptavidin1 Steric Hindrance Biotin2 Biotin PEG PEGn Biotin2->PEG Streptavidin2 Streptavidin Biotin2->Streptavidin2 Efficient Binding Protein2 Protein PEG->Protein2

PEG spacers reduce steric hindrance.

Conclusion

The length of the PEG spacer in a biotinylation reagent is a critical factor that can significantly influence the outcome of an experiment. While longer PEG spacers generally offer improved solubility and reduced steric hindrance, the optimal length is application-dependent. For smaller molecules or when the biotinylation site is readily accessible, a shorter spacer like PEG4 may be sufficient. For larger proteins, antibodies, or when targeting crowded environments such as the cell surface, a longer spacer like PEG12 may be necessary to achieve optimal binding to avidin or streptavidin. Researchers are encouraged to empirically test a few different spacer lengths to determine the best-performing reagent for their specific system. This guide provides a starting point for making an informed decision and offers the necessary protocols to perform a direct comparison.

References

A Comparative Guide to Amine-Reactive Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern biological research, the covalent attachment of biotin to proteins and other biomolecules—a process known as biotinylation—is an indispensable tool. This technique is fundamental for a wide range of applications, including affinity purification, immunoassays, and protein-protein interaction studies. The remarkable affinity between biotin and avidin or streptavidin provides a highly specific and robust detection system. Among the various biotinylation strategies, those targeting primary amines are the most prevalent due to the abundance of lysine residues and N-terminal α-amines on the surface of most proteins.

This guide provides an objective comparison of amine-reactive biotinylation reagents, focusing on their performance, advantages, and ideal applications. We will delve into the quantitative aspects of their efficiency and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Understanding Amine-Reactive Biotinylation

Amine-reactive biotinylation reagents typically contain an N-hydroxysuccinimide (NHS) ester or a similar reactive group. This group readily reacts with the primary amine groups on a protein to form a stable amide bond. The efficiency of this reaction is influenced by several factors, most notably pH. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.

Comparison of Amine-Reactive Biotinylation Reagents

Several types of amine-reactive biotinylation reagents are commercially available, each with distinct properties that make them suitable for different experimental setups. The most common are N-hydroxysuccinimide (NHS) esters and their water-soluble counterparts, sulfo-N-hydroxysuccinimide (sulfo-NHS) esters. Other notable alternatives include pentafluorophenyl (PFP) esters and tetrafluorophenyl (TFP) esters, which offer enhanced reactivity and stability.

Reagent TypeKey CharacteristicsAdvantagesCommon Applications
NHS Esters Water-insoluble (require organic solvent)Membrane permeable, suitable for intracellular labeling.Labeling of intracellular proteins.
Sulfo-NHS Esters Water-solubleMembrane impermeable, ideal for labeling cell surface proteins without lysing the cell. Eliminates the need for organic solvents.Cell surface protein labeling, labeling of proteins in aqueous solutions.
PFP Esters Higher reactivity than NHS estersFaster conjugation and higher labeling efficiency, especially for less reactive amines. More resistant to hydrolysis than NHS esters.Labeling of challenging targets, applications requiring rapid reactions.
TFP Esters Combines features of NHS and PFP estersImproved stability and reactivity compared to NHS esters.Applications requiring extended reaction times or elevated temperatures.

Quantitative Performance Data

The selection of a biotinylation reagent is often guided by its labeling efficiency and the desired degree of biotinylation. The following table summarizes typical performance data for different amine-reactive reagents. It is important to note that efficiency can vary depending on the protein and reaction conditions.

ParameterNHS EsterSulfo-NHS EsterPFP EsterTFP Ester
Typical Labeling Efficiency HighHighVery HighHigh
Optimal pH Range 7.2 - 8.57.2 - 8.57.0 - 9.07.0 - 9.0
Solubility in Aqueous Buffers LowHighLowLow
Membrane Permeability PermeableImpermeablePermeablePermeable
Relative Hydrolytic Stability ModerateModerateHighHigh

Alternative Biotinylation Chemistries

While amine-reactive reagents are widely used, alternative strategies targeting other functional groups can be advantageous, particularly when modifying primary amines would compromise the protein's function.

Targeting ChemistryReactive GroupFunctional Group TargetedAdvantages
Thiol-reactive Maleimide, IodoacetamideSulfhydryl groups (-SH) on cysteine residuesMore specific labeling as cysteine is less abundant than lysine.
Carboxyl-reactive Carbodiimide (e.g., EDC)Carboxyl groups (-COOH) on aspartic and glutamic acid residuesUseful when primary amines are not available or need to be preserved.
Carbohydrate-reactive HydrazideAldehyde or ketone groups on glycoproteins (after oxidation)Specific labeling of glycosylated proteins.

Experimental Protocols

Protocol 1: General Protein Biotinylation using an NHS Ester

This protocol outlines the general procedure for biotinylating a purified protein in solution using an amine-reactive NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • NHS-biotin reagent

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Prepare the Protein Sample: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare the Biotin Reagent: Immediately before use, dissolve the NHS-biotin reagent in DMSO or DMF to a concentration of 10-50 mM.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotin reagent to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin by gel filtration using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Cell Surface Protein Biotinylation using a Sulfo-NHS Ester

This protocol is designed for the specific labeling of proteins on the surface of intact cells.

Materials:

  • Cultured cells

  • Ice-cold PBS (phosphate-buffered saline)

  • Sulfo-NHS-biotin reagent

  • Ice-cold quenching solution (e.g., 100 mM glycine in PBS)

  • Lysis buffer

Procedure:

  • Cell Preparation: Wash the cultured cells three times with ice-cold PBS to remove any amine-containing media.

  • Biotinylation: Prepare a fresh solution of Sulfo-NHS-biotin in ice-cold PBS (typically 0.5-1 mg/mL). Add the solution to the cells and incubate for 30 minutes on ice with gentle agitation.

  • Quenching: Remove the biotinylation solution and wash the cells three times with the ice-cold quenching solution to stop the reaction.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins for downstream analysis.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) depict the chemical reaction and the experimental workflow.

G cluster_reaction Amine-Reactive Biotinylation Reaction Protein Protein with Primary Amine (-NH2) Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein->Biotinylated_Protein + NHS-Ester Biotin NHS_Biotin NHS-Ester Biotin NHS_Biotin->Biotinylated_Protein NHS_Leaving_Group N-Hydroxysuccinimide Biotinylated_Protein->NHS_Leaving_Group releases G cluster_workflow General Protein Biotinylation Workflow start Start: Protein in Amine-Free Buffer prep_biotin Prepare NHS-Ester Biotin Solution start->prep_biotin react Incubate Protein with Biotin Reagent start->react prep_biotin->react quench Quench Reaction react->quench purify Purify Biotinylated Protein quench->purify end End: Purified Biotinylated Protein purify->end

A Head-to-Head Comparison: Biotin-PEG11-Amine and Its Alternatives for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. Biotin-PEG11-Amine has become a widely utilized reagent for introducing biotin onto molecules and surfaces through its terminal amine group, leveraging the unparalleled strength of the biotin-streptavidin interaction. The extended 11-unit polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, making it a valuable tool in drug delivery, diagnostics, and proteomics. However, a comprehensive understanding of its performance relative to other biotinylation reagents and alternative affinity systems is crucial for optimizing experimental design and achieving desired outcomes.

This guide provides an objective comparison of this compound with other biotin-based linkers of varying PEG lengths, cleavable reagents, and non-biotin affinity tags such as His-tag, Strep-tag®, and FLAG-tag. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal tool for their specific bioconjugation needs.

Data Presentation: Comparative Analysis of Biotinylation Reagents and Affinity Tags

The selection of a biotinylation reagent or an alternative affinity tag is dictated by the specific application, the nature of the molecule to be modified, and the desired downstream workflow. The following tables provide a structured comparison of key performance parameters.

Table 1: Comparison of Biotin-PEG-Amine Reagents with Varying PEG Spacer Lengths

FeatureBiotin-PEG4-AmineThis compoundRationale for Choice
Spacer Arm Length ~29.1 Å~52.5 ÅLonger spacers like PEG11 are crucial for overcoming steric hindrance when interacting with bulky streptavidin molecules, which can be beneficial in assays like ELISA and for targeting cell surface receptors.[1] Shorter spacers may be sufficient for less sterically demanding applications.
Hydrophilicity GoodExcellentThe longer PEG chain in this compound significantly increases the water solubility of the resulting conjugate, which is particularly advantageous for preventing aggregation of labeled proteins or nanoparticles.[2]
Flexibility ModerateHighThe extended PEG11 linker provides greater conformational freedom, potentially allowing for more efficient binding of the biotin moiety to streptavidin.
Cellular Uptake (in some contexts) May have higher uptake for certain cell types and nanocarriers.May have lower non-specific uptake due to a more pronounced "stealth" effect.Studies on antibody-functionalized nanocarriers have shown that while shorter PEG linkers (0.65 kDa) were optimal for targeting a DC cell line, longer linkers (5 kDa) were necessary for specific accumulation in primary dendritic cells.[1]
Potential for Immunogenicity LowerHigher (theoretically, though PEG is generally considered low immunogenicity)While PEG is known to reduce the immunogenicity of conjugated molecules, very long PEG chains could, in some instances, elicit an immune response.

Table 2: Comparison of Amine-Reactive Biotinylation Reagents

FeatureThis compoundSulfo-NHS-SS-BiotinRationale for Choice
Reactive Group Primary AmineN-Hydroxysuccinimide (NHS) esterThis compound requires a crosslinker like EDC to react with carboxyl groups.[3] Sulfo-NHS esters react directly with primary amines (e.g., lysine residues) in a more straightforward, one-step reaction.[4]
Cleavability Non-cleavableCleavable (Disulfide bond)The "SS" in Sulfo-NHS-SS-Biotin indicates a disulfide bond in the spacer arm, which can be cleaved by reducing agents like DTT. This is highly advantageous for applications like affinity purification, allowing for the gentle elution of the captured molecule from streptavidin beads.
Membrane Permeability Permeable (depending on the conjugate)Impermeable (due to the sulfo group)The negatively charged sulfo group prevents the reagent from crossing the cell membrane, making Sulfo-NHS-SS-Biotin ideal for specifically labeling cell surface proteins.
Solubility High (due to PEG11)High (due to the sulfo group)Both reagents exhibit good aqueous solubility, facilitating their use in biological buffers.

Table 3: Comparison of Biotin-based and Non-Biotin Affinity Tags for Protein Purification

FeatureBiotinylation (e.g., via this compound) & Streptavidin AffinityHis-tag & Ni-NTA AffinityStrep-tag® II & Strep-Tactin® AffinityFLAG-tag & Anti-FLAG Antibody Affinity
Binding Affinity Very High (Kd ~10⁻¹⁵ M)Moderate (Kd ~10⁻⁶ M)High (Kd ~10⁻⁶ M)High (Kd ~10⁻⁸ M)
Elution Conditions Harsh (e.g., boiling in SDS, low pH, denaturants) or requires cleavable linkerMild (competitive elution with imidazole)Mild (competitive elution with desthiobiotin)Mild (competitive elution with FLAG peptide) or low pH
Purity of Eluted Protein High (due to high affinity)Moderate (can have non-specific binding of endogenous His-rich proteins)Very High (>95%)Very High
Tag Size N/A (post-translational modification)Small (6-10 amino acids)Small (8 amino acids)Small (8 amino acids)
Cost Reagents can be expensive; streptavidin resin is reusable but can be costly.Ni-NTA resin is relatively inexpensive.Reagents and resin can be more expensive than His-tag system.Antibody-based resin is typically the most expensive.
Protein Yield Variable, depends on biotinylation efficiency.Generally high.Good yields reported.Generally lower capacity than Ni-NTA.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of these reagents.

Protocol 1: Cell Surface Protein Biotinylation

This protocol is adapted for the specific labeling of proteins on the plasma membrane of cultured cells.

Materials:

  • Cells of interest grown to confluency

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Biotinylation Reagent (e.g., Sulfo-NHS-SS-Biotin)

  • Quenching Buffer (e.g., 100 mM glycine in PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

  • Prepare the biotinylation reagent solution immediately before use. For Sulfo-NHS-SS-Biotin, dissolve to a final concentration of 0.5 mg/mL in ice-cold PBS.

  • Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle rocking.

  • Remove the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction. Incubate the final wash for 5-10 minutes.

  • Lyse the cells with ice-cold Lysis Buffer.

  • Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubate the supernatant with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture biotinylated proteins.

  • Wash the beads three to five times with Lysis Buffer.

  • To elute the proteins, resuspend the beads in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) if a cleavable linker was used, and boil for 5-10 minutes.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting.

Protocol 2: His-tag Protein Purification under Native Conditions

This protocol describes the purification of a recombinant protein with a polyhistidine tag from a bacterial lysate using Nickel-NTA (Ni-NTA) agarose.

Materials:

  • Bacterial cell pellet expressing the His-tagged protein

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA Agarose resin

  • Lysozyme and DNase I

Procedure:

  • Resuspend the cell pellet in Lysis Buffer (e.g., 5 mL per gram of wet cells).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to complete lysis and shear DNA.

  • Add DNase I and incubate on ice for 15 minutes.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Add the clarified lysate to the equilibrated resin and incubate for 1 hour at 4°C with gentle mixing.

  • Load the lysate-resin slurry into a chromatography column.

  • Wash the column with 10-20 column volumes of Wash Buffer.

  • Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

Protocol 3: Strep-tag® II Protein Purification

This protocol outlines the purification of a protein fused to a Strep-tag® II using a Strep-Tactin® resin.

Materials:

  • Cell lysate containing the Strep-tag® II fusion protein

  • Buffer W (100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0)

  • Buffer E (Buffer W containing 2.5 mM desthiobiotin)

  • Strep-Tactin® resin

Procedure:

  • Equilibrate the Strep-Tactin® resin with 2 column volumes of Buffer W.

  • Apply the clarified cell lysate to the column.

  • Wash the column with 5 column volumes of Buffer W to remove unbound proteins.

  • Elute the Strep-tag® II fusion protein by applying 6 column volumes of Buffer E.

  • Collect fractions and analyze by SDS-PAGE. The purified protein typically elutes in fractions 2-5.

Protocol 4: FLAG-tag Protein Purification

This protocol describes the immunoprecipitation of a FLAG-tagged protein from a mammalian cell lysate using anti-FLAG M2 affinity gel.

Materials:

  • Mammalian cell lysate containing the FLAG-tagged protein

  • TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Anti-FLAG M2 Affinity Gel

  • 3x FLAG Peptide solution (100-200 µg/mL in TBS)

Procedure:

  • Equilibrate the anti-FLAG M2 affinity gel with TBS.

  • Add the clarified cell lysate to the equilibrated resin and incubate for 2-4 hours at 4°C with gentle rotation.

  • Wash the resin three times with 10 bed volumes of TBS.

  • To elute the FLAG-tagged protein, add 1-5 bed volumes of the 3x FLAG peptide solution and incubate for 30 minutes at 4°C with gentle shaking.

  • Collect the eluate by centrifugation. Repeat the elution step for higher recovery.

  • Analyze the eluted protein by SDS-PAGE and Western blotting.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Biotin_Mediated_Drug_Delivery cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Biotin-PEG-Drug Biotin-PEG-Drug Conjugate Targeting_Ligand Targeting Ligand (e.g., Antibody) Biotin-PEG-Drug->Targeting_Ligand Conjugation Receptor Cell Surface Receptor Targeting_Ligand->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Degradation Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Biotin-mediated targeted drug delivery pathway.

Experimental_Workflow_Comparison cluster_biotinylation Biotinylation Approach cluster_affinity_tags Affinity Tag Approach Start_Biotin Protein of Interest Biotin_Labeling Labeling with Biotin-PEG-Amine (or other biotin reagent) Start_Biotin->Biotin_Labeling Streptavidin_Purification Affinity Purification (Streptavidin Resin) Biotin_Labeling->Streptavidin_Purification Elution_Biotin Elution (Harsh Conditions or Cleavable Linker) Streptavidin_Purification->Elution_Biotin End_Biotin Purified Protein Elution_Biotin->End_Biotin Start_Tag Recombinant Protein with Affinity Tag (His, Strep®, FLAG) Tag_Purification Affinity Purification (Specific Resin: Ni-NTA, Strep-Tactin®, Anti-FLAG) Start_Tag->Tag_Purification Elution_Tag Elution (Mild, Competitive) Tag_Purification->Elution_Tag End_Tag Purified Protein Elution_Tag->End_Tag

Comparison of experimental workflows.

Biotin_Uptake_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular SMVT Sodium-Dependent Multivitamin Transporter (SMVT) Biotin_IC Biotin SMVT->Biotin_IC Co-transport Na_IC Na+ SMVT->Na_IC Co-transport Biotin_EC Biotin Biotin_EC->SMVT Na_EC Na+ Na_EC->SMVT Metabolism Cellular Metabolism Biotin_IC->Metabolism

Simplified biotin uptake and trafficking pathway.

References

A Researcher's Guide to Quantifying Protein Biotinylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of biotinylation sites on a protein is critical for ensuring the consistency and efficacy of diagnostic and therapeutic reagents. This guide provides a comprehensive comparison of the leading methods for quantifying protein biotinylation, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the optimal technique for your research needs.

The covalent attachment of biotin to proteins is a fundamental technique in biotechnology, enabling a wide array of applications from affinity purification to immunoassays, leveraging the high-affinity interaction between biotin and avidin or streptavidin.[1][2] The degree of biotinylation can significantly impact the functionality of the labeled protein; insufficient labeling may lead to poor detection or capture, while excessive labeling can interfere with the protein's biological activity. Therefore, accurate quantification of biotin incorporation is paramount.

This guide compares four primary methodologies for quantifying protein biotinylation: the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, fluorescence-based assays, mass spectrometry (MS), and western blot/gel-shift assays. Each method offers distinct advantages and is suited for different experimental requirements.

Comparative Analysis of Quantification Methods

The choice of quantification method depends on factors such as the required sensitivity, the need for site-specific information, available equipment, and throughput. The following table summarizes the key performance characteristics of each technique.

Method Principle Sensitivity Dynamic Range Site-Specific Information Advantages Disadvantages
HABA Assay Colorimetric; displacement of HABA from avidin-HABA complex by biotin.[3][4]Lower (micromolar range)[2]2-16 µMNoSimple, inexpensive, rapid.Lower sensitivity, potential interference from colored compounds.
Fluorescence-Based Assays Fluorometric; displacement of a quencher (e.g., HABA) from a fluorescent avidin complex by biotin, resulting in increased fluorescence.High (picomolar range)4-80 pmolNoHigh sensitivity, low sample volume required.Requires a fluorescence plate reader, potential interference from fluorescent compounds.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of biotinylated peptides to identify and quantify biotinylation sites.Very HighWideYesProvides precise site-specific information, high accuracy.Requires specialized equipment and expertise, complex data analysis.
Western Blot / Gel-Shift Assay Electrophoretic mobility shift of a biotinylated protein upon binding to streptavidin.ModerateSemi-quantitativeNoSimple, provides a visual confirmation of biotinylation.Not truly quantitative, lower throughput.

Experimental Protocols

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

This colorimetric assay is a straightforward method for estimating the mole-to-mole ratio of biotin to protein.

Principle: The HABA dye binds to avidin, producing a colored complex with a characteristic absorbance at 500 nm. Biotin, having a much higher affinity for avidin, displaces the HABA dye, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.

Protocol:

  • Sample Preparation: Ensure that the biotinylated protein sample is free of unconjugated biotin by dialysis or gel filtration.

  • Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS). Commercial kits provide a pre-mixed and optimized reagent.

  • Initial Absorbance Reading: In a cuvette or microplate well, measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Sample Addition: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.

  • Final Absorbance Reading: After a short incubation (typically 5 minutes), measure the absorbance at 500 nm again.

  • Calculation: The change in absorbance is used to calculate the biotin concentration based on the molar extinction coefficient of the HABA-avidin complex. This, along with the known protein concentration, allows for the determination of the biotin-to-protein molar ratio.

Fluorescence-Based Assay

This method offers a more sensitive alternative to the HABA assay.

Principle: Similar to the HABA assay, this method is based on the displacement of a quencher molecule (often HABA) from a fluorescently labeled avidin. The binding of biotin displaces the quencher, leading to an increase in fluorescence that is proportional to the amount of biotin.

Protocol:

  • Sample and Standard Preparation: Prepare a standard curve using known concentrations of free biotin (e.g., biocytin). Dilute the biotinylated protein sample to fall within the range of the standard curve. Ensure samples are free of unconjugated biotin.

  • Reagent Preparation: Prepare the fluorescent reporter reagent, which typically consists of a fluorescently labeled avidin pre-mixed with a quencher.

  • Assay Procedure:

    • Pipette the standards and unknown samples into a black microplate.

    • Add the fluorescent reporter reagent to each well.

    • Incubate for a short period (e.g., 5 minutes) at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 494/520 nm for DyLight reporter).

  • Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations. Use the standard curve to determine the biotin concentration in the unknown samples and subsequently calculate the biotin-to-protein molar ratio.

Mass Spectrometry (MS) for Site-Specific Quantification

Mass spectrometry is the gold standard for identifying the exact location and occupancy of biotinylation on a protein.

Principle: The biotinylated protein is proteolytically digested into peptides. These peptides are then analyzed by a mass spectrometer. The mass of the biotin modification on a specific peptide allows for the identification of the biotinylated amino acid residue. Quantitative information can be obtained through label-free or label-based approaches. A method termed "Direct Detection of Biotin-containing Tags" (DiDBiT) enhances the detection of biotinylated peptides by digesting the proteins before enrichment, which reduces sample complexity.

General Workflow:

  • Protein Digestion: The biotinylated protein sample is digested with a protease (e.g., trypsin).

  • Enrichment of Biotinylated Peptides (Optional but Recommended): Biotinylated peptides are enriched from the complex peptide mixture using avidin- or streptavidin-conjugated beads. The BioSITe (Biotinylation Site Identification Technology) strategy utilizes anti-biotin antibodies for this purpose.

  • LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The MS/MS spectra provide peptide sequence information and the location of the biotin modification.

  • Data Analysis: Specialized software is used to search the MS/MS data against a protein database to identify the biotinylated peptides and quantify their abundance.

Western Blot / Gel-Shift Assay for Semi-Quantitative Analysis

This electrophoretic method provides a visual and semi-quantitative assessment of biotinylation.

Principle: The binding of streptavidin, a tetrameric protein with a molecular weight of approximately 53 kDa, to a biotinylated protein results in a significant increase in the protein's molecular weight. This mass shift can be visualized by SDS-PAGE. The extent of the shift and the depletion of the unmodified protein band can be used to estimate the degree of biotinylation.

Protocol:

  • Incubation: Incubate the biotinylated protein with an excess of streptavidin for a short period (e.g., 15 minutes) at room temperature.

  • SDS-PAGE: Separate the reaction mixture on an SDS-PAGE gel. Include controls of the unmodified protein and the biotinylated protein without streptavidin.

  • Visualization: Stain the gel with a total protein stain (e.g., Coomassie Blue) or perform a Western blot using an antibody against the protein of interest.

  • Analysis: The appearance of a higher molecular weight band corresponding to the streptavidin-protein complex and a decrease in the intensity of the original protein band confirms biotinylation. Densitometric analysis of the bands can provide a semi-quantitative estimation of the biotinylation efficiency.

Visualizing the Workflow

The following diagram illustrates a general workflow for quantifying protein biotinylation, highlighting the key decision points and methodologies.

G General Workflow for Quantifying Protein Biotinylation cluster_prep Sample Preparation cluster_quant Quantification Method Selection cluster_methods Quantification Procedures cluster_analysis Data Analysis & Output Biotinylation Protein Biotinylation Purification Removal of Free Biotin (Dialysis/Gel Filtration) Biotinylation->Purification Quant_Choice Choose Quantification Method Purification->Quant_Choice HABA HABA Assay (Colorimetric) Quant_Choice->HABA Total Biotin (Lower Sensitivity) Fluorescence Fluorescence Assay Quant_Choice->Fluorescence Total Biotin (Higher Sensitivity) MS Mass Spectrometry Quant_Choice->MS Site-Specific Info WB Western Blot / Gel-Shift Quant_Choice->WB Qualitative/ Semi-Quantitative Molar_Ratio Biotin:Protein Molar Ratio HABA->Molar_Ratio Fluorescence->Molar_Ratio Site_ID Biotinylation Site Identification & Occupancy MS->Site_ID Band_Shift Visualization of Mass Shift WB->Band_Shift

Caption: A generalized workflow for the quantification of protein biotinylation.

Conclusion

The accurate quantification of protein biotinylation is essential for the development of robust and reliable biological assays and reagents. For routine, cost-effective quantification of total biotin content, the HABA assay provides a simple and rapid solution. When higher sensitivity is required, fluorescence-based assays are the preferred method. For in-depth characterization, including the identification of specific biotinylation sites and their occupancy, mass spectrometry is unparalleled in its analytical power. Finally, the western blot/gel-shift assay serves as a valuable and straightforward qualitative or semi-quantitative tool for confirming successful biotinylation. By understanding the principles, protocols, and comparative performance of these methods, researchers can confidently select the most appropriate approach to meet their experimental objectives.

References

A Head-to-Head Comparison: Chemical vs. Enzymatic Biotinylation for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the two primary methods of biotinylating proteins and other macromolecules.

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences. The remarkably strong and specific interaction between biotin and streptavidin (or avidin) provides a powerful tool for detection, purification, and immobilization of proteins, nucleic acids, and other molecules of interest.[1][2] The choice between the two main biotinylation strategies—chemical and enzymatic—can significantly impact the outcome and reproducibility of an experiment. This guide offers an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific application.

At a Glance: Key Differences

Chemical biotinylation methods utilize reactive biotin derivatives that target specific functional groups on a protein, such as primary amines on lysine residues.[3] This approach is often simpler and more cost-effective but results in random and heterogeneous labeling. In contrast, enzymatic biotinylation employs a specific enzyme, typically E. coli biotin ligase (BirA), to attach biotin to a single, specific lysine residue within a predefined recognition sequence, such as the AviTag. This method offers unparalleled specificity and homogeneity.

Quantitative Performance Comparison

The choice of biotinylation method can significantly impact labeling efficiency, specificity, and the functional integrity of the target protein. The following table summarizes the key quantitative differences between the two approaches.

FeatureChemical Biotinylation (e.g., NHS-Ester)Enzymatic Biotinylation (e.g., BirA-AviTag)
Specificity Non-specific; targets available functional groups (e.g., primary amines on lysines)Site-specific; targets a single lysine within a recognition sequence (e.g., AviTag)
Efficiency Variable; dependent on reagent concentration, pH, and number of accessible target groups. Typically results in multiple biotin molecules per protein.High; often exceeds 95% labeling of the target protein with a single biotin molecule.
Homogeneity Heterogeneous product with a variable number and location of biotin labels.Homogeneous product with a 1:1 stoichiometry of biotin to protein.
Risk of Functional Impairment Higher risk; modification of critical residues (e.g., in active sites or binding interfaces) can lead to loss of function.Minimal risk; the recognition tag is typically placed at the N- or C-terminus or in a flexible loop, away from functional domains.
Off-Target Labeling Can occur, especially at high reagent concentrations, leading to non-specific background in downstream applications.Virtually non-existent due to the high specificity of the enzyme for its recognition sequence.
Requirement for Protein Modification None; works with native proteins.Requires genetic engineering to fuse the recognition sequence (e.g., AviTag) to the protein of interest.

Experimental Workflows and Signaling Pathways

To visually represent the distinct processes of chemical and enzymatic biotinylation, the following diagrams illustrate their respective workflows.

Chemical_Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Product Protein Protein of Interest (with accessible primary amines) Reaction_Mix Incubation (pH 7-9) Protein->Reaction_Mix NHS_Biotin NHS-Ester Biotin Reagent NHS_Biotin->Reaction_Mix Purification Removal of excess biotin (e.g., Dialysis, Gel Filtration) Reaction_Mix->Purification Biotinylated_Protein Randomly Biotinylated Protein (Heterogeneous) Purification->Biotinylated_Protein

Fig 1. Chemical Biotinylation Workflow.

Enzymatic_Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Product Tagged_Protein AviTag-Fused Protein of Interest Reaction_Mix Incubation (Physiological conditions) Tagged_Protein->Reaction_Mix BirA BirA Ligase BirA->Reaction_Mix Biotin_ATP Biotin & ATP Biotin_ATP->Reaction_Mix Purification Removal of BirA and excess reagents (e.g., Affinity Chromatography) Reaction_Mix->Purification Biotinylated_Protein Site-Specifically Biotinylated Protein (Homogeneous) Purification->Biotinylated_Protein

Fig 2. Enzymatic Biotinylation Workflow.

Detailed Experimental Protocols

Below are representative protocols for both chemical and enzymatic biotinylation of a protein, such as an antibody.

Protocol 1: Chemical Biotinylation of an Antibody using NHS-Ester Biotin

This protocol describes the random biotinylation of an antibody targeting its primary amine groups.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-Biotin reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) will compete with the reaction and should be avoided.

  • Biotin Reagent Preparation: Immediately before use, dissolve the NHS-Biotin reagent in DMSO or DMF to a stock concentration of 10 mM. Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.

  • Biotinylation Reaction:

    • Calculate the required volume of the biotin reagent solution to achieve a 20-fold molar excess relative to the antibody. This ratio may need optimization depending on the desired degree of labeling.

    • Slowly add the calculated volume of the biotin reagent to the antibody solution while gently mixing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction: To stop the biotinylation reaction, add a quenching reagent containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove unreacted biotin and quenching buffer using a desalting column or by dialysis against PBS. This step is crucial to prevent interference in downstream applications.

  • Quantification (Optional): The degree of biotinylation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: In Vitro Enzymatic Biotinylation of an AviTag-Fused Protein

This protocol details the site-specific biotinylation of a protein containing an AviTag sequence using purified BirA ligase.

Materials:

  • Purified AviTag-fused protein of interest

  • Purified BirA biotin ligase

  • 100 mM ATP stock solution

  • 50 mM D-Biotin stock solution

  • Reaction buffer (e.g., 50 mM Bicine, pH 8.3)

  • 1 M MgCl₂ stock solution

  • Purification system (e.g., affinity chromatography to remove His-tagged BirA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components. The molar ratio is typically 1:7.5:20:300 for BirA:POI:Biotin:ATP.

    • AviTag-fused protein to a final concentration of ~100 µM.

    • Add MgCl₂ to a final concentration of 5 mM.

    • Add ATP to a final concentration of 2 mM.

    • Add D-Biotin to a final concentration of ~150 µM.

    • Add BirA ligase. A common starting point is 2.5 µg of BirA for every 10 nmol of AviTagged protein.

    • Adjust the final volume with the reaction buffer.

  • Incubation: Incubate the reaction mixture for 1 hour at 30°C with gentle mixing. For some proteins, the reaction can proceed overnight at 4°C.

  • Purification: Remove the BirA ligase (if tagged, e.g., with a His-tag) and excess biotin and ATP. This can be achieved through affinity chromatography or size-exclusion chromatography.

  • Verification of Biotinylation: The efficiency of biotinylation can be confirmed by a gel-shift assay. When the biotinylated protein is incubated with streptavidin, it will migrate slower on an SDS-PAGE gel compared to the non-biotinylated protein. Mass spectrometry can also be used for precise confirmation and to calculate the efficiency of labeling.

Conclusion: Making the Right Choice

The decision between chemical and enzymatic biotinylation hinges on the specific requirements of the application.

Choose chemical biotinylation when:

  • A simple, cost-effective method is needed.

  • The protein of interest is not easily amenable to genetic engineering.

  • A high degree of labeling is desired, and potential effects on protein function have been considered or are not a concern.

Choose enzymatic biotinylation when:

  • Site-specificity and a homogeneous product are critical.

  • Preserving the native structure and function of the protein is paramount.

  • Reproducibility and precise control over the biotinylation site are required for quantitative applications.

For many modern research and drug development applications, particularly those involving functional assays, structural studies, and quantitative proteomics, the superior specificity and homogeneity of enzymatic biotinylation make it the method of choice, despite the initial requirement for genetic modification of the target protein.

References

Mitigating Steric Hindrance in Biotinylation: A Comparative Guide to Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective biotinylation of proteins is a cornerstone of numerous applications, from affinity purification to complex interaction studies. However, the bulky nature of streptavidin and its derivatives can lead to significant steric hindrance, masking binding sites and compromising assay sensitivity. This guide provides an objective comparison of various biotinylation reagents, focusing on how their chemical properties and spacer arm lengths can overcome steric challenges. Experimental data is presented to support these comparisons, along with detailed protocols for key techniques.

The extraordinary affinity between biotin and streptavidin is a powerful tool in biological research. However, this interaction can be significantly hampered if the biotin moiety is attached too closely to the protein of interest, or in a sterically crowded environment. The choice of biotinylation reagent is therefore critical for ensuring the accessibility of the biotin tag for streptavidin binding. This guide explores the characteristics of different biotinylation reagents and provides a framework for selecting the optimal reagent to minimize steric hindrance.

Quantitative Comparison of Biotinylation Reagents

The effectiveness of a biotinylation reagent in overcoming steric hindrance is largely dependent on the length and chemical nature of its spacer arm. Longer and more hydrophilic spacer arms can project the biotin moiety away from the protein surface, making it more accessible to the binding pocket of streptavidin. The following table summarizes key characteristics and performance data for a selection of commonly used amine-reactive biotinylation reagents.

ReagentSpacer Arm Length (Å)Key FeaturesRelative Binding Efficiency (in sterically hindered systems)
NHS-Biotin13.5Shortest spacer arm, hydrophobic.Low
Sulfo-NHS-Biotin13.5Water-soluble version of NHS-Biotin, ideal for cell surface labeling.Low
NHS-LC-Biotin22.4"Long Chain" spacer provides moderate extension.Medium
Sulfo-NHS-LC-Biotin22.4Water-soluble version of NHS-LC-Biotin.Medium
NHS-LC-LC-Biotin30.5"Long Long Chain" spacer for significant extension.[1]High
NHS-PEG4-Biotin29.0Polyethylene glycol (PEG) spacer enhances water solubility and reduces aggregation.High
NHS-SS-Biotin24.3Contains a cleavable disulfide bond in the spacer arm.Medium-High
Sulfo-NHS-SS-Biotin24.3Water-soluble version of NHS-SS-Biotin with a cleavable spacer.[2]Medium-High

Experimental Data: The Impact of Spacer Arm Length

A study investigating the influence of spacer arm length on the binding of HRP-streptavidin to a biotinylated microplate demonstrated a clear correlation between increased spacer arm length and improved signal detection.[1] This suggests that longer spacer arms are more effective at overcoming the steric hindrance imposed by the large enzyme-streptavidin conjugate.

Biotinylation ReagentSpacer Arm Length (nm)Relative Absorbance (vs. NHS-LC-LC-Biotin)
PFP-biotin0.96~20%
NHS-biotin1.35~40%
Sulfo-NHS-LC-biotin2.24~80%
NHS-LC-LC-biotin3.05100%

Data adapted from a study on biotinylated microplates, where higher absorbance indicates more efficient HRP-streptavidin binding.[1]

Experimental Protocols

Accurate assessment of biotinylation efficiency and the impact of steric hindrance requires robust experimental design. Below are detailed protocols for protein biotinylation and a common method for quantifying the degree of labeling.

General Protocol for Protein Biotinylation (Amine-Reactive NHS Esters)
  • Protein Preparation: Dialyze the protein solution against a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0) to remove any primary amines that could compete with the biotinylation reaction. Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in an appropriate solvent (e.g., DMSO or DMF for NHS esters, or the reaction buffer for Sulfo-NHS esters) to a stock concentration of 1-10 mg/mL.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotinylation reagent to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent by dialysis, size-exclusion chromatography (desalting column), or another suitable method.

HABA Assay for Quantification of Biotinylation

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method used to estimate the degree of biotinylation.

  • Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm.

  • Add Biotinylated Sample: Add a known amount of the biotinylated protein sample to the HABA/Avidin solution and mix.

  • Measure Final Absorbance: Allow the reaction to proceed for 5-10 minutes and then measure the absorbance at 500 nm again.

  • Calculate Biotin Concentration: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated to determine the degree of labeling.[3]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and the underlying principles of steric hindrance.

G General Protein Biotinylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Application Protein Protein Solution (Amine-free buffer) Mix Mix Protein and Reagent Protein->Mix Reagent Biotinylation Reagent (Freshly prepared) Reagent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify (Remove excess reagent) Quench->Purify Quantify Quantify Biotinylation (e.g., HABA Assay) Purify->Quantify Application Downstream Application (e.g., Affinity Purification) Purify->Application

Caption: A generalized workflow for protein biotinylation.

G Impact of Spacer Arm Length on Steric Hindrance cluster_short Short Spacer Arm (e.g., NHS-Biotin) cluster_long Long Spacer Arm (e.g., NHS-LC-LC-Biotin) Protein_S Protein Biotin_S Biotin Protein_S->Biotin_S Biotinylation Streptavidin_S Streptavidin Biotin_S->Streptavidin_S Hindered Binding Protein_L Protein Spacer_L Spacer Arm Protein_L->Spacer_L Biotinylation Biotin_L Biotin Spacer_L->Biotin_L Streptavidin_L Streptavidin Biotin_L->Streptavidin_L Efficient Binding G Proximity Labeling using Biotinylation by Antibody Recognition (BAR) cluster_cell Cellular Environment cluster_reagents Reagents cluster_process Labeling & Detection Target Target Protein Binding Antibody Binding Target->Binding Proximal Proximal Proteins Detection Streptavidin Pull-down & MS Proximal->Detection PrimaryAb Primary Antibody PrimaryAb->Binding SecondaryAb HRP-conjugated Secondary Ab Activation HRP Activation SecondaryAb->Activation BiotinPhenol Biotin-Phenol BiotinPhenol->Activation H2O2 H2O2 H2O2->Activation Binding->SecondaryAb binds Labeling Biotin Radical Labeling Activation->Labeling generates Labeling->Proximal labels

References

Safety Operating Guide

Proper Disposal of Biotin-PEG11-Amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Biotin-PEG11-Amine are critical for ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, offering essential safety and logistical information to manage this compound responsibly.

Immediate Safety and Hazard Profile

Before handling this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). While the hazard profile can vary between suppliers, this compound should generally be handled as a hazardous substance.

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact[1].

  • Eye Irritation: Can cause serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[1].

  • Aquatic Toxicity: A similar compound, Biotin-PEG11-oxyamine HCl, is noted as being very toxic to aquatic life with long-lasting effects[2].

Due to these potential hazards, direct disposal into standard waste streams or sanitary sewers is strictly prohibited.

Personal Protective Equipment (PPE): When handling this compound in any form (pure substance, solutions, or contaminated materials), the following PPE is mandatory:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Ensure access to a safety shower and eye wash station[3].

Quantitative Data Summary

The following table summarizes key information for this compound.

PropertyDataReference
Chemical Formula C₃₄H₆₆N₄O₁₃S
CAS Number 1418022-42-0
Storage Temperature -18°C to -20°C
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Disposal Recommendation Dispose of as hazardous waste via a licensed contractor

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste. In-laboratory deactivation or neutralization is not recommended due to the potential for hazardous reactions.

Materials Required:

  • Designated hazardous waste container (compatible with amines, clearly labeled)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

  • Spill containment materials (e.g., absorbent pads, vermiculite)

Methodology:

  • Segregation and Waste Identification:

    • Isolate all waste containing this compound. This includes the pure compound, unused solutions, and contaminated materials such as gloves, pipette tips, and absorbent paper.

    • It is crucial to keep amine-containing waste separate from other chemical waste streams, especially acids and oxidizing agents, to prevent potentially dangerous reactions.

  • Proper Containerization:

    • Select a waste container that is compatible with amine compounds. High-density polyethylene (HDPE) containers are generally suitable.

    • Transfer waste into the designated container, ensuring it is securely sealed to prevent leaks or the release of vapors. Do not overfill the container; a general rule is to fill to no more than 90% capacity.

  • Accurate Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate any known hazards (e.g., "Irritant").

    • Record the accumulation start date and the name of the generating laboratory or researcher.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a cool, well-ventilated space, away from direct sunlight, heat sources, and incompatible chemicals.

    • Ensure the storage location is under the direct supervision of laboratory personnel.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, silica gel, or vermiculite.

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.

    • Clean the spill area thoroughly. Avoid flushing spills into the sanitary sewer system.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

    • Follow all institutional and local regulations for waste manifest and pickup procedures. Professional disposal is the only recommended route to ensure safety and compliance.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal cluster_3 Spill Response A This compound Waste (Pure, Solutions, Contaminated Items) B Segregate from other chemical waste streams A->B C Place in a compatible, sealed waste container B->C D Label container with: 'Hazardous Waste' 'this compound' Hazard Symbols & Date C->D E Store in designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Professional Disposal (Incineration or other approved method) F->G Spill Spill Occurs Contain Contain with inert absorbent Spill->Contain Collect Collect and add to hazardous waste container Contain->Collect

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Biotin-PEG11-Amine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical reagent that requires careful handling to prevent potential health hazards. The primary risks include irritation to the skin, eyes, and respiratory system.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against incidental contact.
Impervious ClothingFor larger quantities or when there is a significant risk of splashing, consider additional protective clothing.[2]
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a suitable respirator must be used.[1][2]
Operational Handling and Storage

Proper operational procedures are essential for safety and to maintain the quality of the reagent.

Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and an eye wash station are readily accessible.[2]

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or creating solutions.

  • Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the reagent, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Conditions:

ParameterRecommendation
Temperature Store at -20°C for long-term stability.
Environment Keep the container tightly sealed in a dry, well-ventilated place. Protect from moisture.
First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like sand or vermiculite to absorb the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All disposal must be conducted by licensed waste carriers and in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Procedures A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Prepare Workspace in Chemical Fume Hood A->B C Verify Accessibility of Safety Shower and Eyewash Station B->C D Retrieve this compound from -20°C Storage C->D Proceed to Handling E Equilibrate to Room Temperature Before Opening D->E F Weigh and Prepare Solution Inside Fume Hood E->F G Tightly Seal and Return Reagent to -20°C Storage F->G Complete Handling H Decontaminate Workspace G->H I Dispose of Contaminated Waste in Hazardous Waste Bin H->I J Remove PPE and Wash Hands Thoroughly I->J K In Case of Spill, Follow Spill Response Protocol J->K If Spill Occurs L In Case of Exposure, Follow First Aid Measures J->L If Exposure Occurs

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.